NVS-PAK1-1
描述
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
属性
IUPAC Name |
(3S)-3-[[8-chloro-11-(2,2-difluoroethyl)-3-fluoro-5H-benzo[b][1,4]benzodiazepin-6-ylidene]amino]-N-propan-2-ylpyrrolidine-1-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25ClF3N5O/c1-13(2)28-23(33)31-8-7-16(11-31)29-22-17-9-14(24)3-5-19(17)32(12-21(26)27)20-6-4-15(25)10-18(20)30-22/h3-6,9-10,13,16,21H,7-8,11-12H2,1-2H3,(H,28,33)(H,29,30)/t16-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OINGHOPGNMYCAB-INIZCTEOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)N1CCC(C1)N=C2C3=C(C=CC(=C3)Cl)N(C4=C(N2)C=C(C=C4)F)CC(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)NC(=O)N1CC[C@@H](C1)N=C2C3=C(C=CC(=C3)Cl)N(C4=C(N2)C=C(C=C4)F)CC(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25ClF3N5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of NVS-PAK1-1
For Researchers, Scientists, and Drug Development Professionals
NVS-PAK1-1 is a potent and highly selective allosteric inhibitor of p21-activated kinase 1 (PAK1), a key signaling node implicated in a variety of cellular processes and disease states, including cancer and neurodevelopmental disorders.[1][2][3][4] This guide provides a comprehensive overview of the mechanism of action of this compound, detailing its biochemical activity, cellular effects, and the experimental methodologies used to characterize this compound.
Core Mechanism of Action
This compound functions as an allosteric inhibitor, binding to a novel site on the PAK1 kinase domain that is distinct from the ATP-binding pocket.[2][4] This binding event induces a "DFG-out" conformation, which is incompatible with ATP binding, thereby indirectly competing with ATP and preventing the kinase from phosphorylating its substrates.[1] This allosteric mechanism of inhibition is a key contributor to the compound's remarkable selectivity for PAK1.[2]
The inhibitor was discovered through a fragment-based screening approach and optimized from a dibenzodiazepine hit.[4] Its unique binding mode, underneath the Cα-helix of the kinase, is uncommon for kinase inhibitors and is analogous to the allosteric inhibition observed with MEK1/2 and EGFR inhibitors.[2]
Biochemical Potency and Selectivity
This compound demonstrates exceptional potency for PAK1 and a high degree of selectivity against other kinases, including the closely related PAK2.[1][5][6][7] This selectivity is crucial for its utility as a chemical probe to dissect the specific functions of PAK1.
Table 1: Biochemical Potency of this compound
| Target | Assay Type | Parameter | Value (nM) |
| Dephosphorylated PAK1 | Caliper Assay | IC50 | 5 |
| Phosphorylated PAK1 | Caliper Assay | IC50 | 6 |
| PAK1 | KINOMEscan | Kd | 7 |
| Dephosphorylated PAK2 | Caliper Assay | IC50 | 270 |
| Phosphorylated PAK2 | Caliper Assay | IC50 | 720 |
| PAK2 | KINOMEscan | Kd | 400 |
The selectivity for PAK1 over PAK2 is over 54-fold in terms of IC50 values.[1] When screened against a panel of 442 kinases at a concentration of 10 µM, this compound exhibited a selectivity score (S10) of 0.003, indicating exquisite selectivity.[1] Furthermore, it showed no significant cross-reactivity against a panel of 53 proteases, 22 receptors, and 28 bromodomains.[1]
Cellular Activity and Downstream Signaling
In cellular contexts, this compound effectively inhibits PAK1 autophosphorylation at Serine 144.[1] The recommended concentration for selective PAK1 inhibition in cells is approximately 0.25 µM, while concentrations around 2.5 µM can inhibit both PAK1 and PAK2.[1]
PAK1 is a central component of several signaling pathways that regulate cell proliferation, migration, and survival.[1][4] this compound has been shown to modulate these pathways, most notably by inhibiting the phosphorylation of the downstream substrate MEK1 at Serine 289.[1][5][6] However, this inhibition of MEK1 phosphorylation is more pronounced at concentrations that also inhibit PAK2 (6-20 µM).[1][5][6]
The antitumor effects of this compound have been demonstrated in various cancer cell lines. For instance, in Su86.86 pancreatic duct carcinoma cells, it inhibits proliferation with an IC50 of 2 µM, an effect attributed to the inhibition of both PAK1 and partial inhibition of PAK2.[1] When PAK2 is downregulated using shRNA in these cells, the IC50 for growth inhibition by this compound is significantly lower, at 0.21 µM.[1] Similarly, in murine and human Merlin-deficient schwannoma cell lines (MS02 and HEI-193), this compound reduced proliferation with IC50 values of 4.7 µM and 6.2 µM, respectively.[3][8] In cutaneous squamous cell carcinoma (SCC) cell lines, this compound also slowed the rate of proliferation.[9]
Table 2: Cellular Activity of this compound
| Cell Line | Assay | Parameter | Value (µM) |
| Su86.86 | Proliferation | IC50 | 2 |
| Su86.86 (PAK2 shRNA) | Proliferation | IC50 | 0.21 |
| MS02 | Proliferation | IC50 | 4.7 |
| HEI-193 | Proliferation | IC50 | 6.2 |
| MCF7 | Proliferation | EC50 | 11.8 |
| OVCAR3 | Proliferation | EC50 | 8.9 |
The following diagram illustrates the primary mechanism of action of this compound.
Experimental Protocols
This assay measures the inhibition of PAK1 kinase activity.[5]
-
Plate Preparation : 50 nL of this compound solution in 90% DMSO is added to a 384-well microtiter plate. An 8-point dose response is typically performed.
-
Enzyme Incubation : 4.5 µL of the PAK1 enzyme solution is added to each well. The plate is then pre-incubated at 30°C for 60 minutes.
-
Reaction Initiation : 4.5 µL of a solution containing the peptide substrate and ATP is added to each well to start the kinase reaction.
-
Reaction Incubation : The plate is incubated for 60 minutes at 30°C.
-
Reaction Termination : 16 µL of a stop solution is added to each well to terminate the reaction.
-
Data Acquisition : The plate is transferred to a Caliper LC3000 workstation for reading. Product formation is quantified using a microfluidic mobility shift assay.
-
Data Analysis : IC50 values are determined from the percent inhibition at different compound concentrations using non-linear regression analysis.
This is a competition binding assay used to determine the selectivity of a compound against a large panel of kinases.
-
Assay Principle : The test compound (this compound) is tested for its ability to compete with an immobilized, active-site directed ligand for binding to the kinase of interest. The amount of kinase that binds to the immobilized ligand is measured.
-
Procedure : this compound is screened at a fixed concentration (e.g., 10 µM) against a panel of 442 kinases.
-
Data Analysis : The results are reported as percent of control, where a lower percentage indicates stronger binding of the test compound. A selectivity score (S-score) is calculated to quantify the overall selectivity.
This assay is used to measure the effect of this compound on cell viability and proliferation.[8]
-
Cell Seeding : Cells (e.g., MS02, HEI-193) are seeded in 96-well plates at an appropriate density.
-
Compound Treatment : The following day, cells are treated with a range of concentrations of this compound.
-
Incubation : Cells are incubated for a specified period (e.g., 72 hours).
-
Lysis and Luminescence Measurement : The CellTiter-Glo reagent is added to each well, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present, an indicator of metabolically active cells.
-
Data Analysis : The luminescent signal is read using a plate reader. IC50 values are calculated by performing a non-linear regression fit of the normalized response versus the inhibitor concentration.
The following diagram outlines a general workflow for evaluating a kinase inhibitor like this compound.
References
- 1. This compound | Structural Genomics Consortium [thesgc.org]
- 2. Development and utility of a PAK1-selective degrader - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Targeting PAK1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. This compound | PAK1 inhibitor | CAS 1783816-74-9 | Buy this compound from Supplier InvivoChem [invivochem.com]
- 7. Probe this compound | Chemical Probes Portal [chemicalprobes.org]
- 8. PAK1 inhibition reduces tumor size and extends the lifespan of mice in a genetically engineered mouse model of Neurofibromatosis Type 2 (NF2) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Targeting PAK1 is effective against cutaneous squamous cell carcinoma in a syngenic mouse model - PMC [pmc.ncbi.nlm.nih.gov]
NVS-PAK1-1: A Selective Allosteric Inhibitor of PAK1
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
P21-activated kinase 1 (PAK1) is a serine/threonine kinase that plays a pivotal role in a multitude of cellular processes, including cytoskeletal dynamics, cell motility, proliferation, and survival.[1][2] As a key downstream effector of the Rho GTPases Cdc42 and Rac1, PAK1 is implicated in various signaling pathways, including the MAPK, PI3K/AKT, and WNT pathways.[1][3] Its overexpression and hyperactivity have been linked to the pathogenesis of numerous diseases, most notably cancer, making it an attractive target for therapeutic intervention.[1][2] NVS-PAK1-1 is a potent and highly selective, allosteric inhibitor of PAK1 that has emerged as a critical chemical probe for elucidating the biological functions of this kinase.[4][5] This technical guide provides a comprehensive overview of this compound, including its biochemical and cellular activity, experimental protocols, and its interaction with the PAK1 signaling pathway.
Biochemical Profile and Selectivity
This compound distinguishes itself through its remarkable potency and selectivity for PAK1.[6] It is an allosteric inhibitor, binding to a novel site adjacent to the ATP-binding pocket, which induces a DFG-out conformation, thereby indirectly competing with ATP binding.[1][7] This unique mechanism of action contributes to its exceptional selectivity across the kinome.[7][8]
Quantitative Inhibitory Activity
The inhibitory potency of this compound has been quantified through various biochemical assays, with the key data summarized in the table below.
| Target | Assay Type | Parameter | Value (nM) |
| Dephosphorylated PAK1 | Caliper Assay | IC50 | 5[1][4][5] |
| Phosphorylated PAK1 | Caliper Assay | IC50 | 6[1] |
| PAK1 | KINOMEscan | Kd | 7[1][4][6] |
| Dephosphorylated PAK2 | Caliper Assay | IC50 | 270[1] |
| Phosphorylated PAK2 | Caliper Assay | IC50 | 720[1] |
| PAK2 | KINOMEscan | Kd | 400[4][9] |
This compound demonstrates over 50-fold selectivity for PAK1 over its closest family member, PAK2.[1] A comprehensive screen against a panel of 442 kinases at a concentration of 10 µM revealed an outstanding selectivity score (S10) of 0.003, underscoring its specificity.[1][6] Furthermore, this compound shows no significant cross-reactivity against a panel of proteases, receptors, and bromodomains.[1]
Cellular Activity
In cellular contexts, this compound effectively inhibits PAK1 function, leading to downstream consequences on cell signaling and proliferation.
Inhibition of Autophosphorylation and Downstream Signaling
This compound potently blocks the autophosphorylation of PAK1 at Serine 144.[1] In the pancreatic ductal carcinoma cell line Su86.86, which expresses high levels of both PAK1 and PAK2, this compound inhibits PAK1 autophosphorylation at a concentration of 0.25 µM.[1] Inhibition of the downstream substrate MEK1 at Serine 289 is observed at higher concentrations (6-20 µM), where both PAK1 and PAK2 are inhibited.[1][9]
Antiproliferative Effects
The antiproliferative effects of this compound have been demonstrated in various cancer cell lines.
| Cell Line | Condition | IC50 (µM) |
| Su86.86 (pancreatic) | - | 2[1] |
| Su86.86 (pancreatic) | shPAK2 | 0.21[1] |
| MS02 (murine schwannoma) | - | 4.7[10][11] |
| HEI-193 (human schwannoma) | - | 6.2[10][11] |
The increased potency in Su86.86 cells with PAK2 knockdown further highlights the selectivity of this compound for PAK1-dependent proliferation.[1]
PAK1 Signaling Pathway and Inhibition by this compound
PAK1 acts as a central node in numerous signaling cascades. The following diagram illustrates a simplified overview of the PAK1 signaling pathway and the point of intervention by this compound.
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of research findings. The following sections provide protocols for key experiments involving this compound.
In Vitro Kinase Inhibition Assay (Caliper Assay)
This assay quantifies the inhibitory activity of this compound on PAK1 kinase activity.[4][9]
Workflow Diagram:
Methodology:
-
Compound Preparation: Prepare an 8-point, 3-fold serial dilution of this compound in 90% DMSO.
-
Assay Plating: Dispense 50 nL of the compound solutions into a 384-well microtiter plate.
-
Enzyme Addition: Add 4.5 µL of the PAK1 enzyme solution to each well.
-
Pre-incubation: Incubate the plate at 30°C for 60 minutes.
-
Reaction Initiation: Add 4.5 µL of the peptide substrate and ATP solution to each well to start the kinase reaction.
-
Reaction Incubation: Incubate the plate at 30°C for 60 minutes.
-
Reaction Termination: Add 16 µL of stop solution to each well.
-
Data Acquisition: Measure product formation using a Caliper LC3000 workstation, which utilizes a microfluidic mobility shift assay.
-
Data Analysis: Derive IC50 values from the percent inhibition at different compound concentrations using non-linear regression analysis.[1][12]
Cellular Autophosphorylation Assay
This assay assesses the ability of this compound to inhibit PAK1 autophosphorylation in a cellular context.[1]
Methodology:
-
Cell Culture and Seeding: Culture Su86.86 pancreatic cancer cells and seed them in 6-well plates at a density of 500,000 cells per well. Allow cells to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in growth media. Replace the existing media with the compound-containing media.
-
Incubation: Incubate the cells for the desired time period (e.g., 2 hours).
-
Cell Lysis: Wash the cells with PBS and lyse them in an appropriate lysis buffer containing protease and phosphatase inhibitors.
-
Western Blotting: Separate the protein lysates by SDS-PAGE, transfer to a membrane, and probe with antibodies specific for phosphorylated PAK1 (S144) and total PAK1.
-
Detection and Analysis: Use an appropriate detection method (e.g., chemiluminescence) to visualize the protein bands. Quantify the band intensities to determine the extent of inhibition of autophosphorylation.
Cell Proliferation Assay
This assay measures the effect of this compound on the proliferation of cancer cell lines.[11]
Methodology:
-
Cell Seeding: Seed cells (e.g., MS02, HEI-193) in 96-well plates at an appropriate density.
-
Compound Treatment: After allowing the cells to adhere, treat them with a range of concentrations of this compound.
-
Incubation: Incubate the cells for a specified period (e.g., 72 hours).
-
Viability Assessment: Measure cell viability using a suitable method, such as the CellTiter-Glo Luminescent Cell Viability Assay, which quantifies ATP levels.
-
Data Analysis: Normalize the results to untreated controls and calculate IC50 values using a non-linear regression model.[11]
In Vivo Studies and Limitations
While this compound is a powerful tool for in vitro and cell-based studies, its application in vivo is limited by its poor metabolic stability.[6][9] It has a short half-life in rat liver microsomes (t1/2 = 3.5 minutes), which necessitates co-administration with a pharmacokinetic inhibitor, such as 1-aminobenzotriazole (1-ABT), to achieve sustained plasma concentrations in animal models.[9][11]
Conclusion
This compound is an invaluable chemical probe characterized by its high potency and exceptional selectivity for PAK1. Its allosteric mechanism of action provides a distinct advantage in achieving kinome-wide specificity. The detailed biochemical and cellular data, along with the provided experimental protocols, furnish researchers with the necessary information to effectively utilize this compound in their investigations into the multifaceted roles of PAK1 in health and disease. While its pharmacokinetic properties present challenges for in vivo applications, its utility in dissecting PAK1-specific signaling pathways in vitro and in cellular models remains unparalleled. The continued study of this compound and the development of next-generation inhibitors will undoubtedly advance our understanding of PAK1 biology and its potential as a therapeutic target.
References
- 1. This compound | Structural Genomics Consortium [thesgc.org]
- 2. pnas.org [pnas.org]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. selleckchem.com [selleckchem.com]
- 6. Probe this compound | Chemical Probes Portal [chemicalprobes.org]
- 7. Targeting PAK1 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Development and utility of a PAK1-selective degrader - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound | PAK1 inhibitor | CAS 1783816-74-9 | Buy this compound from Supplier InvivoChem [invivochem.com]
- 10. researchgate.net [researchgate.net]
- 11. PAK1 inhibition reduces tumor size and extends the lifespan of mice in a genetically engineered mouse model of Neurofibromatosis Type 2 (NF2) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. AID 1224916 - this compound, a potent allosteric inhibitor of PAK1, IC50 for phoshorylated PAK1 - PubChem [pubchem.ncbi.nlm.nih.gov]
The Allosteric Inhibition of PAK1 by NVS-PAK1-1: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the potent and selective allosteric inhibitor, NVS-PAK1-1, and its interaction with p21-activated kinase 1 (PAK1). PAK1 is a crucial node in numerous signaling pathways implicated in cell proliferation, survival, and motility, making it a compelling target in oncology and other therapeutic areas.[1][2][3] this compound represents a significant tool for dissecting PAK1 signaling and a promising starting point for the development of novel therapeutics.[4][5][6]
Core Concepts: PAK1 Signaling and Allosteric Inhibition
PAK1 is a serine/threonine kinase that acts as a downstream effector of the Rho GTPases, Rac1 and Cdc42.[1][2] Its activation triggers a cascade of phosphorylation events that influence a wide array of cellular processes, including cytoskeletal dynamics, cell cycle progression, and apoptosis.[7][8][9] Dysregulation of the PAK1 signaling pathway is a common feature in various cancers, often associated with increased tumor growth and metastasis.[1]
This compound is distinguished by its allosteric mechanism of inhibition.[4][5][10] Unlike traditional ATP-competitive inhibitors that bind to the highly conserved ATP-binding pocket of kinases, this compound binds to a distinct, allosteric site.[4][5] This interaction induces a conformational change in the kinase domain that indirectly prevents ATP binding, leading to the inhibition of its catalytic activity.[3] This mode of action is the basis for the remarkable selectivity of this compound for PAK1 over other kinases, including the closely related PAK2.[3][4][5]
Quantitative Analysis of this compound Activity
The potency and selectivity of this compound have been extensively characterized through various biochemical and cellular assays. The following tables summarize the key quantitative data.
| Parameter | Value | Assay | Notes |
| IC50 (PAK1, dephosphorylated) | 5 nM | Caliper Assay | In vitro kinase activity assay.[3][10][11] |
| IC50 (PAK1, phosphorylated) | 6 nM | Caliper Assay | In vitro kinase activity assay.[3] |
| Kd (PAK1) | 7 nM | KINOMEscan | DiscoverX binding assay.[3][11][12] |
| IC50 (PAK2, dephosphorylated) | 270 nM | Caliper Assay | Demonstrates >50-fold selectivity for PAK1.[3] |
| IC50 (PAK2, phosphorylated) | 720 nM | Caliper Assay | Demonstrates >100-fold selectivity for PAK1.[3] |
| Kd (PAK2) | 400 nM | KINOMEscan | Demonstrates significant selectivity in binding.[11][12] |
Table 1: Biochemical Potency and Selectivity of this compound
| Cell Line | Parameter | Value | Assay | Notes |
| SU86.86 (Pancreatic Cancer) | Proliferation IC50 | 2 µM | Cell Proliferation Assay | Inhibition of proliferation after 5 days of treatment.[3] |
| SU86.86 (with shPAK2) | Proliferation IC50 | 0.21 µM | Cell Proliferation Assay | Increased sensitivity with PAK2 knockdown.[3][12] |
| MS02 (Schwannoma) | Proliferation IC50 | 4.7 µM | 72-hour Proliferation Assay | [13][14] |
| HEI-193 (Schwannoma) | Proliferation IC50 | 6.2 µM | 72-hour Proliferation Assay | [13][14] |
| MCF7 (Breast Cancer) | Proliferation EC50 | 11.8 µM | MTT Assay | [5] |
| OVCAR3 (Ovarian Cancer) | Proliferation EC50 | 8.9 µM | MTT Assay | [5] |
| SU86.86 | MEK1 (S289) Phosphorylation Inhibition | 6-20 µM | Western Blot | Higher concentrations are required to inhibit downstream signaling.[3][12] |
Table 2: Cellular Activity of this compound
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of scientific findings. The following sections outline the protocols for key experiments used to characterize this compound.
Biochemical Kinase Activity (Caliper Assay)
This assay quantifies the ability of this compound to inhibit the enzymatic activity of PAK1 in vitro.
Materials:
-
Recombinant human PAK1 (phosphorylated or dephosphorylated)
-
This compound (and other test compounds)
-
Peptide substrate (e.g., a fluorescently labeled peptide containing a PAK1 phosphorylation motif)
-
ATP
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
Stop solution
-
384-well microtiter plates
-
Caliper Life Sciences microfluidic mobility shift assay platform
Procedure:
-
Prepare serial dilutions of this compound in DMSO.
-
Dispense 50 nL of the compound dilutions into the wells of a 384-well plate.
-
Add 4.5 µL of the PAK1 enzyme solution in kinase buffer to each well.
-
Incubate the plate at 30°C for 60 minutes to allow for compound binding.
-
Initiate the kinase reaction by adding 4.5 µL of a solution containing the peptide substrate and ATP in kinase buffer.
-
Incubate the reaction at 30°C for 60 minutes.
-
Terminate the reaction by adding 16 µL of stop solution.
-
Analyze the plate on a Caliper LC3000 workstation. The instrument measures the ratio of phosphorylated to unphosphorylated substrate based on their different electrophoretic mobilities.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value using non-linear regression analysis.[12]
Kinase Binding Affinity (KINOMEscan™)
The KINOMEscan™ platform from DiscoverX is a competition binding assay used to determine the binding affinity (Kd) of a compound to a large panel of kinases.
Principle: The assay involves a test compound, a DNA-tagged kinase, and an immobilized, non-selective, ATP-competitive ligand. The amount of kinase bound to the immobilized ligand is quantified using qPCR of the DNA tag. The test compound competes with the immobilized ligand for binding to the kinase. A lower amount of bound kinase indicates stronger binding of the test compound.
Procedure (General Overview):
-
This compound is incubated with a panel of 442 different kinases, each tagged with a unique DNA identifier.
-
The kinase-inhibitor mixtures are then applied to a solid support matrix coupled with a broad-spectrum kinase inhibitor.
-
Kinases that are not bound to this compound will bind to the immobilized inhibitor.
-
Unbound components are washed away.
-
The amount of each kinase remaining on the solid support is quantified by qPCR using the unique DNA tags.
-
The results are used to calculate the dissociation constant (Kd) for this compound against each kinase in the panel.[3][4]
Cellular Proliferation Assay (SU86.86)
This assay assesses the effect of this compound on the growth of cancer cells in culture.
Materials:
-
SU86.86 pancreatic cancer cell line
-
Complete growth medium (e.g., RPMI-1640 with 10% FBS)
-
This compound
-
96-well plates
-
Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)
-
Plate reader capable of measuring luminescence
Procedure:
-
Seed SU86.86 cells into 96-well plates at a predetermined density (e.g., 5,000 cells/well) and allow them to attach overnight.
-
Prepare serial dilutions of this compound in the complete growth medium.
-
Remove the existing medium from the cells and add the medium containing the different concentrations of this compound.
-
Incubate the plates for 5 days at 37°C in a humidified incubator with 5% CO2.
-
At the end of the incubation period, add the cell viability reagent to each well according to the manufacturer's instructions.
-
Measure the luminescence using a plate reader. The luminescence signal is proportional to the number of viable cells.
-
Calculate the percent inhibition of proliferation for each concentration and determine the IC50 value.[3] A similar protocol using the Cell Counting Kit-8 (CCK-8) can also be employed, where absorbance is measured at 450 nm.[15]
Cellular Target Engagement (MEK1 Phosphorylation Assay)
This western blot-based assay determines the ability of this compound to inhibit the phosphorylation of a downstream PAK1 substrate, MEK1, in a cellular context.
Materials:
-
SU86.86 cells
-
Complete growth medium
-
This compound
-
6-well plates
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis equipment
-
PVDF membranes and western blot transfer apparatus
-
Blocking buffer (e.g., 5% non-fat dry milk in TBST)
-
Primary antibodies: anti-phospho-MEK1 (Ser289), anti-total MEK1, and an antibody for a loading control (e.g., anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed SU86.86 cells in 6-well plates and grow to approximately 80% confluency.
-
Treat the cells with various concentrations of this compound for a specified time (e.g., 30 minutes).
-
Wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Normalize the protein concentrations and prepare samples for SDS-PAGE.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-MEK1 (Ser289) overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with antibodies for total MEK1 and the loading control to ensure equal protein loading.[3][16]
Visualizing the Molecular Landscape
Diagrams are indispensable for illustrating the complex biological processes and experimental designs discussed in this guide.
Figure 1: Simplified PAK1 Signaling Pathway.
Figure 2: Mechanism of Allosteric Inhibition by this compound.
Figure 3: Key Experimental Workflow for this compound Characterization.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. This compound | Structural Genomics Consortium [thesgc.org]
- 4. biorxiv.org [biorxiv.org]
- 5. Development and utility of a PAK1-selective degrader - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Targeting PAK1 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The p21‐activated kinase 1 (Pak1) signalling pathway in cardiac disease: from mechanistic study to therapeutic exploration - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Structure, Biochemistry, and Biology of PAK Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. selleckchem.com [selleckchem.com]
- 11. Probe this compound | Chemical Probes Portal [chemicalprobes.org]
- 12. medchemexpress.com [medchemexpress.com]
- 13. researchgate.net [researchgate.net]
- 14. PAK1 inhibition reduces tumor size and extends the lifespan of mice in a genetically engineered mouse model of Neurofibromatosis Type 2 (NF2) - PMC [pmc.ncbi.nlm.nih.gov]
- 15. ijbs.com [ijbs.com]
- 16. sdbri.org [sdbri.org]
For Researchers, Scientists, and Drug Development Professionals
An In-Depth Technical Guide to NVS-PAK1-1's Role in PAK1 Signaling Pathways
Abstract
P21-activated kinase 1 (PAK1) is a critical node in numerous signaling pathways that regulate cell proliferation, survival, motility, and cytoskeletal dynamics.[1][2][3] Its dysregulation is implicated in various pathologies, including cancer, making it a compelling target for therapeutic intervention.[3][4] this compound is a potent and highly selective allosteric inhibitor of PAK1 that has emerged as a crucial chemical probe for dissecting PAK1's complex biology.[1][5][6] This technical guide provides a comprehensive overview of this compound, its mechanism of action, its effects on PAK1 signaling pathways, and detailed experimental protocols for its use.
Introduction to PAK1 Signaling
The p21-activated kinases (PAKs) are a family of serine/threonine kinases that act as key effectors for the Rho family of small GTPases, Rac1 and Cdc42.[2][7] The PAK family is divided into two groups: Group I (PAK1, PAK2, and PAK3) and Group II (PAK4, PAK5, and PAK6).[1] PAK1, the most extensively studied member, is involved in a multitude of cellular processes, including:
-
Cytoskeletal Dynamics and Cell Motility: PAK1 regulates the actin cytoskeleton, a crucial process for cell migration and invasion.[2][7]
-
Cell Proliferation and Survival: PAK1 influences several pro-proliferative and anti-apoptotic signaling pathways, such as the MAPK/ERK, PI3K/AKT, and Wnt/β-catenin pathways.[1][3][4]
-
Gene Transcription: PAK1 can translocate to the nucleus and phosphorylate transcription factors, thereby modulating gene expression.[2]
Given its central role in these fundamental cellular processes, aberrant PAK1 activity is frequently associated with cancer progression, metastasis, and therapeutic resistance.[3][4]
This compound: A Potent and Selective Allosteric Inhibitor
This compound is a first-in-class, potent, and selective allosteric inhibitor of PAK1.[1][5][6] Unlike ATP-competitive inhibitors, this compound binds to a pocket formed in the "DFG-out" conformation of PAK1, outside the highly conserved ATP-binding site.[1][8] This allosteric mechanism of action confers exceptional selectivity for PAK1 over other kinases, including the closely related PAK2.[1][3][8]
Mechanism of Action
This compound functions by locking the kinase in an inactive conformation, thereby preventing its autophosphorylation and subsequent activation.[1] This inhibition is ATP-competitive, likely due to an indirect competition where the binding of the allosteric inhibitor is incompatible with ATP binding.[1]
Quantitative Analysis of this compound Activity
The potency and selectivity of this compound have been extensively characterized through various biochemical and cellular assays.
Table 1: Biochemical Potency of this compound
| Target | Assay Type | Metric | Value (nM) | Reference |
| Dephosphorylated PAK1 | Caliper Assay | IC50 | 5 | [1][5][6][9] |
| Phosphorylated PAK1 | Caliper Assay | IC50 | 6 | [1][9] |
| PAK1 | DiscoverX Kinome Scan | Kd | 7 | [1] |
| Dephosphorylated PAK2 | Caliper Assay | IC50 | 270 | [1] |
| Phosphorylated PAK2 | Caliper Assay | IC50 | 720 | [1] |
| PAK2 | DiscoverX Kinome Scan | Kd | 400 | [6][10] |
Table 2: Cellular Activity of this compound
| Cell Line | Assay | Metric | Value (µM) | Conditions | Reference |
| Su86.86 | Proliferation | IC50 | 2 | 5-day treatment | [1] |
| Su86.86 (PAK2 shRNA) | Proliferation | IC50 | 0.21 | - | [1] |
| Su86.86 | MEK1 S289 Phosphorylation | IC50 | 0.21 | PAK2 downregulated | [1] |
| MCF7 | Proliferation | EC50 | 11.8 | 96-hour treatment | [8] |
| OVCAR3 | Proliferation | EC50 | 8.9 | 96-hour treatment | [8] |
Experimental Methodologies
In Vitro Kinase Inhibition Assay (Caliper Assay)
This assay measures the inhibition of PAK1 kinase activity by quantifying the phosphorylation of a peptide substrate.
-
Assay Principle: A microfluidic mobility shift assay is used to separate the phosphorylated product from the non-phosphorylated substrate.
-
Protocol:
-
Prepare 384-well microtiter plates with 50 nL of this compound solution in 90% DMSO at various concentrations (typically an 8-point dose response).[6][10]
-
Add 4.5 µL of the enzyme solution (recombinant PAK1) to each well.
-
Pre-incubate the plate at 30°C for 60 minutes.[6]
-
Add 4.5 µL of the peptide substrate/ATP solution to initiate the kinase reaction.
-
Incubate at 30°C for 60 minutes.[6]
-
Terminate the reaction by adding 16 µL of stop solution.[6]
-
Transfer the plates to a Caliper LC3000 workstation for reading and analysis.[6]
-
Calculate IC50 values from the percent inhibition at different compound concentrations using non-linear regression analysis.[6]
-
Kinase Selectivity Profiling (DiscoverX KINOMEscan™)
This assay measures the binding affinity of this compound to a large panel of kinases.
-
Assay Principle: The assay is based on a competition binding assay where the test compound competes with an immobilized ligand for binding to the kinase active site. The amount of kinase bound to the solid support is measured using a quantitative PCR (qPCR) readout.
-
Protocol:
-
This compound is screened at a concentration of 10 µM against a panel of 442 kinases.[1]
-
The results are reported as percent of control, where a lower percentage indicates stronger binding.
-
The dissociation constant (Kd) can be determined from dose-response curves.
-
Cellular Target Engagement and Proliferation Assays
These assays assess the effect of this compound on PAK1 activity and cell viability in a cellular context.
-
Cell Line: The pancreatic ductal carcinoma cell line Su86.86, which expresses high levels of PAK1 and PAK2, is commonly used.[1]
-
Target Engagement (PAK1 Autophosphorylation):
-
Culture Su86.86 cells to 70-80% confluency.
-
Treat cells with varying concentrations of this compound for a specified duration (e.g., 2 hours).
-
Lyse the cells and perform Western blotting using antibodies specific for phosphorylated PAK1 (S144) and total PAK1.
-
Quantify the band intensities to determine the inhibition of PAK1 autophosphorylation.
-
-
Downstream Target Inhibition (MEK1 Phosphorylation):
-
Follow a similar protocol as for target engagement, but use antibodies specific for phosphorylated MEK1 (S289) and total MEK1.
-
-
Cell Proliferation Assay (MTT Assay):
-
Seed cells in 96-well plates and allow them to adhere overnight.
-
Treat cells with a range of this compound concentrations for an extended period (e.g., 96 hours or 5 days).[1][8]
-
Add MTT reagent to each well and incubate to allow the formation of formazan crystals.
-
Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) to determine cell viability.
-
Calculate EC50/IC50 values from the dose-response curves.
-
This compound in PAK1 Signaling Pathways
This compound is a valuable tool for elucidating the role of PAK1 in various signaling cascades.
Upstream Activation of PAK1
PAK1 is activated by the Rho GTPases Rac1 and Cdc42, which are in turn activated by upstream signals from receptor tyrosine kinases (RTKs), G protein-coupled receptors (GPCRs), and integrins.[1][7][11]
Caption: Upstream activation of PAK1 and the inhibitory action of this compound.
Downstream MAPK/ERK Pathway
PAK1 can directly phosphorylate and activate MEK1, a key component of the MAPK/ERK signaling pathway, which is crucial for cell proliferation.[1][4] this compound has been shown to inhibit the phosphorylation of MEK1 at Ser289.[1][6]
Caption: Inhibition of the PAK1-MEK-ERK signaling pathway by this compound.
Experimental Workflow for Assessing this compound Efficacy
A typical workflow to evaluate the efficacy of this compound involves a combination of in vitro and cell-based assays.
Caption: A standard experimental workflow for characterizing this compound.
Conclusion and Future Directions
This compound is an invaluable tool for the study of PAK1 signaling. Its high potency and selectivity make it superior to many other PAK inhibitors for dissecting the specific roles of PAK1 in complex biological systems. While this compound itself has limitations for in vivo studies due to its poor stability in rat liver microsomes, it has served as a critical chemical probe and a scaffold for the development of next-generation PAK1-targeted therapeutics, such as proteolysis-targeting chimeras (PROTACs).[6][8][10][12] Future research will likely focus on leveraging the insights gained from this compound to develop clinically viable PAK1 inhibitors for the treatment of cancer and other diseases where PAK1 signaling is dysregulated.
References
- 1. This compound | Structural Genomics Consortium [thesgc.org]
- 2. Untangling the complexity of PAK1 dynamics: The future challenge - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting PAK1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. P21-Activated Kinase 1: Emerging biological functions and potential therapeutic targets in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. Development and utility of a PAK1-selective degrader - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound, PAK1 inhibitor (CAS 1783816-74-9) | Abcam [abcam.com]
- 10. This compound | PAK1 inhibitor | CAS 1783816-74-9 | Buy this compound from Supplier InvivoChem [invivochem.com]
- 11. p21‐Activated Kinase 1 (Pak1) as an Element in Functional and Dysfunctional Interplay Among the Myocardium, Adipose Tissue, and Pancreatic Beta Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. biorxiv.org [biorxiv.org]
NVS-PAK1-1: A Deep Dive into the Discovery and Initial Characterization of a Selective Allosteric PAK1 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the initial studies and discovery of NVS-PAK1-1, a potent and selective allosteric inhibitor of p21-activated kinase 1 (PAK1). The document details the quantitative biochemical and cellular data, outlines the key experimental methodologies employed in its characterization, and visualizes the relevant signaling pathways and experimental workflows.
Core Discovery and Mechanism of Action
This compound was identified through a fragment-based screening approach as a specific, allosteric inhibitor of PAK1.[1] This compound exhibits a high degree of selectivity for PAK1 over other PAK isoforms and the broader kinome.[1][2][3] Its unique allosteric binding mechanism, targeting a pocket formed in the DFG-out conformation of the kinase, is distinct from traditional ATP-competitive inhibitors and is thought to contribute to its remarkable selectivity.[4][5] Structural studies have suggested that this specificity arises from a steric clash with a key residue in PAK2 (Leu301) that is not present in the corresponding position in PAK1 (Asn322).[5]
Quantitative Data Summary
The following tables summarize the key quantitative data from the initial characterization of this compound.
| Parameter | Target | Value | Assay | Reference |
| IC50 | PAK1 (dephosphorylated) | 5 nM | Caliper Assay | [2][4][6] |
| IC50 | PAK1 (phosphorylated) | 6 nM | Caliper Assay | [4] |
| IC50 | PAK2 (dephosphorylated) | 270 nM | Caliper Assay | [4] |
| IC50 | PAK2 (phosphorylated) | 720 nM | Caliper Assay | [4] |
| Kd | PAK1 | 7 nM | Biochemical Assay | [1][2][3] |
| Kd | PAK2 | 400 nM | Biochemical Assay | [1][2] |
| Cell Proliferation IC50 | Su86.86 | > 2 µM | Proliferation Assay | [1][2] |
| Cell Proliferation IC50 | Su86.86 (with PAK2 shRNA) | 0.21 µM | Proliferation Assay | [1] |
| MEK1 Ser289 Phosphorylation Inhibition | Cellular | 6-20 µM | Western Blot | [1][2] |
| Rat Liver Microsome Stability (t1/2) | - | 3.5 min | Microsomal Stability Assay | [1][2] |
Key Experimental Protocols
Biochemical Kinase Inhibition Assay (Caliper Assay)
The inhibitory activity of this compound against PAK1 and PAK2 was quantified using a microfluidic mobility shift assay on a Caliper platform.[1][2]
-
Plate Preparation : 50 nL of this compound in 90% DMSO was dispensed into 384-well microtiter plates using an 8-point dose-response format.
-
Enzyme Addition : 4.5 µL of the respective kinase solution (PAK1 or PAK2) was added to each well.
-
Pre-incubation : The enzyme-compound mixture was pre-incubated for 60 minutes at 30°C.
-
Reaction Initiation : 4.5 µL of a solution containing the peptide substrate and ATP was added to initiate the kinase reaction.
-
Incubation : The reaction was allowed to proceed for 60 minutes at 30°C.
-
Reaction Termination : The reaction was stopped by the addition of 16 µL of a stop solution.
-
Data Acquisition : The plates were read on a Caliper LC3000 workstation, which measures the formation of the phosphorylated product via a microfluidic mobility shift.
-
Data Analysis : IC50 values were determined from the percent inhibition at various compound concentrations using non-linear regression analysis.[1][2]
Cellular Proliferation Assay
The effect of this compound on cell growth was assessed in the Su86.86 pancreatic cancer cell line.
-
Cell Seeding : Su86.86 cells were seeded in multi-well plates. In some experiments, cells were treated with shRNA targeting PAK2 to assess the specific effect of PAK1 inhibition.[1]
-
Compound Treatment : Cells were treated with various concentrations of this compound.
-
Incubation : Cells were incubated for a defined period (e.g., 5 days).[4]
-
Viability Assessment : Cell proliferation was measured using a standard method such as an MTT assay.
-
Data Analysis : IC50 values were calculated to determine the concentration of this compound required to inhibit cell proliferation by 50%.
Signaling Pathways and Experimental Workflows
PAK1 Signaling Pathway
The following diagram illustrates the central role of PAK1 in intracellular signaling cascades, which are initiated by various upstream signals and lead to a range of cellular responses.
Caption: Overview of the PAK1 signaling cascade.
This compound Discovery and Characterization Workflow
The logical flow from initial screening to the detailed characterization of this compound is depicted below.
Caption: Discovery workflow for this compound.
References
- 1. This compound | PAK1 inhibitor | CAS 1783816-74-9 | Buy this compound from Supplier InvivoChem [invivochem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Probe this compound | Chemical Probes Portal [chemicalprobes.org]
- 4. This compound | Structural Genomics Consortium [thesgc.org]
- 5. Development and utility of a PAK1-selective degrader - PMC [pmc.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
NVS-PAK1-1: A Technical Guide on its Effects on Downstream Targets of p21-Activated Kinase 1 (PAK1)
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
The p21-activated kinases (PAKs) are a family of serine/threonine kinases that serve as critical signaling nodes downstream of Rho GTPases, primarily Rac1 and Cdc42.[1][2] Group I PAKs, particularly PAK1, are implicated in a wide array of cellular processes including cytoskeletal dynamics, cell motility, proliferation, and survival.[1][3] Their dysregulation is frequently associated with various human cancers, making them an attractive target for therapeutic intervention.[4][5] NVS-PAK1-1 is a potent and exquisitely selective, allosteric inhibitor of PAK1.[3][6][7] This document provides a comprehensive technical overview of this compound's mechanism of action and its documented effects on the downstream signaling targets of PAK1, supported by quantitative data, detailed experimental protocols, and pathway visualizations.
This compound Mechanism of Action and Selectivity
This compound is an allosteric inhibitor that binds to a pocket formed in the DFG-out conformation of the PAK1 kinase domain.[3][8] This binding is thought to be indirectly ATP-competitive, as the conformation stabilized by this compound is incompatible with ATP binding.[3] A key feature of this compound is its remarkable selectivity for PAK1. It is significantly more potent against PAK1 compared to the closest family member, PAK2, and demonstrates exceptional selectivity across the broader human kinome.[3][4][9]
In Vitro Potency and Selectivity
The inhibitory activity of this compound has been quantified in various biochemical assays, highlighting its potency and selectivity.
| Target | Assay Type | Condition | IC50 / Kd | Selectivity (vs. PAK1) | Reference |
| PAK1 | Caliper Assay | Dephosphorylated | 5 nM | - | [3][6][7] |
| PAK1 | Caliper Assay | Phosphorylated | 6 nM | - | [3] |
| PAK1 | KINOMEscan | Binding Assay | 7 nM (Kd) | - | [3][6][9][10] |
| PAK2 | Caliper Assay | Dephosphorylated | 270 nM | >54-fold | [3] |
| PAK2 | Caliper Assay | Phosphorylated | 720 nM | >100-fold | [3] |
| PAK2 | KINOMEscan | Binding Assay | 400 nM (Kd) | ~57-fold | [6][9][10][11] |
| 442 Kinases | KINOMEscan | Binding Assay (at 10 µM) | Exquisitely Selective (S10=0.003) | High | [3] |
Effect on Downstream Signaling Pathways
PAK1 acts as a central node in multiple signaling pathways.[12] Its inhibition by this compound leads to the modulation of several key downstream effectors, most notably within the MAPK/ERK cascade.
Inhibition of MEK1 Phosphorylation
A primary and direct downstream substrate of Group A PAKs is MEK1 (also known as MAP2K1).[3][13] PAK1 phosphorylates MEK1 at Serine 298 (S298), a key step in the activation of the downstream ERK pathway.[8][13]
-
Treatment with this compound has been shown to inhibit the phosphorylation of MEK1 at this site.[8][13]
-
In cellular assays, this compound at concentrations of 6-20 µM effectively inhibits the phosphorylation of the downstream substrate MEK1 at Ser289.[6][9][10][11]
-
In OVCAR3 and MCF7 cells, a degrader form of this compound (BJG-05-039) at a low 10 nM dose significantly inhibited MEK S298 phosphorylation, whereas an equivalent dose of the parental this compound had no visible effect, highlighting the impact of sustained target suppression.[8][13]
Modulation of the ERK1/2 Pathway
As a direct consequence of inhibiting MEK1 activity, this compound consequently affects the phosphorylation and activation of ERK1/2. The RAF-MEK-ERK cascade is crucial for regulating cell proliferation.[14]
-
PAK1 can facilitate ERK signaling by acting as a scaffold, potentially recruiting Raf, MEK, and ERK to adhesion complexes.[15]
-
Studies have demonstrated that PAK1 can promote MEK and ERK phosphorylation in both kinase-dependent and kinase-independent manners.[14]
-
Inhibition of MEK phosphorylation by this compound is expected to lead to a reduction in ERK1/2 phosphorylation at Thr202/Tyr204, thereby attenuating downstream signaling.[14] In experiments using a degrader derived from this compound, inhibition of MEK phosphorylation was directly correlated with a reduction in ERK phosphorylation.[8][13]
The core signaling cascade from PAK1 to ERK1/2 that is disrupted by this compound is illustrated below.
Cellular Effects of this compound
The inhibition of downstream signaling by this compound translates into measurable effects on cellular phenotypes, primarily a reduction in cell proliferation.
Inhibition of Cell Proliferation
This compound has been shown to inhibit the proliferation of various cancer cell lines, particularly those dependent on PAK1 signaling.
| Cell Line | Cell Type | Assay Duration | IC50 | Notes | Reference |
| Su86.86 | Pancreatic Ductal Carcinoma | 5 days | 2 µM | Inhibition of both PAK1 and partial inhibition of PAK2. | [3] |
| Su86.86 (shPAK2) | Pancreatic Ductal Carcinoma | - | 0.21 µM | Increased sensitivity when PAK2 is knocked down. | [3][6][10] |
| MS02 | Murine Schwannoma | 72 hours | 4.7 µM | Merlin-deficient cell line. | [4][16] |
| HEI-193 | Human Schwannoma | 72 hours | 6.2 µM | Merlin-deficient cell line. | [4][16] |
| MCF7 | Breast Cancer | 96 hours | 11.9 µM | - | [13] |
| OVCAR3 | Ovarian Cancer | 96 hours | 3.68 µM | - | [13] |
The effect appears to be largely cytostatic rather than cytotoxic, slowing cell expansion without inducing significant cell death.[4]
Key Experimental Protocols
The characterization of this compound and its effects relies on standardized biochemical and cellular assays. Detailed methodologies for these key experiments are provided below.
In Vitro Kinase Inhibition (Caliper Assay)
This assay measures the direct inhibitory effect of a compound on kinase activity by quantifying the phosphorylation of a peptide substrate.
Principle: A microfluidic mobility shift assay separates the phosphorylated product from the non-phosphorylated substrate based on differences in charge, allowing for precise quantification of kinase activity.
Protocol:
-
Compound Plating: Using a 384-well microtiter plate, add 50 nL of this compound solution (typically in an 8-point dose response in 90% DMSO) to the appropriate wells.[6][10]
-
Enzyme Addition: Add 4.5 µL of recombinant PAK1 enzyme solution to each well.
-
Pre-incubation: Incubate the plate at 30°C for 60 minutes to allow the compound to bind to the enzyme.[6]
-
Reaction Initiation: Add 4.5 µL of a solution containing the peptide substrate and ATP to each well to start the kinase reaction.
-
Reaction Incubation: Incubate the plate at 30°C for 60 minutes.[6]
-
Reaction Termination: Add 16 µL of stop solution to each well to terminate the reaction.[6]
-
Data Acquisition: Transfer the plate to a Caliper LabChip® workstation for reading. The instrument measures the amount of phosphorylated product formed.[6]
-
Data Analysis: Calculate percent inhibition values for each compound concentration. Determine IC50 values using non-linear regression analysis.[6]
Western Blotting for Phosphoprotein Analysis
This technique is used to detect and quantify changes in the phosphorylation state of specific proteins (e.g., MEK1, ERK1/2) in cells following treatment with an inhibitor.
Principle: Proteins from cell lysates are separated by size via SDS-PAGE, transferred to a membrane, and probed with antibodies specific to the phosphorylated form of the target protein.
Protocol:
-
Cell Treatment: Culture cells (e.g., MCF7, OVCAR3) to desired confluency and treat with various concentrations of this compound or vehicle control (DMSO) for a specified time (e.g., 24 hours).[8]
-
Cell Lysis: Wash cells with cold PBS and lyse using a suitable lysis buffer containing protease and phosphatase inhibitors to preserve protein phosphorylation.
-
Protein Quantification: Determine the total protein concentration of each lysate using a standard method (e.g., BCA assay) to ensure equal loading.
-
SDS-PAGE: Denature protein lysates and separate them by molecular weight on a polyacrylamide gel.
-
Membrane Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with a protein-rich solution (e.g., 5% non-fat dry milk or BSA in TBS-T) for 1 hour to prevent non-specific antibody binding.[8]
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the target phosphoprotein (e.g., anti-phospho-MEK1 S298) overnight at 4°C.[8]
-
Washing: Wash the membrane several times with TBS-T to remove unbound primary antibody.
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody (e.g., anti-rabbit IgG-HRP) for 1 hour at room temperature.[8]
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and detect the signal using X-ray film or a digital imager.
-
Stripping and Re-probing: The membrane can be stripped and re-probed with an antibody for the total protein (e.g., total MEK1) to confirm equal loading.
Cell Proliferation Assay (e.g., MTT Assay)
This assay measures the metabolic activity of cells, which serves as an indicator of cell viability and proliferation, to determine the cytostatic or cytotoxic effects of a compound.
Principle: The yellow tetrazolium salt MTT is reduced by metabolically active cells to form purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of this compound for the desired duration (e.g., 72 or 96 hours).[4][13]
-
MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours to allow formazan crystal formation.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.
-
Absorbance Reading: Read the absorbance of each well on a microplate reader at the appropriate wavelength (e.g., 570 nm).
-
Data Analysis: Normalize the absorbance readings to the vehicle-treated control wells to determine the percent inhibition of proliferation. Calculate the IC50 value using a non-linear regression curve fit.[4][16]
Conclusion
This compound is a highly potent and selective allosteric inhibitor of PAK1. Its mechanism of action translates to the effective inhibition of downstream signaling, most clearly demonstrated by the reduced phosphorylation of the direct substrate MEK1. This targeted disruption of the PAK1-MEK-ERK signaling axis results in a potent, primarily cytostatic, anti-proliferative effect in PAK1-dependent cancer cell lines. The data and protocols presented in this guide underscore the utility of this compound as a valuable chemical probe for elucidating the complex roles of PAK1 signaling in both normal physiology and disease, and as a foundational tool for the development of targeted cancer therapeutics.
References
- 1. PAK1 - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. This compound | Structural Genomics Consortium [thesgc.org]
- 4. PAK1 inhibition reduces tumor size and extends the lifespan of mice in a genetically engineered mouse model of Neurofibromatosis Type 2 (NF2) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Molecular Pathways: Targeting P21-activated Kinase 1 Signaling in Cancer: Opportunities, Challenges and Limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. selleckchem.com [selleckchem.com]
- 8. Development and utility of a PAK1-selective degrader - PMC [pmc.ncbi.nlm.nih.gov]
- 9. caymanchem.com [caymanchem.com]
- 10. This compound | PAK1 inhibitor | CAS 1783816-74-9 | Buy this compound from Supplier InvivoChem [invivochem.com]
- 11. This compound | PAK | TargetMol [targetmol.com]
- 12. researchgate.net [researchgate.net]
- 13. biorxiv.org [biorxiv.org]
- 14. p21-Activated Kinase 1 (PAK1) Can Promote ERK Activation in a Kinase-independent Manner - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Adhesion stimulates direct PAK1/ERK2 association and leads to ERK-dependent PAK1 Thr212 phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Unveiling the Potency and Precision of NVS-PAK1-1: A Technical Guide
For Immediate Release
This technical guide provides an in-depth overview of the biochemical properties of NVS-PAK1-1, a potent and selective allosteric inhibitor of p21-activated kinase 1 (PAK1). Designed for researchers, scientists, and professionals in drug development, this document details the compound's mechanism of action, binding affinity, selectivity, and its impact on cellular signaling pathways. All quantitative data is presented in structured tables for straightforward comparison, and key experimental methodologies are described. Visual diagrams of signaling pathways and experimental workflows are provided to facilitate a comprehensive understanding of this compound's biochemical profile.
Core Biochemical Properties of this compound
This compound is a chemical probe that functions as a highly potent and selective allosteric inhibitor of PAK1.[1][2][3] Its mechanism of action is distinct from ATP-competitive inhibitors, as it binds to a pocket formed in the DFG-out conformation of the kinase, beneath the αC helix.[4][5] This allosteric binding mode is thought to contribute to its remarkable selectivity.[3][4]
Quantitative Analysis of Potency and Selectivity
The inhibitory activity and binding affinity of this compound have been quantified through various biochemical assays. The following tables summarize these key quantitative metrics.
| Parameter | Value | Assay Condition | Reference |
| IC50 | 5 nM | PAK1 dephosphorylated | [2] |
| 6 nM | PAK1 phosphorylated | [6][7] | |
| 270 nM | PAK2 dephosphorylated | [7] | |
| 720 nM | PAK2 phosphorylated | [7] | |
| Kd | 7 nM | PAK1 | [1][3][8][9] |
| 400 nM | PAK2 | [1][3][8][9] |
Table 1: In vitro potency and binding affinity of this compound against PAK isoforms.
| Parameter | Value | Cell Line | Reference |
| IC50 (Proliferation) | 2 µM | Su86.86 | [1][7] |
| 4.7 µM | Murine schwannoma (MS02) | [10] | |
| 6.2 µM | Human schwannoma (HEI-193) | [10] | |
| IC50 (MEK S289 Phosphorylation) | 0.21 µM | Su86.86 (PAK2 downregulated) | [7] |
Table 2: Cellular activity of this compound.
This compound demonstrates exceptional selectivity for PAK1 over other kinases. A screening against 442 kinases revealed a high degree of selectivity.[6][7] The compound is more than 50-fold more active against PAK1 than PAK2.[6]
Impact on Cellular Signaling Pathways
PAK1 is a key signaling node that integrates signals from Rho family GTPases, such as CDC42 and RAC1, to regulate a multitude of cellular processes including cytoskeleton dynamics, cell proliferation, and survival.[7] this compound, by inhibiting PAK1, modulates these downstream signaling events. One of the well-characterized downstream effects is the inhibition of MEK1 phosphorylation at Ser289.[1][3][7]
Experimental Protocols
The biochemical characterization of this compound involves several key experimental procedures. Detailed methodologies for these assays are provided below.
In Vitro Kinase Inhibition Assay (Caliper Assay)
This assay is utilized to measure the direct inhibitory effect of this compound on the kinase activity of PAK1 and other kinases.
-
Assay Preparation : The assay is conducted in 384-well microtiter plates.
-
Compound Addition : 50 nL of this compound solution in 90% DMSO is added to each well. An 8-point dose response is typically performed.
-
Enzyme Incubation : 4.5 µL of the kinase solution (e.g., recombinant PAK1) is added to each well. The plate is then pre-incubated at 30°C for 60 minutes.
-
Reaction Initiation : 4.5 µL of a solution containing the peptide substrate and ATP is added to initiate the kinase reaction.
-
Reaction Incubation : The reaction is allowed to proceed for 60 minutes at 30°C.
-
Reaction Termination : The reaction is stopped by the addition of 16 µL of a stop solution.
-
Data Acquisition : The plates are read on a Caliper LC3000 workstation, which measures product formation via a microfluidic mobility shift assay.
-
Data Analysis : IC50 values are determined from the percent inhibition at different compound concentrations using non-linear regression analysis.[1][3]
Cell Proliferation Assay
This assay assesses the effect of this compound on the growth of cancer cell lines.
-
Cell Seeding : Cells (e.g., Su86.86, MS02, HEI-193) are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment : Cells are treated with a range of concentrations of this compound. A vehicle control (e.g., DMSO) is also included.
-
Incubation : The cells are incubated for a specified period, typically 72 hours.[10]
-
Viability Assessment : Cell viability is measured using a commercially available assay, such as CellTiter-Glo®, which quantifies ATP levels as an indicator of metabolically active cells.
-
Data Analysis : The luminescence signal is read using a plate reader. The IC50 values for cell proliferation are calculated by fitting the dose-response data to a non-linear regression model.[10]
Conclusion
This compound is a highly potent and selective allosteric inhibitor of PAK1 with well-defined biochemical properties. Its distinct mechanism of action and high selectivity make it a valuable tool for studying the biological functions of PAK1 and a potential starting point for the development of novel therapeutics. The data and protocols presented in this guide provide a comprehensive resource for researchers working with this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. This compound | PAK1 inhibitor | CAS 1783816-74-9 | Buy this compound from Supplier InvivoChem [invivochem.com]
- 4. biorxiv.org [biorxiv.org]
- 5. Development and utility of a PAK1-selective degrader - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound, PAK1 inhibitor (CAS 1783816-74-9) | Abcam [abcam.com]
- 7. This compound | Structural Genomics Consortium [thesgc.org]
- 8. Probe this compound | Chemical Probes Portal [chemicalprobes.org]
- 9. caymanchem.com [caymanchem.com]
- 10. researchgate.net [researchgate.net]
NVS-PAK1-1: A Comprehensive Technical Profile of a Selective PAK1 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the selectivity profile of NVS-PAK1-1, a potent and allosteric inhibitor of p21-activated kinase 1 (PAK1). This document compiles quantitative data, detailed experimental methodologies, and visual representations of relevant biological pathways and workflows to serve as a comprehensive resource for researchers in oncology, neuroscience, and other fields where PAK1 signaling is a critical therapeutic target.
Selectivity Profile of this compound Against PAK Isoforms
This compound has demonstrated exceptional selectivity for PAK1 over other PAK isoforms and the broader human kinome.[1] This specificity is attributed to its unique allosteric binding mode, targeting a pocket distinct from the highly conserved ATP-binding site.[2][3]
Quantitative Inhibitory Activity
The inhibitory potency of this compound against various PAK isoforms has been determined through rigorous biochemical assays. The following table summarizes the key quantitative data, highlighting the significant selectivity for PAK1.
| Isoform | Assay Type | Parameter | Value (nM) | Selectivity (Fold vs. PAK1) |
| PAK1 | Caliper Assay | IC50 (dephosphorylated) | 5 | 1 |
| Caliper Assay | IC50 (phosphorylated) | 6 | 1.2 | |
| DiscoverX KINOMEscan | Kd | 7 | 1 | |
| PAK2 | Caliper Assay | IC50 (dephosphorylated) | 270 | 54 |
| Caliper Assay | IC50 (phosphorylated) | 720 | 144 | |
| DiscoverX KINOMEscan | Kd | 400 | ~57 | |
| PAK3 | Not Reported | - | - | - |
| PAK4 | Not Reported | - | - | - |
| PAK5 | Not Reported | - | - | - |
| PAK6 | Not Reported | - | - | - |
Data compiled from multiple sources.[1][4][5][6]
A kinome scan of 442 kinases at a concentration of 10 µM revealed that this compound is exquisitely selective for PAK1.[4]
Experimental Protocols
The determination of the selectivity profile of this compound involved several key experimental methodologies, primarily focused on quantifying its binding affinity and inhibitory activity against purified kinases.
Biochemical Kinase Inhibition Assays
1. Caliper Assay (for IC50 Determination)
This assay measures the enzymatic activity of PAK kinases by quantifying the phosphorylation of a substrate peptide.
-
Platform: Caliper Life Sciences LabChip® 3000
-
Assay Plate: 384-well microtiter plates.[1]
-
Compound Preparation: this compound was prepared in an 8-point dose-response format.[1]
-
Reaction Steps:
-
50 nL of the compound solution (in 90% DMSO) was dispensed into the assay plate.[1]
-
4.5 µL of the enzyme solution (recombinant PAK1 or PAK2) was added to each well.[1]
-
The plate was pre-incubated for 60 minutes at 30°C.[1]
-
4.5 µL of a solution containing the peptide substrate and ATP was added to initiate the reaction.[1]
-
The reaction was allowed to proceed for 60 minutes at 30°C.[1]
-
The reaction was terminated by the addition of 16 µL of a stop solution.[1]
-
-
Data Analysis: The amount of phosphorylated versus unphosphorylated substrate was measured, and IC50 values were calculated from the percent inhibition at different compound concentrations using non-linear regression analysis.[4]
2. Z'-LYTE™ Kinase Assay (for IC50 Determination)
This assay is based on Fluorescence Resonance Energy Transfer (FRET) to measure kinase activity.
-
Principle: The assay measures the phosphorylation of a FRET peptide substrate labeled with Coumarin and Fluorescein.
-
Reaction Mixture (10 µL total volume):
-
50 mM HEPES (pH 7.5)
-
0.01% Brij-35
-
10 mM MgCl2
-
1 mM EGTA
-
2 µM FRET peptide substrate
-
Recombinant human PAK1 (kinase domain) or PAK2 (full length)
-
-
Procedure:
-
Detection: The change in FRET signal upon substrate phosphorylation was measured to determine the kinase activity and inhibition.
Kinase Binding Assay
DiscoverX KINOMEscan™ (for Kd Determination)
This is a competition binding assay used to quantify the binding affinity of a compound to a large panel of kinases.
-
Principle: The assay measures the ability of a test compound to compete with an immobilized, active-site directed ligand for binding to the kinase active site. The amount of kinase bound to the solid support is measured using a quantitative PCR (qPCR) method.
-
Procedure: this compound was tested at various concentrations to generate a dose-response curve.
-
Data Analysis: The binding constant (Kd) was calculated from the dose-response curves using the Hill equation.[4] This platform was also used to assess the broad selectivity of this compound against a panel of 442 kinases.[4]
Visualizing the Context: Signaling Pathways and Experimental Workflows
To better illustrate the biological context and experimental design, the following diagrams have been generated using Graphviz.
Caption: Simplified PAK1 Signaling Pathway and Point of Inhibition.
Caption: Workflow for the Caliper Biochemical Kinase Assay.
References
exploring the therapeutic potential of NVS-PAK1-1
An In-Depth Technical Guide to the Therapeutic Potential of NVS-PAK1-1
Introduction
p21-activated kinase 1 (PAK1) is a serine/threonine kinase that has garnered significant attention as a potential therapeutic target in oncology and neurology.[1] As a key node in numerous signaling pathways, PAK1 is implicated in cell proliferation, survival, motility, and cytoskeletal dynamics.[1][2] Its dysregulation is frequently observed in various cancers and has been linked to poor prognosis.[1][3] this compound is a first-in-class, potent, and highly selective allosteric inhibitor of PAK1, developed as a chemical probe to investigate the therapeutic hypothesis of PAK1 inhibition.[2][4][5] This document provides a comprehensive technical overview of this compound, detailing its mechanism of action, preclinical data, and its potential as a therapeutic agent and a scaffold for future drug development.
Mechanism of Action
This compound functions as a highly selective, allosteric inhibitor of PAK1.[2][4][6] It binds to a novel allosteric site adjacent to the ATP-binding pocket, a mechanism distinct from traditional ATP-competitive kinase inhibitors.[1] This binding induces a DFG-out conformation, which indirectly competes with ATP binding.[2] This allosteric mechanism is the basis for its exceptional selectivity for PAK1 over other kinases, including the closely related PAK2 isoform.[1][5] this compound demonstrates approximately 50- to 100-fold greater selectivity for PAK1 compared to PAK2.[3][5][7]
The inhibitor effectively blocks the autophosphorylation of PAK1 at key sites like Serine 144 (S144), a critical step for its activation.[2] While highly potent in biochemical assays, higher concentrations are required to inhibit downstream signaling and cellular proliferation, which may be due to functional redundancy with other PAK isoforms.[1][2]
PAK1 Signaling Pathway and this compound Inhibition
The following diagram illustrates the canonical PAK1 signaling cascade and the point of intervention for this compound.
Quantitative Data Summary
The potency and selectivity of this compound have been characterized across biochemical and cellular assays.
Table 1: Biochemical Potency and Selectivity
| Target | Assay Type | Metric | Value | Reference |
| PAK1 (dephosphorylated) | Caliper Assay | IC50 | 5 nM | [2][4][6] |
| PAK1 (phosphorylated) | Caliper Assay | IC50 | 6 nM | [2] |
| PAK1 | KINOMEscan™ | Kd | 7 nM | [2][4] |
| PAK2 | KINOMEscan™ | Kd | 400 nM | [4] |
| Kinome Selectivity | KINOMEscan™ (442 kinases @ 10 µM) | S10 Score | 0.003 | [2] |
Table 2: Cellular Activity
| Cell Line | Assay Type | Metric | Value | Notes | Reference |
| Su86.86 | PAK1 Autophosphorylation (S144) | Inhibition Conc. | 0.25 µM | Pancreatic duct carcinoma | [2] |
| Su86.86 (shPAK2) | MEK Phosphorylation (S289) | IC50 | 0.21 µM | PAK2 downregulated | [2] |
| Su86.86 | Cell Proliferation (5 days) | IC50 | 2 µM | - | [2] |
| MS02 | Cell Proliferation (72 hrs) | IC50 | 4.7 µM | Merlin-deficient schwannoma | [7] |
| HEI-193 | Cell Proliferation (72 hrs) | IC50 | 6.2 µM | Human schwannoma | [7] |
| MCF7 | Cell Proliferation (96 hrs) | EC50 | 11.8 µM | PAK1-dependent breast cancer | [8] |
| OVCAR3 | Cell Proliferation (96 hrs) | EC50 | 8.9 µM | PAK1-dependent ovarian cancer | [8] |
Table 3: In Vivo Antitumor Efficacy (Combination Therapy)
| Model | Treatment | Metric | Result | Reference |
| 4T1 Orthotopic Mouse Model | Doxorubicin + this compound | Avg. Tumor Volume (Day 15) | 53.55 mm³ | [3] |
| 4T1 Orthotopic Mouse Model | Paclitaxel + this compound | Avg. Tumor Volume (Day 15) | 67.14 mm³ | [3] |
| 4T1 Orthotopic Mouse Model | Methotrexate + this compound | Avg. Tumor Volume (Day 15) | 70.4 mm³ | [3] |
| 4T1 Orthotopic Mouse Model | Vehicle Control | Avg. Tumor Volume (Day 15) | 574.42 mm³ | [3] |
Experimental Protocols & Workflows
Detailed methodologies are crucial for the replication and validation of scientific findings.
In Vitro Kinase Assay (Mobility Shift)
This assay quantifies the enzymatic activity of PAK1 and the inhibitory effect of this compound.
-
Principle: A microfluidic mobility shift assay measures the conversion of a fluorescent peptide substrate to its phosphorylated product. The change in charge results in a different electrophoretic mobility, which is detected and quantified.
-
Protocol:
-
Prepare a reaction mixture containing recombinant PAK1 enzyme, a fluorescently labeled peptide substrate, and ATP in a kinase buffer.
-
Add serial dilutions of this compound or DMSO (vehicle control) to the reaction wells.
-
Incubate the plate to allow the kinase reaction to proceed.
-
Terminate the reaction.
-
Transfer the plate to a Caliper LC3000 workstation.
-
The instrument applies a voltage, separating the substrate and phosphorylated product.
-
Quantify the amount of product formed to determine the percent inhibition at different compound concentrations.
-
Calculate IC50 values using non-linear regression analysis.[4]
-
Cellular Autophosphorylation Assay (Western Blot)
This method assesses the ability of this compound to inhibit PAK1 activity within a cellular context.
-
Principle: Western blotting uses antibodies to detect the phosphorylation status of specific proteins (e.g., PAK1 at S144) in cell lysates, indicating kinase activity.
-
Protocol:
-
Culture cells (e.g., Su86.86, BT549) to a suitable confluency.
-
Treat cells with varying concentrations of this compound (or in combination with other drugs) for a specified time (e.g., 2 hours).[7]
-
Lyse the cells in a buffer containing protease and phosphatase inhibitors to preserve protein phosphorylation.
-
Determine protein concentration in the lysates using a BCA or Bradford assay.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for phosphorylated PAK1 (e.g., p-PAK1 S144).
-
Wash and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Re-probe the blot with an antibody for total PAK1 and a loading control (e.g., GAPDH, β-actin) to normalize the results.[3]
-
Cell Proliferation Assay (MTT Assay)
This assay measures the effect of this compound on the viability and proliferation of cancer cell lines.
-
Principle: The MTT assay is a colorimetric assay that measures cellular metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
-
Protocol:
-
Seed cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of this compound, a negative control, or vehicle.
-
Incubate the plates for a specified duration (e.g., 72 or 96 hours).[7][8]
-
Add MTT reagent to each well and incubate for 2-4 hours to allow formazan crystal formation.
-
Solubilize the formazan crystals by adding a detergent solution (e.g., DMSO or SDS).
-
Measure the absorbance of the colored solution on a microplate reader at a specific wavelength (e.g., 570 nm).
-
Calculate cell viability as a percentage of the vehicle-treated control and determine EC50/IC50 values from the dose-response curve.[8]
-
Therapeutic Potential and Preclinical Findings
This compound has been evaluated in several disease contexts, providing crucial proof-of-concept for PAK1 inhibition.
-
Neurofibromatosis Type 2 (NF2): In a genetically engineered mouse model of NF2, which develops schwannomas due to Merlin deficiency, this compound treatment led to a modest but statistically significant reduction in dorsal root ganglia volume.[7] The in vivo studies confirmed that the drug specifically inhibited PAK1 but not PAK2 in tumor tissues.[7] While the compound showed a minimal effect on the overall phenotype, genetic ablation of Pak1 was well-tolerated and reduced tumor formation, supporting the further development of more potent and pharmacokinetically optimized PAK1-specific inhibitors for NF2.[7]
-
Triple-Negative Breast Cancer (TNBC): In TNBC, high PAK1 expression is correlated with a poor prognosis.[3] this compound was used in a drug combination screen and showed strong synergy with conventional chemotherapeutic agents like doxorubicin, paclitaxel, and methotrexate.[3] This combination therapy significantly reduced colony formation, migration, and invasion in vitro.[3][9] In an orthotopic mouse model, combining this compound with chemotherapy led to a substantial reduction in tumor growth and metastasis compared to monotherapy.[3]
Limitations and Future Directions
Despite its biochemical potency and exquisite selectivity, this compound has limitations that have hindered its clinical development. It exhibits relatively modest potency in cellular assays and possesses a short in vivo half-life due to metabolism by the cytochrome P450 system.[1][5][8]
These drawbacks inspired the development of next-generation molecules. This compound has served as a critical scaffold for creating PAK1-selective degraders, such as Proteolysis Targeting Chimeras (PROTACs). By conjugating this compound to an E3 ligase recruiter like lenalidomide, researchers developed BJG-05-039, a degrader that induces the selective destruction of the PAK1 protein.[8] This degrader showed significantly enhanced anti-proliferative effects in PAK1-dependent cancer cells compared to the parent inhibitor, highlighting a promising strategy to overcome the limitations of catalytic inhibition alone.[8]
Conclusion
This compound is a seminal chemical probe that has been instrumental in validating PAK1 as a therapeutic target. Its exceptional selectivity, a result of its unique allosteric mechanism, has allowed for the precise dissection of PAK1-specific functions in various disease models. While its own therapeutic utility is limited by modest cellular potency and unfavorable pharmacokinetics, preclinical studies in NF2 and TNBC have demonstrated clear proof-of-concept for PAK1 inhibition.[3][7] Perhaps more importantly, this compound has provided the foundational scaffold for developing more advanced therapeutic modalities, such as targeted protein degraders, which may offer a more potent and durable pharmacological effect. The continued exploration of PAK1-targeted agents, building on the knowledge gained from this compound, holds significant promise for future therapies.
References
- 1. Targeting PAK1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | Structural Genomics Consortium [thesgc.org]
- 3. aacrjournals.org [aacrjournals.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. biorxiv.org [biorxiv.org]
- 6. selleckchem.com [selleckchem.com]
- 7. PAK1 inhibition reduces tumor size and extends the lifespan of mice in a genetically engineered mouse model of Neurofibromatosis Type 2 (NF2) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Development and utility of a PAK1-selective degrader - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for NVS-PAK1-1 in In Vitro Kinase Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
p21-activated kinase 1 (PAK1) is a serine/threonine kinase that plays a crucial role in various cellular processes, including cytoskeletal dynamics, cell proliferation, survival, and motility.[1][2] As a key downstream effector of Rho family small GTPases, such as Cdc42 and Rac1, PAK1 is implicated in numerous signaling pathways that are often dysregulated in diseases like cancer.[1][2][3] This makes PAK1 an attractive therapeutic target. NVS-PAK1-1 is a potent and selective allosteric inhibitor of PAK1, making it a valuable chemical probe for studying PAK1 function and a potential starting point for drug development.[4][5] These application notes provide detailed protocols for utilizing this compound in in vitro kinase assays to accurately determine its inhibitory activity and characterize its effects on PAK1 signaling.
Mechanism of Action
This compound is an allosteric inhibitor, meaning it binds to a site on the PAK1 enzyme distinct from the ATP-binding pocket.[6] This binding induces a conformational change in the kinase, rendering it inactive.[2] This allosteric mechanism contributes to its high selectivity for PAK1 over other kinases, including the closely related PAK2.[7] this compound has been shown to be ATP-competitive, likely due to indirect competition arising from the DFG-out binding conformation induced by the allosteric compound, which is incompatible with ATP binding.[7]
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound's inhibitory activity from biochemical and cellular assays.
Table 1: Biochemical Inhibitory Activity of this compound
| Target | Assay Type | IC50 / Kd | Reference |
| Dephosphorylated PAK1 | Caliper Assay | 5 nM (IC50) | [5][7] |
| Phosphorylated PAK1 | Caliper Assay | 6 nM (IC50) | [7] |
| PAK1 | DiscoverX Kinome Scan | 7 nM (Kd) | [5][7] |
| Dephosphorylated PAK2 | Caliper Assay | 270 nM (IC50) | [7] |
| Phosphorylated PAK2 | Caliper Assay | 720 nM (IC50) | [7] |
| PAK2 | DiscoverX Kinome Scan | 400 nM (Kd) | [5] |
Table 2: Cellular Activity of this compound
| Cell Line | Assay | Endpoint | IC50 | Reference |
| SU86.86 (Pancreatic Carcinoma) | Proliferation | Growth Inhibition | 2 µM | [7] |
| SU86.86 with shPAK2 | Proliferation | Growth Inhibition | 0.21 µM | [7] |
| SU86.86 | MEK1 (S289) Phosphorylation | Inhibition | 0.21 µM | [7] |
| MCF7 (Breast Cancer) | Proliferation | Growth Inhibition | 11.8 µM | [8] |
| OVCAR3 (Ovarian Cancer) | Proliferation | Growth Inhibition | 8.9 µM | [8] |
Signaling Pathway
The diagram below illustrates a simplified signaling pathway involving PAK1, highlighting its upstream activators and downstream effectors.
References
- 1. pnas.org [pnas.org]
- 2. What are PAK1 inhibitors and how do they work? [synapse.patsnap.com]
- 3. researchgate.net [researchgate.net]
- 4. selleckchem.com [selleckchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. biorxiv.org [biorxiv.org]
- 7. This compound | Structural Genomics Consortium [thesgc.org]
- 8. Development and utility of a PAK1-selective degrader - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for NVS-PAK1-1 in Cell-Based Proliferation Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing NVS-PAK1-1, a potent and selective allosteric p21-activated kinase 1 (PAK1) inhibitor, in cell-based proliferation assays. This document includes detailed protocols, data presentation, and visualizations to facilitate the successful integration of this compound into your research workflows.
Introduction
This compound is a valuable chemical probe for investigating the role of PAK1 in cellular processes, particularly cell proliferation.[1][2][3] It functions as a potent and selective allosteric inhibitor of PAK1 with an IC50 of 5 nM in biochemical assays.[1][3][4] this compound exhibits high selectivity for PAK1 over other PAK isoforms and the broader kinome, making it a precise tool for target validation and pathway analysis.[1][3] PAK1 is a key signaling node involved in various cellular functions, including cell adhesion, cytoskeleton dynamics, migration, proliferation, and apoptosis.[5] Its dysregulation is implicated in numerous cancers, making it an attractive therapeutic target.[5]
Mechanism of Action
This compound is an allosteric inhibitor that binds to a pocket formed in the DFG-out conformation of PAK1, beneath the αC helix.[6] This binding is not competitive with ATP and selectively stabilizes an inactive conformation of the kinase.[5] By inhibiting PAK1, this compound can modulate downstream signaling pathways, such as the MEK/ERK pathway, which are crucial for cell cycle progression and proliferation.[5][6]
Data Presentation
The anti-proliferative effects of this compound have been evaluated in various cancer cell lines. The half-maximal inhibitory concentration (IC50) values from these studies are summarized in the table below for easy comparison.
| Cell Line | Cancer Type | Assay Duration | IC50 (µM) | Reference |
| SU86.86 | Pancreatic Ductal Carcinoma | 5 days | 2 | [5] |
| SU86.86 (with shPAK2) | Pancreatic Ductal Carcinoma | Not Specified | 0.21 | [1][5] |
| MS02 | Murine Schwannoma | 72 hours | 4.7 | [7][8] |
| HEI-193 | Human Schwannoma | 72 hours | 6.2 | [7][8] |
| MCF7 | Breast Cancer | 96 hours | 11.9 | [6] |
| OVCAR3 | Ovarian Cancer | 96 hours | 3.68 | [6] |
Note: The potency of this compound can be influenced by the expression levels of other PAK isoforms, as demonstrated in the SU86.86 cell line where knockdown of PAK2 significantly increased its anti-proliferative activity.[1][5]
Experimental Protocols
Protocol 1: General Cell Proliferation Assay using MTT
This protocol outlines a general method for assessing the effect of this compound on the proliferation of adherent cancer cell lines using a colorimetric MTT assay.
Materials:
-
This compound (dissolved in DMSO to a stock concentration of 10 mM)[6]
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
Adherent cancer cell line of interest
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Multichannel pipette
-
Plate reader (570 nm wavelength)
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density of 2,000-10,000 cells per well in 100 µL of complete medium. The optimal seeding density should be determined empirically for each cell line to ensure exponential growth throughout the assay period.
-
Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete medium from the 10 mM DMSO stock. A typical concentration range to test is 0.1 to 20 µM. Ensure the final DMSO concentration in all wells (including vehicle control) is consistent and does not exceed 0.1% to avoid solvent-induced toxicity.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the desired concentrations of this compound or vehicle control (DMSO).
-
Incubate the plate for the desired duration (e.g., 72 or 96 hours) at 37°C in a humidified 5% CO2 incubator.[6][7][8]
-
-
MTT Assay:
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.
-
Carefully remove the medium from the wells.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5-10 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control.
-
Plot the percentage of viability against the log of the this compound concentration and use a non-linear regression model to determine the IC50 value.
-
Protocol 2: Preparation of this compound Stock Solution
Materials:
-
This compound powder
-
Anhydrous DMSO
Procedure:
-
To prepare a 10 mM stock solution, dissolve the appropriate amount of this compound powder in anhydrous DMSO. For example, for 1 mg of this compound (MW: 479.93 g/mol ), add 208.36 µL of DMSO.
-
Vortex the solution until the powder is completely dissolved.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C or -80°C for long-term storage.[1]
Visualizations
Signaling Pathway of PAK1 Inhibition
The following diagram illustrates the simplified signaling pathway affected by this compound, leading to the inhibition of cell proliferation.
Experimental Workflow for Cell Proliferation Assay
The following diagram outlines the key steps in a typical cell-based proliferation assay using this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Probe this compound | Chemical Probes Portal [chemicalprobes.org]
- 3. NVS PAK1 1 | PAK Inhibitors: R&D Systems [rndsystems.com]
- 4. selleckchem.com [selleckchem.com]
- 5. This compound | Structural Genomics Consortium [thesgc.org]
- 6. biorxiv.org [biorxiv.org]
- 7. researchgate.net [researchgate.net]
- 8. PAK1 inhibition reduces tumor size and extends the lifespan of mice in a genetically engineered mouse model of Neurofibromatosis Type 2 (NF2) - PMC [pmc.ncbi.nlm.nih.gov]
recommended working concentration of NVS-PAK1-1 in cells
A Potent and Selective Allosteric Inhibitor of PAK1 for Cellular Studies
Audience: Researchers, scientists, and drug development professionals.
NVS-PAK1-1 is a highly potent and selective allosteric inhibitor of p21-activated kinase 1 (PAK1).[1][2][3] It demonstrates significant selectivity for PAK1 over other PAK isoforms and the broader kinome, making it a valuable tool for investigating the cellular functions of PAK1.[3][4][5] These notes provide recommended working concentrations, detailed protocols for key cellular assays, and an overview of the signaling pathways affected by PAK1 inhibition.
Quantitative Data Summary
The optimal working concentration of this compound is dependent on the cell type and the specific biological question being addressed. The following tables summarize the reported potency and efficacy of this compound in various assays.
Table 1: In Vitro Biochemical Potency
| Target | Assay Type | IC₅₀ / Kd |
| Dephosphorylated PAK1 | Caliper Assay | 5 nM (IC₅₀) |
| Phosphorylated PAK1 | Caliper Assay | 6 nM (IC₅₀) |
| PAK1 | KINOMEscan Binding Assay | 7 nM (Kd) |
| Dephosphorylated PAK2 | Caliper Assay | 270 nM (IC₅₀) |
| Phosphorylated PAK2 | Caliper Assay | 720 nM (IC₅₀) |
| PAK2 | KINOMEscan Binding Assay | 400 nM (Kd) |
Data sourced from multiple references.[3][4][6]
Table 2: Recommended Cellular Working Concentrations
| Desired Effect | Recommended Concentration | Cell Line Context |
| Selective PAK1 inhibition | 0.25 µM | General recommendation |
| PAK1 and PAK2 inhibition | 2.5 µM | General recommendation |
| Inhibition of PAK1 autophosphorylation (S144) | 0.25 µM | Su86.86 pancreatic cancer cells |
| Inhibition of MEK1 (S289) phosphorylation | 6 - 20 µM | Su86.86 pancreatic cancer cells (inhibits both PAK1 and PAK2) |
| Inhibition of MEK1 (S289) phosphorylation | 0.21 µM (IC₅₀) | Su86.86 cells with PAK2 knockdown |
Data sourced from a study by the Structural Genomics Consortium.[6]
Table 3: Anti-proliferative Activity (IC₅₀ / EC₅₀)
| Cell Line | Cancer Type | Duration | IC₅₀ / EC₅₀ | Notes |
| Su86.86 | Pancreatic Ductal Carcinoma | 5 days | 2 µM | Inhibition of both PAK1 and partial inhibition of PAK2 |
| Su86.86 (shPAK2) | Pancreatic Ductal Carcinoma | Not Specified | 0.21 µM | Increased sensitivity with PAK2 knockdown |
| MCF7 | Breast Cancer | 96 hours | 11.8 - 11.9 µM | |
| OVCAR3 | Ovarian Cancer | 96 hours | 3.68 - 8.9 µM | |
| MS02 | Murine Schwannoma | 72 hours | 4.7 µM | Merlin-deficient |
| HEI-193 | Human Schwannoma | 72 hours | 6.2 µM | Merlin-deficient |
Data compiled from multiple research articles.[6][7][8][9]
Signaling Pathways
PAK1 is a key signaling node that integrates signals from Rho family GTPases, such as CDC42 and RAC1, to regulate a multitude of cellular processes including cytoskeletal dynamics, cell migration, proliferation, and survival.[6] Key downstream pathways influenced by PAK1 include the ERK/MAPK, AKT, and WNT signaling cascades.[6]
Caption: PAK1 Signaling Pathway and Point of Inhibition by this compound.
Experimental Protocols
Protocol 1: Cellular PAK1/2 Autophosphorylation Assay
This protocol is designed to assess the inhibitory effect of this compound on the autophosphorylation of PAK1 (Ser144) and PAK2 (Ser141) in a cellular context.
Caption: Workflow for PAK1/2 Autophosphorylation Assay.
Methodology:
-
Cell Seeding: Seed Su86.86 pancreatic cancer cells in a 6-well plate at a density of 500,000 cells per well. Allow cells to adhere and grow for 24 hours.[6]
-
Compound Preparation: Prepare a stock solution of this compound in DMSO (e.g., 10 mM). On the day of the experiment, perform serial dilutions of the compound in growth media to achieve the desired final concentrations. An 8-point, 3-fold dilution series is recommended to determine a dose-response curve.
-
Cell Treatment: Aspirate the old media from the cells and add the media containing the different concentrations of this compound. Include a DMSO-only control. Incubate the cells for 30 minutes at 37°C.[6]
-
Cell Lysis: After treatment, place the plate on ice, aspirate the media, and wash the cells once with ice-cold PBS. Add an appropriate volume of ice-cold RIPA buffer (supplemented with protease and phosphatase inhibitors) to each well and incubate on ice for 10-15 minutes.
-
Protein Quantification and Western Blotting: Scrape the cells, collect the lysate, and clarify by centrifugation. Determine the protein concentration of the supernatant. Prepare samples for SDS-PAGE and perform Western blot analysis using primary antibodies specific for phosphorylated PAK1 (Ser144) and total PAK1.
Protocol 2: Cell Proliferation Assay (MTT or similar)
This protocol measures the effect of this compound on the proliferation of cancer cell lines over several days.
Caption: General Workflow for a Cell Proliferation Assay.
Methodology:
-
Cell Seeding: Seed cells (e.g., MCF7, OVCAR3, Su86.86) in a 96-well plate. The optimal seeding density should be determined empirically for each cell line to ensure cells remain in the exponential growth phase for the duration of the experiment.
-
Cell Treatment: After 24 hours, treat the cells with a serial dilution of this compound. It is crucial to include a vehicle control (DMSO).
-
Incubation: Incubate the plates for the desired period, typically ranging from 72 to 120 hours (3 to 5 days), depending on the cell line's doubling time.[6][8][9]
-
Viability Assessment: Add a viability reagent such as MTT or CCK-8 to each well and incubate according to the manufacturer's instructions.
-
Data Analysis: Measure the absorbance at the appropriate wavelength using a microplate reader. Normalize the data to the vehicle-treated control cells and plot the results as percent inhibition versus drug concentration. Calculate the IC₅₀ value using a non-linear regression analysis (e.g., log(inhibitor) vs. normalized response).[8]
Concluding Remarks
This compound is a powerful research tool for dissecting the roles of PAK1 in cellular signaling. For selective inhibition of PAK1, a concentration of approximately 0.25 µM is recommended as a starting point. To inhibit both PAK1 and PAK2, higher concentrations in the low micromolar range (e.g., 2.5 µM and above) are necessary. Researchers should empirically determine the optimal concentration and treatment duration for their specific cell line and experimental endpoint.
References
- 1. selleckchem.com [selleckchem.com]
- 2. rndsystems.com [rndsystems.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound | PAK1 inhibitor | CAS 1783816-74-9 | Buy this compound from Supplier InvivoChem [invivochem.com]
- 5. Targeting PAK1 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound | Structural Genomics Consortium [thesgc.org]
- 7. biorxiv.org [biorxiv.org]
- 8. researchgate.net [researchgate.net]
- 9. Development and utility of a PAK1-selective degrader - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for NVS-PAK1-1 in p-PAK1 Western Blot Analysis
Introduction
NVS-PAK1-1 is a potent and highly selective allosteric inhibitor of p21-activated kinase 1 (PAK1).[1][2][3] It exhibits an IC50 of 5 nM for dephosphorylated PAK1 and 6 nM for phosphorylated PAK1.[2] This inhibitor demonstrates high selectivity for PAK1 over other PAK isoforms and the broader kinome.[1][2][3] Due to its specific inhibitory action, this compound is a valuable chemical probe for investigating the role of PAK1 signaling in various cellular processes. These application notes provide a detailed protocol for utilizing this compound to modulate and detect the phosphorylation of PAK1 (p-PAK1) via Western blot, a common technique for studying protein phosphorylation and signaling pathways.
p21-activated kinases (PAKs) are crucial effectors of the Rho family small GTPases, Rac1 and Cdc42, and are involved in a multitude of cellular processes including cytoskeletal dynamics, cell motility, proliferation, and survival.[4][5] PAK1 is activated through phosphorylation at several key residues, with phosphorylation at Threonine 423 (Thr423) in the activation loop being a critical event for its kinase activity.[6][7] This phosphorylation can be initiated by upstream signals such as growth factors acting through receptor tyrosine kinases (RTKs), leading to the activation of Rac/Cdc42.[8]
Product Information
| Product Name | This compound |
| Target | p21-activated kinase 1 (PAK1) |
| Mechanism of Action | Allosteric inhibitor |
| IC50 | 5 nM (dephosphorylated PAK1), 6 nM (phosphorylated PAK1)[2] |
| Selectivity | >50-fold selective for PAK1 over PAK2[2] |
| Molecular Weight | 479.93 g/mol [2] |
| Solubility | Soluble in DMSO[3] |
| Storage | Store at -20°C[2][3] |
p-PAK1 Signaling Pathway
The activation of PAK1 is a key event in signal transduction cascades that regulate a variety of cellular functions. The pathway diagram below illustrates the upstream activation and downstream effects of PAK1 phosphorylation.
Caption: Upstream and downstream signaling of p-PAK1.
Experimental Workflow for p-PAK1 Western Blot
The following diagram outlines the key steps for assessing the effect of this compound on p-PAK1 levels in cells.
Caption: Western blot workflow for p-PAK1 analysis.
Detailed Protocol: Western Blot for p-PAK1
This protocol provides a general guideline. Optimization of conditions such as antibody dilutions and incubation times may be required for specific cell lines and experimental setups.
Reagents and Buffers
| Reagent/Buffer | Composition |
| This compound Stock Solution | 10 mM in DMSO |
| Cell Lysis Buffer | RIPA buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with protease and phosphatase inhibitor cocktails. |
| SDS-PAGE Gels | 4-12% Bis-Tris precast gels or hand-casted polyacrylamide gels. |
| Transfer Buffer | 25 mM Tris, 192 mM glycine, 20% methanol, pH 8.3. |
| Blocking Buffer | 5% Bovine Serum Albumin (BSA) or non-fat dry milk in Tris-buffered saline with 0.1% Tween-20 (TBST). |
| Primary Antibodies | Anti-phospho-PAK1 (Thr423), Anti-PAK1, Anti-GAPDH or β-actin (loading control). |
| Secondary Antibodies | HRP-conjugated anti-rabbit or anti-mouse IgG. |
| Wash Buffer | TBST (Tris-buffered saline with 0.1% Tween-20). |
| Detection Reagent | Enhanced chemiluminescence (ECL) substrate. |
Procedure
-
Cell Culture and Treatment:
-
Plate cells at an appropriate density and allow them to adhere overnight.
-
Starve cells in serum-free media for 4-6 hours to reduce basal phosphorylation.
-
Pre-treat cells with the desired concentration of this compound (e.g., 0.1 - 1 µM) or vehicle control (DMSO) for 1-2 hours.
-
Stimulate cells with a growth factor (e.g., PDGF, EGF) for a predetermined time (e.g., 10-30 minutes) to induce PAK1 phosphorylation.
-
-
Cell Lysis and Protein Quantification:
-
Wash cells with ice-cold PBS.
-
Lyse cells in ice-cold lysis buffer.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant to a new tube and determine the protein concentration using a BCA or Bradford assay.
-
-
SDS-PAGE and Protein Transfer:
-
Normalize protein samples to the same concentration with lysis buffer and 2X Laemmli sample buffer.
-
Boil samples at 95-100°C for 5 minutes.
-
Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel.
-
Run the gel until the dye front reaches the bottom.
-
Transfer the proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against p-PAK1 (Thr423) diluted in blocking buffer overnight at 4°C with gentle agitation. Recommended starting dilution is 1:1000.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection and Analysis:
-
Incubate the membrane with ECL substrate according to the manufacturer's instructions.
-
Capture the chemiluminescent signal using a digital imager or X-ray film.
-
To ensure equal protein loading, the membrane can be stripped and re-probed for total PAK1 and a loading control like GAPDH or β-actin.
-
Quantify the band intensities using densitometry software. Normalize the p-PAK1 signal to the total PAK1 and/or the loading control.
-
Troubleshooting
| Problem | Possible Cause | Solution |
| No or weak p-PAK1 signal | Insufficient stimulation. | Optimize growth factor concentration and stimulation time. |
| Inactive this compound. | Use freshly prepared inhibitor solution. | |
| Low p-PAK1 antibody concentration. | Increase primary antibody concentration or incubation time. | |
| High background | Insufficient blocking. | Increase blocking time or change blocking agent (e.g., from milk to BSA). |
| Antibody concentration too high. | Decrease primary or secondary antibody concentration. | |
| Insufficient washing. | Increase the number and duration of washes. | |
| Non-specific bands | Antibody cross-reactivity. | Use a more specific antibody. Optimize antibody dilution. |
| Protein degradation. | Ensure protease and phosphatase inhibitors are added to the lysis buffer. |
Conclusion
This compound is a powerful tool for dissecting the roles of PAK1 in cellular signaling. The provided protocol for Western blot analysis of p-PAK1 offers a robust method to assess the efficacy of this compound in inhibiting PAK1 activity within a cellular context. Careful optimization of experimental conditions will ensure reliable and reproducible results for researchers in academic and drug development settings.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound, PAK1 inhibitor (CAS 1783816-74-9) | Abcam [abcam.com]
- 3. rndsystems.com [rndsystems.com]
- 4. researchgate.net [researchgate.net]
- 5. PAK1 | Cancer Genetics Web [cancerindex.org]
- 6. newtonlab.ucsd.edu [newtonlab.ucsd.edu]
- 7. Phospho-PAK1 (Thr423)/PAK2 (Thr402) Antibody | Cell Signaling Technology [cellsignal.com]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for NVS-PAK1-1 Treatment In Vitro
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the in vitro experimental design of studies involving NVS-PAK1-1, a potent and selective allosteric inhibitor of p21-activated kinase 1 (PAK1).[1][2] The following sections detail the mechanism of action of this compound, protocols for key experiments to assess its efficacy, and expected outcomes based on existing research.
Introduction to this compound
This compound is a highly selective, allosteric inhibitor of PAK1 with a reported IC50 of 5 nM.[1][2] It demonstrates significant selectivity for PAK1 over other PAK isoforms, with a biochemical Kd of 7 nM for PAK1 and 400 nM for PAK2.[2][3] PAK1 is a serine/threonine kinase that plays a crucial role in various cellular processes, including cell cycle regulation, angiogenesis, and metastasis. As a downstream effector of Rac and Cdc42, PAK1 is a key node in oncogenic signaling pathways, making it a promising therapeutic target in cancer.
Mechanism of Action
This compound functions as an allosteric inhibitor, binding to a site distinct from the ATP-binding pocket of PAK1. This binding locks the kinase in an inactive conformation, preventing its autophosphorylation and subsequent phosphorylation of downstream substrates.[4] A key downstream target of PAK1 is MEK1, and treatment with this compound has been shown to inhibit the phosphorylation of MEK1 at Ser289.[2][4]
Data Presentation
The following tables summarize the quantitative data for this compound from various in vitro studies.
Table 1: Biochemical Activity of this compound
| Parameter | Target | Value | Reference |
| IC50 | PAK1 (dephosphorylated) | 5 nM | [1][2] |
| IC50 | PAK1 (phosphorylated) | 6 nM | [4][5] |
| Kd | PAK1 | 7 nM | [2][3] |
| Kd | PAK2 | 400 nM | [2][3] |
Table 2: Cellular Activity of this compound
| Cell Line | Assay | IC50 | Notes | Reference |
| Su86.86 (pancreatic carcinoma) | Proliferation | 2 µM | 5-day treatment | [4] |
| Su86.86 with shPAK2 | Proliferation | 0.21 µM | Highlights the role of PAK2 in resistance | [3][4] |
| MS02 (murine schwannoma) | Proliferation | 4.7 µM | 72-hour treatment | [6] |
| HEI-193 (human schwannoma) | Proliferation | 6.2 µM | 72-hour treatment | [6] |
Recommended Concentrations for Cellular Use:
Experimental Protocols
Detailed methodologies for key in vitro experiments to evaluate the effects of this compound are provided below.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
96-well plates
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO or solubilization buffer
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium. Include a vehicle control (DMSO) and a no-treatment control.
-
Remove the overnight medium from the cells and replace it with the medium containing the different concentrations of this compound.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, 72 hours) at 37°C in a CO2 incubator.
-
After incubation, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.[2]
-
Purple formazan crystals will form in viable cells. Add 100 µL of DMSO or a solubilization buffer to each well to dissolve the crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Apoptosis Assay (Annexin V/PI Staining)
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
6-well plates
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with this compound at the desired concentrations for the specified time.
-
Harvest the cells by trypsinization and collect the culture supernatant (to include floating apoptotic cells).
-
Wash the cells twice with cold PBS and centrifuge at 300 x g for 5 minutes.[8]
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[9]
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
-
Viable cells: Annexin V-negative, PI-negative
-
Early apoptotic cells: Annexin V-positive, PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive, PI-positive
-
Cell Cycle Analysis (Propidium Iodide Staining)
This method analyzes the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
Materials:
-
6-well plates
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
Cold 70% ethanol
-
PBS
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with this compound.
-
Harvest cells by trypsinization.
-
Wash the cells with PBS and centrifuge.
-
Fix the cells by resuspending the pellet in ice-cold 70% ethanol while gently vortexing. Incubate at -20°C for at least 2 hours.[4]
-
Centrifuge the fixed cells and wash with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution and incubate for 30 minutes at room temperature in the dark.
-
Analyze the samples by flow cytometry. The DNA content will be proportional to the PI fluorescence intensity.
Western Blotting for Phosphorylated Proteins
This technique is used to detect the phosphorylation status of PAK1 downstream targets, such as MEK1.
Materials:
-
Cell culture dishes
-
Cancer cell line of interest
-
This compound
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer apparatus and PVDF membrane
-
Primary antibodies (e.g., anti-phospho-MEK1 (Ser289), anti-total MEK1, anti-phospho-PAK1, anti-total PAK1, anti-GAPDH or β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Treat cells with this compound for the desired time.
-
Lyse the cells in lysis buffer containing phosphatase inhibitors.
-
Determine the protein concentration of the lysates.
-
Denature the protein samples by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.[10]
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
Mandatory Visualizations
Caption: PAK1 signaling pathway and the inhibitory action of this compound.
Caption: General experimental workflow for in vitro evaluation of this compound.
Caption: Logical framework for investigating the in vitro effects of this compound.
References
- 1. Flow cytometry with PI staining | Abcam [abcam.com]
- 2. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 3. broadpharm.com [broadpharm.com]
- 4. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]
- 5. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 8. scispace.com [scispace.com]
- 9. kumc.edu [kumc.edu]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols: NVS-PAK1-1 in Immunoprecipitation Kinase Assays
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed guide for utilizing NVS-PAK1-1, a potent and selective allosteric inhibitor of p21-activated kinase 1 (PAK1), in immunoprecipitation (IP) kinase assays. These protocols are designed to enable researchers to accurately measure the enzymatic activity of PAK1 from cellular extracts and to determine the inhibitory potency of this compound.
Introduction to this compound
This compound is a highly selective, potent, allosteric inhibitor of PAK1. It binds to a pocket formed in the DFG-out conformation of the kinase, which is distinct from the ATP-binding site, providing its high selectivity. This makes it an invaluable chemical probe for investigating the biological functions of PAK1. This compound demonstrates exceptional selectivity for PAK1 over other PAK isoforms and the broader kinome, making it a precise tool for dissecting PAK1-specific signaling pathways.
Table 1: Key Properties and Potency of this compound
| Property | Value | References |
| Mechanism of Action | Allosteric Inhibitor | |
| IC₅₀ (Biochemical Assay) | 5 nM (dephosphorylated PAK1), 6 nM (phosphorylated PAK1) | |
| Binding Affinity (Kd) | 7 nM (PAK1), 400 nM (PAK2) | |
| Recommended Cellular Concentration | 0.25 µM (for PAK1 inhibition) to 2.5 µM (for PAK1/2 inhibition) | |
| Solubility | Soluble up to 100 mM in DMSO |
The PAK1 Signaling Pathway
p21-activated kinase 1 (PAK1) is a central node in numerous signaling pathways that regulate critical cellular processes. As a primary downstream effector of the Rho family GTPases Rac1 and Cdc42, PAK1 is activated by a wide range of extracellular signals. Once active, PAK1 phosphorylates a multitude of downstream substrates, influencing cytoskeletal dynamics, cell motility, proliferation, survival, and gene expression. Dysregulation of PAK1 is implicated in various diseases, including cancer, making it a significant target for therapeutic development.
Caliper assay protocol for NVS-PAK1-1 IC50 determination
Application Notes and Protocols
Topic: Caliper Assay Protocol for NVS-PAK1-1 IC50 Determination
Audience: Researchers, scientists, and drug development professionals.
Introduction
P21-activated kinase 1 (PAK1) is a serine/threonine kinase that functions as a critical node in numerous intracellular signaling pathways.[1] It is a key effector of the Rho family small GTPases, Rac1 and Cdc42, and plays a significant role in regulating cytoskeletal dynamics, cell motility, proliferation, and apoptosis.[2][3] Dysregulation of PAK1 activity has been implicated in various diseases, including cancer, making it an attractive target for therapeutic intervention.[2][3]
This compound is a potent and selective, allosteric inhibitor of PAK1.[4][5] It exhibits high selectivity for PAK1 over other PAK isoforms and the broader kinome.[5][6] Determining the half-maximal inhibitory concentration (IC50) is a crucial step in characterizing the potency of inhibitors like this compound.
This document provides a detailed protocol for determining the IC50 value of this compound against PAK1 using the Caliper microfluidic mobility shift assay. This technology offers a high-throughput and precise method for measuring kinase activity by electrophoretically separating a fluorescently labeled peptide substrate from its phosphorylated product.[7][8]
PAK1 Signaling Pathway
The diagram below illustrates the central role of PAK1 in intracellular signaling. It is activated by upstream signals from receptor tyrosine kinases (RTKs) and integrins, which in turn activate Rho GTPases like Cdc42 and Rac1.[9] Once activated, PAK1 phosphorylates a wide range of downstream substrates, influencing critical cellular processes.[2][10]
Caption: Simplified PAK1 signaling pathway showing upstream activators and downstream cellular effects.
Principle of the Caliper Assay
The Caliper microfluidic mobility shift assay is an electrophoretic method used to measure enzyme activity. A fluorescently labeled peptide substrate is incubated with the kinase (PAK1) and ATP. The kinase transfers a phosphate group from ATP to the substrate. Due to the added negative charge of the phosphate group, the phosphorylated product migrates differently from the unphosphorylated substrate in an electric field. The Caliper instrument "sips" a small volume from each well of the assay plate onto a microfluidic chip, where the substrate and product are separated and quantified by laser-induced fluorescence. The ratio of phosphorylated product to the sum of product and substrate provides a measure of kinase activity.[8][11][12]
Experimental Workflow
The overall workflow for determining the IC50 of this compound is a multi-step process involving reagent preparation, reaction incubation, and data acquisition, followed by analysis.
Caption: Experimental workflow for this compound IC50 determination using the Caliper assay.
Data Presentation: this compound Potency and Selectivity
This compound is a highly potent inhibitor of PAK1 with significant selectivity over its closest isoform, PAK2.[1]
| Target Kinase | Potency (IC50 / Kd) | Assay Type | Reference |
| PAK1 (dephosphorylated) | 5 nM | Caliper Assay | [1][4][5] |
| PAK1 (phosphorylated) | 6 nM | Caliper Assay | [1] |
| PAK1 (binding) | 7 nM | DiscoverX KINOMEscan | [1][13] |
| PAK2 (dephosphorylated) | 270 nM | Caliper Assay | [1] |
| PAK2 (binding) | 400 nM | DiscoverX KINOMEscan | [5][13] |
Experimental Protocols
Materials and Reagents
-
Enzyme: Recombinant human PAK1 (e.g., expressed in E. coli or Sf9 insect cells).[14][15][16]
-
Inhibitor: this compound.
-
Substrate: Fluorescently labeled peptide substrate for PAK1 (e.g., FITC-labeled peptide).
-
ATP: Adenosine triphosphate.
-
Assay Plates: 384-well microtiter plates (low volume).[5][17]
-
Assay Buffer: e.g., 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35.[18]
-
Stop Solution: 100 mM HEPES (pH 7.5), 10 mM EDTA, 0.015% Brij-35, 0.1% Caliper Coating Reagent.[11]
-
DMSO: Dimethyl sulfoxide, molecular biology grade.
-
Instrumentation: Caliper Life Sciences LabChip® 3000 (or equivalent).[5][11]
Preparation of Solutions
-
This compound Stock and Serial Dilutions:
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Perform an 8-point serial dilution in 100% DMSO to generate the desired concentration range for the dose-response curve (e.g., 100 µM to 0.1 nM).
-
For the assay, these solutions are often further diluted in an intermediate plate before being dispensed into the final assay plate.[5]
-
-
Enzyme Solution:
-
Dilute the PAK1 enzyme stock to the desired working concentration in cold Assay Buffer. The optimal concentration should be determined empirically but is typically in the low nanomolar range.
-
-
Substrate/ATP Solution:
-
Prepare a solution containing both the fluorescent peptide substrate and ATP in Assay Buffer.
-
The final concentration of the peptide substrate is typically at its Km value.
-
The final ATP concentration is also typically at or near its Km value to ensure sensitive detection of ATP-competitive inhibitors.[19]
-
Assay Procedure
This protocol is designed for a 384-well plate format. Ensure all liquid handling is performed with appropriate precision, especially for nanoliter dispensing.
-
Compound Dispensing: Add 50 nL of each this compound serial dilution (in DMSO) to the appropriate wells of a 384-well assay plate.[5][6] For controls, add 50 nL of DMSO alone (High Control, 0% inhibition) and a saturating concentration of a known potent inhibitor or no enzyme (Low Control, 100% inhibition).
-
Enzyme Addition & Pre-incubation: Add 4.5 µL of the prepared PAK1 enzyme solution to each well.[5]
-
Pre-incubation: Seal the plate and pre-incubate for 60 minutes at 30°C. This step allows the inhibitor to bind to the enzyme before the reaction starts.[5]
-
Reaction Initiation: Add 4.5 µL of the Substrate/ATP solution to each well to start the kinase reaction. The total reaction volume is now approximately 9 µL.[5]
-
Kinase Reaction: Incubate the plate for 60 minutes at 30°C.[5][11] The incubation time should be optimized to ensure the reaction is within the linear range (typically <30% substrate conversion).
-
Reaction Termination: Add 16 µL of Stop Solution to each well to quench the kinase reaction.[5][11] The plate is now ready for analysis.
Instrument Reading
-
Transfer the 384-well plate to the Caliper LC3000 workstation.[5][11]
-
The instrument will aspirate the sample from each well and perform the microfluidic electrophoretic separation of the substrate and product.
-
The instrument's software calculates the conversion of substrate to product, providing a value for kinase activity in each well.
Data Analysis and Presentation
Calculation of Percent Inhibition
The raw data from the Caliper instrument (e.g., product/substrate peak height or area ratios) is used to calculate the percent inhibition for each inhibitor concentration.
-
High Control (HC): Average signal from wells with DMSO only (uninhibited reaction).
-
Low Control (LC): Average signal from wells with no enzyme or a saturating inhibitor concentration (fully inhibited reaction).
-
Sample (X): Signal from a well with a specific this compound concentration.
Formula: Percent Inhibition (%) = 100 * (1 - (X - LC) / (HC - LC))
IC50 Determination
-
Plot the Percent Inhibition against the logarithm of the this compound concentration.
-
Fit the data to a four-parameter logistic (sigmoidal dose-response) curve using a suitable software package (e.g., GraphPad Prism, XLfit).
-
The IC50 is the concentration of this compound that produces 50% inhibition of PAK1 activity, as determined from the fitted curve.[13][16]
Example Data Table
| This compound Conc. (nM) | Log [Conc.] | % Inhibition (Replicate 1) | % Inhibition (Replicate 2) | Average % Inhibition |
| 1000 | 3.0 | |||
| 300 | 2.48 | |||
| 100 | 2.0 | |||
| 30 | 1.48 | |||
| 10 | 1.0 | |||
| 3 | 0.48 | |||
| 1 | 0.0 | |||
| 0.3 | -0.52 | |||
| Calculated IC50 (nM) | [Value] |
References
- 1. This compound | Structural Genomics Consortium [thesgc.org]
- 2. researchgate.net [researchgate.net]
- 3. pnas.org [pnas.org]
- 4. selleckchem.com [selleckchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. This compound | PAK1 inhibitor | CAS 1783816-74-9 | Buy this compound from Supplier InvivoChem [invivochem.com]
- 7. High-throughput screening of the cyclic AMP-dependent protein kinase (PKA) using the caliper microfluidic platform - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Technology [nanosyn.com]
- 9. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 10. Molecular Pathways: Targeting P21-activated Kinase 1 Signaling in Cancer: Opportunities, Challenges and Limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. AID 1344107 - Caliper Assay: All assays were performed in 384-well microtiter plates. Each assay plate contained 8-point serial dilutions for 40 test compounds, as well as four 8-point serial dilutions of staurosporine as a reference compound, plus 16 high and 16 low controls. Liquid handling and incubation steps were done on a Thermo CatX workstation equipped with Innovadyne Nanodrop Express. Between pipetting steps, tips were cleaned in wash cycles using wash buffer. The assay plates were prepared by addition of 50 nL per well of compound solution in 90% DMSO. The kinase reactions were started by stepwise addition of 4.5 μL per well of peptide/ATP-solution (50 mM HEPES, pH 7.5, 1 mM DTT, 0.02% BSA, 0.6% DMSO, 10 mM beta-glycerophosphate, and 10 μM sodium orthovanadate, 20 mM MgCl2, 2 mM MnCl2, 4 μM ATP, 4 μM peptide (FITC-Ahx-EAIYAAPFAKKK-NH2)) and 4.5 μL per well of enzyme solution (50 mM HEPES, pH 7.5, 1 mM DTT, 0.02% BSA, 0.6% DMSO, 10 mM beta-glycerophosphate, and 10 μM sodium orthovanadate, 20 mM MgCl2, 2 mM MnCl2, 3.5 nM ABL (ABL(64-515), produced in-house from E. coli)). Kinase reactions were incubated at 30 °C. for 60 minutes and subsequently terminated by addition of 16 μL per well of stop solution (100 mM HEPES pH 7.5, 5% DMSO, 0.1% Caliper coating reagent, 10 mM EDTA, and 0.015% Brij35). Plates with terminated kinase reactions were transferred to the Caliper LC3000 workstations for reading. Phosphorylated and unphosphorylated peptides were separated using the Caliper microfluidic mobility shift technology. Briefly, samples from terminated kinase reactions were applied to the chip. Analytes are transported through the chip by constant buffer flow and the migration of the substrate peptide is monitored by the fluorescence signal of its label. Phosphorylated peptide (product) and unphosphorylated peptide (substrate) are separated in an electric field by their charge/mass ratio. - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. Assay in Summary_ki [bindingdb.org]
- 13. Probe this compound | Chemical Probes Portal [chemicalprobes.org]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. media.cellsignal.com [media.cellsignal.com]
- 16. AID 1224916 - this compound, a potent allosteric inhibitor of PAK1, IC50 for phoshorylated PAK1 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 17. promega.com [promega.com]
- 18. biorxiv.org [biorxiv.org]
- 19. Assay in Summary_ki [bindingdb.org]
Application Notes and Protocols for Combining NVS-PAK1-1 with shRNA for PAK2 Knockdown
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for a research strategy that combines the use of NVS-PAK1-1, a potent and selective allosteric p21-activated kinase 1 (PAK1) inhibitor, with short hairpin RNA (shRNA)-mediated knockdown of PAK2. p21-activated kinases are critical regulators of various cellular processes, including cytoskeletal dynamics, cell proliferation, and survival.[1][2] While PAK1 and PAK2 share some overlapping functions, they also have distinct signaling mechanisms.[3][4] Targeting PAK1 alone with this compound can be effective, but its potency is significantly enhanced by the simultaneous knockdown of PAK2, suggesting a synthetic lethal interaction in certain contexts.[5][6] These notes offer a comprehensive guide, including experimental workflows, detailed protocols, and data presentation, to enable researchers to effectively implement this combination strategy.
Background
The p21-activated kinases (PAKs) are a family of serine/threonine kinases that act as key effectors for the Rho GTPases, Rac and Cdc42.[1][2] The PAK family is divided into two groups, with Group I comprising PAK1, PAK2, and PAK3.[5] Both PAK1 and PAK2 are implicated in oncogenesis, regulating cell migration, invasion, and survival.[2][4] However, they can mediate these effects through distinct signaling pathways.[3] For instance, PAK1 depletion has a stronger inhibitory effect on lamellipodial protrusion, while PAK2 depletion can lead to an increase in RhoA activity.[3]
This compound is a potent and selective allosteric inhibitor of PAK1 with an IC50 of 5 nM.[6][7] It demonstrates high selectivity for PAK1 over other kinases, including a more than 50-fold selectivity over PAK2.[5] While this compound can inhibit PAK1 autophosphorylation at low nanomolar concentrations, higher micromolar concentrations are often required to inhibit downstream signaling and cell proliferation, likely due to partial inhibition of PAK2 at these higher concentrations.[5][6]
The combination of a highly selective PAK1 inhibitor with the specific knockdown of PAK2 provides a powerful tool to dissect the individual and combined roles of these kinases and offers a potential therapeutic strategy for cancers dependent on PAK signaling.
Data Presentation
The synergistic effect of combining this compound with PAK2 knockdown is evident from the significant reduction in the IC50 value for cell proliferation inhibition. The following table summarizes the quantitative data from studies on the SU86.86 pancreatic duct carcinoma cell line.
| Cell Line | Treatment Condition | IC50 for Proliferation Inhibition (5 days) |
| SU86.86 | This compound alone | 2 µM[5] |
| SU86.86 | This compound + PAK2 shRNA | 0.21 µM[5][6] |
Visualizations
Signaling Pathways
Caption: Simplified PAK1 and PAK2 signaling pathways and points of intervention.
Experimental Workflow
Caption: Workflow for combining PAK2 shRNA with this compound treatment.
Logic of Combination
Caption: Rationale for the synergistic effect of dual PAK1/PAK2 inhibition.
Experimental Protocols
Protocol 1: Lentiviral shRNA-mediated Knockdown of PAK2
This protocol is adapted from standard lentiviral transduction procedures.[8][9]
Materials:
-
Target cells (e.g., SU86.86)
-
Lentiviral particles containing shRNA targeting PAK2 (and a non-targeting control)
-
Complete cell culture medium
-
Polybrene
-
Puromycin
-
6-well plates
Procedure:
-
Cell Seeding: Seed 2 x 10^5 cells per well in a 6-well plate in 2 mL of complete medium. Allow cells to adhere and reach 50-70% confluency.
-
Transduction:
-
Thaw lentiviral particles on ice.
-
Add polybrene to the cell culture medium to a final concentration of 5-8 µg/mL to enhance transduction efficiency.
-
Add the appropriate amount of lentiviral particles (multiplicity of infection, MOI, should be optimized for the specific cell line) to each well. Swirl gently to mix.
-
Incubate for 24-48 hours.
-
-
Selection:
-
After incubation, replace the medium with fresh complete medium containing puromycin. The concentration of puromycin must be determined by a kill curve for the specific cell line (typically 1-10 µg/mL).
-
Culture the cells in the selection medium for 48-72 hours, replacing the medium every 2 days, until non-transduced control cells are all dead.
-
-
Expansion: Expand the surviving, stably transduced cells for subsequent experiments.
Protocol 2: Validation of PAK2 Knockdown
A. Western Blot Analysis
Materials:
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-PAK2 and anti-loading control (e.g., β-actin, GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Protein Extraction: Lyse the shPAK2 and shControl cells and quantify protein concentration.
-
SDS-PAGE and Transfer: Load 20-30 µg of protein per lane, run the gel, and transfer proteins to a PVDF membrane.
-
Blocking and Antibody Incubation:
-
Block the membrane for 1 hour at room temperature.
-
Incubate with primary anti-PAK2 antibody overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Add chemiluminescent substrate and visualize bands using an imaging system. Confirm equal loading with the loading control antibody.
B. RT-qPCR Analysis
Materials:
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix
-
Primers for PAK2 and a housekeeping gene (e.g., GAPDH)
Procedure:
-
RNA Extraction and cDNA Synthesis: Extract total RNA from shPAK2 and shControl cells and synthesize cDNA.[10]
-
qPCR: Perform quantitative PCR using primers for PAK2 and the housekeeping gene.
-
Analysis: Calculate the relative expression of PAK2 mRNA in the knockdown cells compared to the control cells using the ΔΔCt method.[11]
Protocol 3: Cell Proliferation Assay with Combination Treatment
This protocol uses a standard MTT or similar colorimetric/fluorometric assay to assess cell viability.
Materials:
-
Stably transduced shPAK2 and shControl cells
-
This compound (and its inactive control, NVS-PAK1-C, if available)
-
DMSO (for drug dissolution)
-
96-well plates
-
Cell viability reagent (e.g., MTT, CellTiter-Glo®)
Procedure:
-
Cell Seeding: Seed the stably transduced cells in 96-well plates at a pre-determined optimal density (e.g., 2,000-5,000 cells/well) in 100 µL of medium. Allow cells to adhere overnight.
-
Drug Treatment:
-
Prepare a serial dilution of this compound in complete medium. The final concentration of DMSO should be kept constant and low (<0.1%).
-
Add the drug dilutions to the appropriate wells. Include vehicle control (DMSO) wells.
-
-
Incubation: Incubate the plates for the desired duration (e.g., 5 days, as per the reference data).[5]
-
Viability Measurement:
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate as required.
-
Measure the absorbance or luminescence using a plate reader.
-
-
Data Analysis:
-
Normalize the readings to the vehicle control.
-
Plot the dose-response curves and calculate the IC50 values using non-linear regression analysis.
-
Materials and Reagents
| Reagent/Material | Supplier (Example) | Catalog Number (Example) |
| This compound | Selleck Chemicals, R&D Systems | S7306, 6132 |
| PAK2 shRNA Lentiviral Particles | GenuIN Biotech, MilliporeSigma | V61303, TRCN0000000591 |
| Non-Targeting shRNA Control | MilliporeSigma | SHC002V |
| Polybrene | MilliporeSigma | TR-1003-G |
| Puromycin | InvivoGen | ant-pr-1 |
| Anti-PAK2 Antibody | Cell Signaling Technology | #2608 |
| Anti-β-actin Antibody | Cell Signaling Technology | #4970 |
| HRP-conjugated anti-rabbit IgG | Cell Signaling Technology | #7074 |
| CellTiter-Glo® Luminescent Cell Viability Assay | Promega | G7570 |
| SU86.86 Cell Line | ATCC | CRL-1837 |
References
- 1. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 2. PAK signaling in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pak1 and Pak2 Mediate Tumor Cell Invasion through Distinct Signaling Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PAK Signaling in Oncogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound | Structural Genomics Consortium [thesgc.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. selleckchem.com [selleckchem.com]
- 8. genuinbiotech.com [genuinbiotech.com]
- 9. Inactivation of p21-Activated Kinase 2 (Pak2) Inhibits the Development of Nf2-Deficient Tumors by Restricting Downstream Hedgehog and Wnt Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Lethality of PAK3 and SGK2 shRNAs to Human Papillomavirus Positive Cervical Cancer Cells Is Independent of PAK3 and SGK2 Knockdown - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Troubleshooting & Optimization
NVS-PAK1-1 solubility issues and solutions
Welcome to the technical support center for NVS-PAK1-1. This resource is designed to assist researchers, scientists, and drug development professionals in utilizing this compound effectively in their experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges, particularly concerning solubility.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and selective allosteric inhibitor of p21-activated kinase 1 (PAK1).[1][2] Unlike ATP-competitive inhibitors that bind to the active site of the kinase, allosteric inhibitors bind to a different site on the enzyme, inducing a conformational change that prevents its activity. This compound has an IC50 of 5 nM for PAK1 and shows high selectivity over PAK2 and a large panel of other kinases.[1]
Q2: What are the primary applications of this compound in research?
A2: this compound is primarily used in cancer research to study the role of PAK1 in various cellular processes, including proliferation, survival, and migration. PAK1 is a downstream effector of the small GTPases Rac and Cdc42 and has been implicated in the signaling pathways of growth factor receptors.[3]
Q3: How should I store this compound?
A3: this compound powder should be stored at -20°C for long-term stability (up to 3 years).[2][4] Stock solutions in DMSO can be stored at -80°C for up to one year or at -20°C for up to one month.[2][5] It is recommended to aliquot the stock solution to avoid repeated freeze-thaw cycles.[2]
Q4: Is this compound suitable for in vivo studies?
A4: this compound has shown relatively poor stability in rat liver microsomes, which may limit its utility in in vivo experiments.[4][5] However, specific formulations have been developed to improve its solubility for in vivo use.[6]
Solubility and Formulation Guide
Quantitative Solubility Data
| Solvent/Formulation | Maximum Concentration | Molar Equivalent | Notes |
| DMSO | 96 - 125 mg/mL | ~200 - 260 mM | Use of fresh, anhydrous DMSO is recommended as moisture can reduce solubility.[2] Sonication may be required.[4] |
| 1 eq. HCl | 47.99 mg/mL | 100 mM | [1] |
| Ethanol | 96 mg/mL | ~200 mM | [2] |
| Water | Insoluble | - | [2] |
| In Vivo Formulation 1 | |||
| 10% DMSO, 40% PEG300, 5% Tween 80, 45% Saline | ≥ 2.5 - 4 mg/mL | ~5.2 - 8.3 mM | Prepare by adding solvents sequentially and ensuring the solution is clear before adding the next solvent.[4][6] |
| In Vivo Formulation 2 | |||
| 5% DMSO, 95% Corn oil | - | - | Add the DMSO stock solution to corn oil and mix evenly.[2] |
Preparation of Stock Solutions
100 mM DMSO Stock Solution:
-
Materials: this compound (MW: 479.93 g/mol ), Anhydrous DMSO.
-
Procedure:
-
Weigh out the desired amount of this compound powder.
-
Add the appropriate volume of DMSO to achieve a 100 mM concentration. For example, to 1 mg of this compound, add 20.84 µL of DMSO.
-
Vortex and/or sonicate the solution until the compound is completely dissolved.
-
Note: It is crucial to use high-purity, anhydrous DMSO to ensure maximum solubility.
Troubleshooting Solubility Issues
Even with established protocols, you may encounter challenges with the solubility of this compound. This guide provides a systematic approach to troubleshoot these issues.
Problem: Precipitate forms when diluting DMSO stock in aqueous buffer or cell culture media.
This is a common issue for hydrophobic compounds like this compound. The abrupt change in solvent polarity causes the compound to crash out of solution.
Solutions:
-
Decrease the final DMSO concentration: Aim for a final DMSO concentration of less than 0.5% in your cell-based assays, as higher concentrations can be cytotoxic.
-
Use a multi-step dilution: Instead of diluting the DMSO stock directly into the final aqueous solution, perform one or more intermediate dilutions in a solvent with intermediate polarity (e.g., ethanol or a mixture of DMSO and your final buffer).
-
Incorporate surfactants or co-solvents: For in vivo formulations, co-solvents like PEG300 and surfactants like Tween 80 are used to maintain solubility in an aqueous environment.[4][6] While not always suitable for cell culture, for some biochemical assays, a low concentration of a non-ionic surfactant might be acceptable.
-
Warm the solution: Gently warming the solution to 37°C may help redissolve small amounts of precipitate. However, be cautious about the thermal stability of the compound.
-
Prepare fresh dilutions: Working solutions of this compound in aqueous buffers should be prepared fresh and used immediately to minimize the risk of precipitation over time.[2]
Problem: The compound does not fully dissolve in DMSO.
Solutions:
-
Check the quality of your DMSO: Use a fresh, unopened bottle of anhydrous, high-purity DMSO. Older DMSO can absorb moisture from the air, which will significantly decrease the solubility of hydrophobic compounds.[2]
-
Increase the solvent volume: If you are trying to make a very high concentration stock solution, you may be exceeding the solubility limit. Try preparing a slightly more dilute stock.
-
Apply gentle heating and sonication: A combination of gentle warming (not exceeding 37-40°C) and sonication in a water bath can help break up aggregates and facilitate dissolution.[4]
-
Verify the purity of the compound: Impurities can sometimes affect solubility. If possible, check the purity of your this compound batch.
Experimental Protocols & Visualizations
PAK1 Signaling Pathway
The p21-activated kinase 1 (PAK1) is a key signaling node that regulates numerous cellular processes. It is activated by the Rho GTPases, Rac1 and Cdc42, and in turn phosphorylates a variety of downstream substrates involved in cytoskeletal dynamics, cell proliferation, and survival.
Caption: The PAK1 signaling pathway is activated by upstream signals leading to cell proliferation and cytoskeletal changes.
Troubleshooting Workflow for this compound Solubility
This workflow provides a logical sequence of steps to diagnose and resolve solubility issues with this compound.
Caption: A step-by-step workflow to troubleshoot solubility problems with this compound.
Experimental Protocol: Inhibition of MEK1 Phosphorylation in a Cell-Based Assay
This protocol describes a general method to assess the inhibitory activity of this compound on the PAK1 signaling pathway by measuring the phosphorylation of its downstream target, MEK1, using Western blotting.
-
Cell Culture and Treatment:
-
Plate a suitable cancer cell line (e.g., one with a known active KRAS mutation) in 6-well plates and grow to 70-80% confluency.
-
Prepare serial dilutions of this compound from a 100 mM DMSO stock solution in cell culture media. Ensure the final DMSO concentration is below 0.5%.
-
Treat the cells with varying concentrations of this compound (e.g., 0.1, 1, 5, 10, 20 µM) and a vehicle control (DMSO) for a predetermined time (e.g., 2-24 hours).
-
-
Cell Lysis:
-
After treatment, wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
Western Blotting:
-
Normalize the protein amounts for each sample and prepare them for SDS-PAGE by adding Laemmli buffer and boiling.
-
Separate the proteins on an SDS-PAGE gel and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with primary antibodies against phospho-MEK1 (Ser298), total MEK1, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
-
Data Analysis:
-
Quantify the band intensities for phospho-MEK1 and total MEK1.
-
Normalize the phospho-MEK1 signal to the total MEK1 signal and the loading control.
-
Plot the normalized phospho-MEK1 levels against the concentration of this compound to determine the IC50 for MEK1 phosphorylation inhibition.
-
References
- 1. rndsystems.com [rndsystems.com]
- 2. selleckchem.com [selleckchem.com]
- 3. This compound | Structural Genomics Consortium [thesgc.org]
- 4. This compound | PAK | TargetMol [targetmol.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. This compound | PAK1 inhibitor | CAS 1783816-74-9 | Buy this compound from Supplier InvivoChem [invivochem.com]
Technical Support Center: Enhancing the In Vivo Utility of NVS-PAK1-1
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the in vivo stability of NVS-PAK1-1, a potent and selective allosteric PAK1 inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary limitation for in vivo studies?
This compound is a highly selective and potent allosteric inhibitor of p21-activated kinase 1 (PAK1), a critical node in various oncogenic signaling pathways.[1][2][3][4][5] It exhibits an IC50 of 5 nM for PAK1.[6] The primary limitation of this compound for in vivo applications is its poor metabolic stability, particularly in liver microsomes.[6][7][8][9][10] It has a reported half-life of only 3.5 minutes in rat liver microsomes, which significantly restricts its systemic exposure and therapeutic window in animal models.[6][7]
Q2: What are the known off-target effects of this compound?
This compound is known for its exceptional selectivity. When tested against a panel of 442 kinases, it demonstrated a very high degree of specificity for PAK1.[8][11][12] Its binding affinity for PAK2 is significantly lower, with a Kd of 400 nM compared to 7 nM for PAK1.[6][7][8] This high selectivity minimizes the risk of confounding off-target effects in well-designed experiments.
Q3: Are there any next-generation compounds that address the stability issues of this compound?
Yes, researchers have developed a PAK1-selective degrader, BJG-05-039, which is based on the this compound scaffold.[9][10] This degrader was designed to overcome the short in vivo half-life of this compound by promoting the degradation of the PAK1 protein.[9][10] While this presents a promising alternative, the following sections will focus on strategies to improve the in vivo utility of this compound itself.
Troubleshooting Guide: Improving this compound In Vivo Performance
This guide provides solutions to common issues encountered when using this compound in animal studies.
Issue 1: Rapid in vivo clearance and low systemic exposure.
-
Cause: The primary reason for this is the rapid metabolism of this compound by liver enzymes, as indicated by its short half-life in liver microsomes.[6][7][8][9][10]
-
Solution: Formulation Optimization. A suitable vehicle can protect the compound from rapid metabolism and improve its pharmacokinetic profile. Below are recommended formulations. It is crucial to prepare these fresh daily and check for any precipitation before administration.[6]
Issue 2: Variability in experimental results between animals.
-
Cause: Inconsistent dosing, formulation instability, or animal-to-animal variations in metabolism can lead to high variability.
-
Solution: Standardized Procedures and Pharmacodynamic Monitoring.
-
Consistent Dosing: Ensure accurate and consistent administration volumes and techniques.
-
Formulation Homogeneity: Ensure the formulation is a clear, homogenous solution before each administration. Sonication can aid dissolution.[6]
-
Pharmacodynamic (PD) Analysis: Monitor the inhibition of downstream targets of PAK1, such as the phosphorylation of MEK1 at Ser289, in tumor or surrogate tissues to confirm target engagement and assess the biological effect of this compound.[6][11]
-
Issue 3: Lack of efficacy despite achieving target engagement.
-
Cause: This could be due to functional redundancy with other PAK isoforms, particularly PAK2, or insufficient inhibition of PAK1 signaling for a therapeutic effect.[14]
-
Solution: Combination Therapy or Biomarker-Stratified Models.
-
Combination Studies: Consider combining this compound with inhibitors of other signaling pathways to achieve a synergistic anti-tumor effect.[4]
-
PAK1-Dependent Models: Utilize cancer models with PAK1 gene amplification or high PAK1 expression, as these are more likely to be sensitive to PAK1 inhibition.[4][14]
-
Quantitative Data Summary
Table 1: In Vitro Potency of this compound
| Parameter | Value | Reference |
| PAK1 IC50 | 5 nM | [6] |
| PAK1 Kd | 7 nM | [6][7][8] |
| PAK2 Kd | 400 nM | [6][7][8] |
Table 2: In Vivo Stability of this compound
| Parameter | Value | Reference |
| Half-life (t1/2) in Rat Liver Microsomes | 3.5 minutes | [6][7] |
Experimental Protocols
Protocol 1: Preparation of Co-Solvent Formulation for Intraperitoneal (IP) Injection
-
Prepare a 25 mg/mL stock solution of this compound in DMSO.
-
For a 1 mL final working solution, take 100 µL of the 25 mg/mL DMSO stock solution.
-
Add 400 µL of PEG300 and mix thoroughly until the solution is clear.
-
Add 50 µL of Tween-80 and mix again.
-
Add 450 µL of sterile saline to bring the final volume to 1 mL.
-
Vortex the final solution to ensure homogeneity. Prepare this formulation fresh before each use.
Protocol 2: In Vitro Microsomal Stability Assay
-
Materials: Rat liver microsomes, NADPH regenerating system, this compound, and a positive control compound with known metabolic instability.
-
Incubation: Incubate this compound (typically at 1 µM) with rat liver microsomes in the presence of the NADPH regenerating system at 37°C.
-
Time Points: Collect aliquots at various time points (e.g., 0, 5, 15, 30, and 60 minutes).
-
Quenching: Stop the reaction at each time point by adding a cold organic solvent (e.g., acetonitrile) to precipitate the proteins.
-
Analysis: Centrifuge the samples to pellet the protein and analyze the supernatant for the remaining concentration of this compound using LC-MS/MS.
-
Data Analysis: Calculate the half-life (t1/2) by plotting the natural logarithm of the remaining this compound concentration against time.
Visualizations
Caption: Simplified PAK1 signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for enhancing the in vivo performance of this compound.
References
- 1. eurekaselect.com [eurekaselect.com]
- 2. PAK1 Signaling in Cancer: Multifaceted Roles and Therapeutic Implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Molecular Pathways: Targeting P21-activated Kinase 1 Signaling in Cancer: Opportunities, Challenges and Limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. This compound | PAK1 inhibitor | CAS 1783816-74-9 | Buy this compound from Supplier InvivoChem [invivochem.com]
- 8. Probe this compound | Chemical Probes Portal [chemicalprobes.org]
- 9. Development and utility of a PAK1-selective degrader - PMC [pmc.ncbi.nlm.nih.gov]
- 10. biorxiv.org [biorxiv.org]
- 11. This compound | Structural Genomics Consortium [thesgc.org]
- 12. rndsystems.com [rndsystems.com]
- 13. selleckchem.com [selleckchem.com]
- 14. Targeting PAK1 - PMC [pmc.ncbi.nlm.nih.gov]
NVS-PAK1-1 off-target effects in kinome scan
This technical support guide provides troubleshooting information and frequently asked questions regarding the off-target effects of the allosteric PAK1 inhibitor, NVS-PAK1-1.
Frequently Asked Questions (FAQs)
Q1: What is the reported on-target potency of this compound?
A1: this compound is a potent, allosteric inhibitor of p21-activated kinase 1 (PAK1). Its potency has been determined through multiple biochemical assays. The half-maximal inhibitory concentration (IC50) is approximately 5 nM for dephosphorylated PAK1 and 6 nM for phosphorylated PAK1 as measured by a Caliper assay[1]. The dissociation constant (Kd), determined by a DiscoverX KINOMEscan™ assay, is in good agreement at 7 nM[1][2][3][4].
Q2: How selective is this compound against other kinases in the kinome?
A2: this compound demonstrates exceptional selectivity across the human kinome. In a KINOMEscan™ panel of 442 kinases, it was found to be exquisitely selective when tested at a high concentration of 10 µM, achieving a selectivity score (S10) of 0.003[1][4]. Its closest off-target within the PAK family is PAK2, against which it shows significant selectivity[1].
Q3: What are the specific off-target binding data for this compound against PAK2?
A3: this compound displays a clear selectivity for PAK1 over PAK2. The biochemical Kd for PAK2 is 400 nM, which is over 57 times higher than its Kd for PAK1 (7 nM)[2][3][4]. In enzymatic assays, the IC50 against dephosphorylated PAK2 is 270 nM and 720 nM against phosphorylated PAK2, representing a selectivity of over 54-fold compared to PAK1[1]. This isoform specificity is unusual given the high sequence identity (93%) between the catalytic domains of PAK1 and PAK2[5].
Q4: Has this compound been profiled against non-kinase targets?
A4: Yes, the selectivity of this compound has been assessed beyond the kinome. It was found to be inactive against a panel of 53 proteases (at 10 µM) and 48 bromodomains (at 10 µM)[1]. In a panel of 27 receptors, the most potent off-target activity was against H1 and M1 receptors, with an IC50 of 13 µM[1].
Troubleshooting Guide
Q5: I am observing unexpected effects in my cellular assay. How can I determine if they are due to off-target activity of this compound?
A5: To dissect on-target versus off-target effects, consider the following:
-
Use the Negative Control: A crucial tool is the inactive control compound, NVS-PAK1-C, which has over 100-fold less activity against PAK1[1]. Any cellular phenotype observed with this compound but not with NVS-PAK1-C at a similar concentration is more likely to be an on-target effect.
-
Concentration Range: Use the lowest effective concentration of this compound. Off-target effects are more likely to occur at higher concentrations[6]. Cellular inhibition of PAK1 autophosphorylation has been observed at 0.25 µM, while inhibition of downstream signaling through MEK1 may require higher concentrations (above 2 µM) due to the involvement of both PAK1 and PAK2[1][2][3].
-
Monitor Downstream Signaling: Assess the phosphorylation status of known PAK1 downstream targets, such as MEK1 (S289)[1][2][3]. On-target engagement should lead to a dose-dependent decrease in the phosphorylation of these substrates.
Q6: I plan to use this compound for in vivo studies. Are there any known limitations?
A6: Yes, a significant limitation of this compound is its poor stability in rat liver microsomes (t1/2 = 3.5 minutes)[2][3][4]. This rapid metabolism by the cytochrome P450 system limits its application and bioavailability for in vivo experiments, and its use in animal models is generally not recommended without further pharmacological optimization[4][5].
Data Summary
Table 1: Potency and Selectivity of this compound
| Target | Assay Type | Parameter | Value | Selectivity vs. PAK1 (fold) | Reference |
| PAK1 (dephosphorylated) | Caliper Assay | IC50 | 5 nM | - | [1][2][4] |
| PAK1 (phosphorylated) | Caliper Assay | IC50 | 6 nM | - | [1] |
| PAK1 | KINOMEscan™ | Kd | 7 nM | - | [1][2][3][4] |
| PAK2 (dephosphorylated) | Caliper Assay | IC50 | 270 nM | > 54 | [1] |
| PAK2 (phosphorylated) | Caliper Assay | IC50 | 720 nM | > 120 | [1] |
| PAK2 | KINOMEscan™ | Kd | 400 nM | > 57 | [2][3][4] |
| Kinome Wide (442 kinases) | KINOMEscan™ (at 10 µM) | S10 Score | 0.003 | Highly Selective | [1][4] |
| Receptors (H1, M1) | Novartis Panel | IC50 | 13 µM | > 2600 | [1] |
| Proteases (53 total) | Protease Panel (at 10 µM) | % Inhibition | No Activity | - | [1] |
| Bromodomains (48 total) | BRD Panel (at 10 µM) | % Inhibition | No Activity | - | [1] |
Experimental Protocols & Visualizations
Biochemical Kinase Inhibition Assay (Caliper Assay)
This protocol describes a general method for determining the IC50 value of an inhibitor against a purified kinase.
Methodology:
-
Compound Preparation: Prepare a serial dilution of this compound in 90% DMSO. Add 50 nL of the compound solution to the wells of a 384-well microtiter plate[2][3]. Include DMSO-only wells for 0% inhibition (high control) and wells without enzyme for 100% inhibition (low control).
-
Enzyme Incubation: Add 4.5 µL of purified PAK1 enzyme solution to each well.
-
Pre-incubation: Incubate the plate at 30°C for 60 minutes to allow the compound to bind to the kinase.
-
Reaction Initiation: Add 4.5 µL of a solution containing the peptide substrate and ATP to initiate the kinase reaction.
-
Reaction Incubation: Incubate the reaction at 30°C for 60 minutes.
-
Reaction Termination: Add 16 µL of a stop solution to terminate the reaction.
-
Data Acquisition: The plate is read on a Caliper microfluidic instrument, which separates the phosphorylated and unphosphorylated substrate peptides to determine the reaction rate.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the controls. Plot the results and fit the data to a four-parameter logistic curve to determine the IC50 value[4][7].
Caption: Workflow for a Caliper biochemical kinase inhibition assay.
Kinome-wide Selectivity Profiling (KINOMEscan™)
KINOMEscan™ is a competition binding assay used to quantify the interactions between a test compound and a large panel of kinases.
Methodology:
-
Assay Principle: The assay measures the ability of a test compound to compete with an immobilized, active-site directed ligand for binding to the kinase active site. The amount of kinase bound to the solid support is measured by quantitative PCR (qPCR) using DNA-tagged kinases.
-
Experimental Steps:
-
A panel of DNA-tagged human kinases is incubated with the immobilized ligand in the presence of the test compound (e.g., this compound at 10 µM).
-
After an incubation period, unbound kinase is washed away.
-
The amount of kinase remaining bound to the solid support is measured via qPCR.
-
The results are compared to a DMSO control (100% binding). A lower qPCR signal indicates that the test compound has displaced the kinase from the immobilized ligand.
-
-
Data Analysis: Results are often reported as "% Control", where a lower percentage indicates stronger binding. A selectivity score (S-score) can be calculated by dividing the number of kinases that bind by the total number of kinases tested, providing a quantitative measure of selectivity[1].
Caption: Principle of the KINOMEscan™ competition binding assay.
PAK1 Signaling Pathway
Understanding the intended signaling pathway is critical for designing cellular assays to confirm on-target activity. This compound is an allosteric inhibitor that locks PAK1 in an inactive conformation.
Caption: Simplified signaling pathway involving PAK1.
References
- 1. This compound | Structural Genomics Consortium [thesgc.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | PAK1 inhibitor | CAS 1783816-74-9 | Buy this compound from Supplier InvivoChem [invivochem.com]
- 4. Probe this compound | Chemical Probes Portal [chemicalprobes.org]
- 5. Development and utility of a PAK1-selective degrader - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
optimizing NVS-PAK1-1 incubation time for cellular assays
Welcome to the technical support center for NVS-PAK1-1, a potent and selective allosteric inhibitor of p21-activated kinase 1 (PAK1). This resource provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the use of this compound in cellular assays, with a specific focus on incubation time.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a potent and selective allosteric inhibitor of PAK1.[1][2] It binds to a pocket formed in the DFG-out conformation of PAK1, which is distinct from the ATP-binding site, leading to the inhibition of its kinase activity.[3] This allosteric mechanism contributes to its high selectivity for PAK1 over other kinases.[4][5]
Q2: What is the recommended concentration range for this compound in cellular assays?
A2: The recommended concentration for cellular use typically ranges from 400 nM to 2 µM.[6] However, the optimal concentration is cell-type and assay-dependent. For specific inhibition of PAK1, a concentration of 0.25 µM is recommended, while for dual PAK1/2 inhibition, a higher concentration of 2.5 µM may be necessary.[7]
Q3: How long should I incubate my cells with this compound?
A3: The optimal incubation time is highly dependent on the biological question and the specific assay being performed. For signaling studies assessing the phosphorylation of direct downstream targets, shorter incubation times of around 2 hours have been shown to be effective.[8][9] For cell proliferation or viability assays, longer incubation periods ranging from 72 to 96 hours are commonly used.[3][9] In some specific cases, treatments can extend for as long as 5 days.[7] It is crucial to perform a time-course experiment to determine the optimal incubation time for your specific experimental setup.
Q4: What are the downstream signaling pathways affected by this compound?
A4: PAK1 is a central signaling hub that influences numerous downstream pathways involved in cell proliferation, survival, and motility.[3] Key downstream targets and pathways affected by this compound inhibition include the MEK/ERK pathway.[3][7] Specifically, this compound has been shown to inhibit the phosphorylation of MEK1 at Ser289.[2][7] PAK1 also plays a role in activating components of the AKT and WNT signaling pathways.[7]
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| No or weak inhibition of PAK1 activity observed. | Suboptimal Incubation Time: The incubation period may be too short for the inhibitor to effectively engage its target and elicit a downstream effect. | Perform a Time-Course Experiment: Test a range of incubation times (e.g., 2, 6, 12, 24, 48 hours) to determine the optimal duration for observing the desired effect in your specific cell line and assay. For signaling events, shorter time points are often sufficient, while phenotypic assays like proliferation require longer incubations. |
| Inhibitor Concentration is Too Low: The concentration of this compound may not be sufficient to achieve significant inhibition of PAK1 in your cell type. | Perform a Dose-Response Experiment: Titrate this compound across a range of concentrations (e.g., 100 nM to 10 µM) to determine the IC50 for your specific assay and cell line. | |
| Poor Compound Stability: this compound has been reported to have relatively poor stability in rat liver microsomes, which may be indicative of broader stability issues in certain experimental conditions.[2][5] | Prepare Fresh Solutions: Always prepare fresh working solutions of this compound from a DMSO stock immediately before use. Avoid repeated freeze-thaw cycles of the stock solution. | |
| High background or off-target effects observed. | Inhibitor Concentration is Too High: Excessive concentrations of this compound can lead to the inhibition of other kinases, such as PAK2, or other off-target effects.[7] | Use a More Selective Concentration: Based on your dose-response curve, select the lowest concentration that gives you maximal inhibition of your desired phenotype to minimize off-target effects. For specific PAK1 inhibition, concentrations around 0.25 µM are recommended.[7] |
| Prolonged Incubation Time: Long incubation times can sometimes lead to cellular stress responses or the activation of compensatory signaling pathways. | Optimize Incubation Time: A shorter incubation time that is sufficient to observe the primary effect of PAK1 inhibition may help to reduce secondary, off-target effects. | |
| Inconsistent results between experiments. | Variability in Cell Culture Conditions: Differences in cell density, passage number, or serum concentration can all impact cellular responses to inhibitors. | Standardize Experimental Procedures: Ensure that all experimental parameters, including cell seeding density, growth phase, and media composition, are kept consistent between experiments. |
| Inaccurate Compound Dilution: Errors in preparing serial dilutions can lead to significant variability in the final concentration of the inhibitor. | Prepare a Fresh Dilution Series for Each Experiment: Carefully prepare a new dilution series from your stock solution for each experiment to ensure accurate and consistent dosing. |
Experimental Protocols
Protocol for Determining Optimal Incubation Time
This protocol outlines a general workflow for determining the optimal incubation time of this compound for a cellular assay measuring the inhibition of a downstream target (e.g., p-MEK).
1. Materials:
- This compound (stock solution in DMSO)
- Cell line of interest
- Complete cell culture medium
- Phosphate-buffered saline (PBS)
- Lysis buffer
- Primary antibodies (e.g., anti-p-MEK, anti-total MEK, anti-PAK1, anti-GAPDH)
- Secondary antibodies
- Western blot reagents and equipment
2. Procedure:
- Cell Seeding: Seed cells in a multi-well plate at a density that will ensure they are in the exponential growth phase at the time of treatment.
- Cell Treatment: The following day, treat the cells with a predetermined optimal concentration of this compound (if unknown, use a concentration based on literature, e.g., 1 µM). Include a DMSO-treated vehicle control.
- Time-Course Incubation: Incubate the cells for a range of time points (e.g., 0.5, 1, 2, 4, 8, 12, and 24 hours).
- Cell Lysis: At each time point, wash the cells with ice-cold PBS and then lyse the cells using an appropriate lysis buffer.
- Protein Quantification: Determine the protein concentration of each lysate.
- Western Blotting: Perform a Western blot analysis to assess the phosphorylation status of the downstream target (e.g., p-MEK) relative to the total protein and a loading control (e.g., GAPDH).
- Data Analysis: Quantify the band intensities and plot the level of protein phosphorylation against time. The optimal incubation time is the shortest time point that gives the maximal inhibitory effect.
Quantitative Data Summary
| Parameter | Value | Assay | Reference |
| IC50 | 5 nM | Biochemical (dephosphorylated PAK1) | [1] |
| Kd | 7 nM | Biochemical (PAK1) | [5][6] |
| Kd | 400 nM | Biochemical (PAK2) | [2][5] |
| Cellular Proliferation IC50 | 2 µM | SU86.86 cells (5 days) | [7] |
| Cellular Proliferation IC50 | 0.21 µM | SU86.86 cells with shPAK2 (5 days) | [7] |
| Cellular Proliferation IC50 | 4.7 µM | Murine schwannoma cells (72 h) | [8][9] |
| Cellular Proliferation IC50 | 6.2 µM | Human schwannoma cells (72 h) | [8][9] |
| Cellular Proliferation EC50 | 11.9 µM | MCF7 cells (96 h) | [3] |
| Cellular Proliferation EC50 | 3.68 µM | OVCAR3 cells (96 h) | [3] |
Visualizations
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. biorxiv.org [biorxiv.org]
- 4. aacrjournals.org [aacrjournals.org]
- 5. This compound | PAK1 inhibitor | CAS 1783816-74-9 | Buy this compound from Supplier InvivoChem [invivochem.com]
- 6. Probe this compound | Chemical Probes Portal [chemicalprobes.org]
- 7. This compound | Structural Genomics Consortium [thesgc.org]
- 8. researchgate.net [researchgate.net]
- 9. academic.oup.com [academic.oup.com]
troubleshooting NVS-PAK1-1 precipitation in media
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with the potent and selective allosteric PAK1 inhibitor, NVS-PAK1-1.
Troubleshooting Guide: this compound Precipitation in Media
Precipitation of this compound in your experimental media can lead to inaccurate results and wasted resources. This guide addresses common causes and provides step-by-step solutions to resolve this issue.
dot
NVS-PAK1-1 formulation for animal studies with PEG300 and Tween-80
Welcome to the technical support center for the formulation of NVS-PAK1-1 for animal studies using a PEG300 and Tween-80 vehicle. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in successfully preparing and administering this formulation.
Frequently Asked Questions (FAQs)
Q1: What is the recommended formulation for this compound for in vivo animal studies?
A1: A commonly used formulation to enhance the solubility of this compound for in vivo administration is a co-solvent system consisting of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[1][2] This vehicle has been shown to solubilize this compound to at least 2.5 mg/mL.[1][2]
Q2: What is the proper procedure for preparing the this compound formulation?
A2: To ensure a clear and homogenous solution, it is critical to add the solvents in a specific order. The recommended procedure is as follows:
-
Dissolve the this compound powder in DMSO to create a stock solution.
-
Add PEG300 to the DMSO stock solution and mix thoroughly until the solution is clear.
-
Add Tween-80 to the mixture and vortex to ensure complete mixing.
-
Finally, add saline to the solution to reach the final desired volume and concentration.[1][2]
Q3: Can I alter the ratios of the components in the formulation?
A3: While the 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline formulation is a good starting point, some adjustments may be necessary depending on the specific experimental requirements. However, any changes to the formulation should be carefully validated to ensure the stability and solubility of this compound and to assess any potential vehicle-related toxicity in the animal model. For sensitive animal models, consider reducing the DMSO concentration.[3]
Q4: For how long is the prepared this compound formulation stable?
A4: It is highly recommended to prepare the formulation fresh before each use to ensure optimal results and avoid potential precipitation or degradation of the compound.[1][4]
Troubleshooting Guide
This guide addresses common issues that may be encountered during the preparation and administration of the this compound formulation.
| Issue | Potential Cause | Recommended Solution |
| Precipitation during preparation | Incorrect order of solvent addition. | Always follow the specified order: DMSO, then PEG300, then Tween-80, and finally Saline.[1][2] |
| Low-quality or hydrated solvents. | Use high-purity, anhydrous solvents. DMSO is hygroscopic and can absorb water, which may reduce its solvating capacity.[5] | |
| Temperature fluctuations. | Prepare the formulation at a consistent room temperature. If precipitation occurs, gentle warming and sonication can be used to aid dissolution.[2] | |
| Phase separation after preparation | Incomplete mixing of components. | Ensure thorough vortexing after the addition of each solvent to create a homogenous mixture. |
| High viscosity of the formulation | High concentration of PEG300. | If the formulation is too viscous for the intended administration route, consider slightly warming it to 37°C before administration to reduce viscosity.[6] |
| Animal distress after administration | Vehicle toxicity. | High concentrations of DMSO can be toxic. Include a vehicle-only control group to assess any adverse effects of the formulation itself.[5] If toxicity is observed, consider reducing the percentage of DMSO. |
| Irritation at the injection site. | A viscous formulation can cause local irritation. Ensure the formulation is not too viscous and is administered at an appropriate rate. |
Experimental Protocols
Below is a detailed methodology for the preparation of the this compound formulation and a general protocol for in vivo administration.
Protocol 1: Preparation of this compound Formulation (1 mL at 2.5 mg/mL)
Materials:
-
This compound powder
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween-80 (Polysorbate 80)
-
Sterile Saline (0.9% NaCl)
-
Sterile, pyrogen-free microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Prepare this compound Stock Solution: Weigh the required amount of this compound and dissolve it in DMSO to create a concentrated stock solution (e.g., 25 mg/mL). Ensure the powder is completely dissolved. Gentle warming and vortexing can be used to facilitate dissolution.
-
Add PEG300: In a sterile tube, add 100 µL of the 25 mg/mL this compound DMSO stock solution. To this, add 400 µL of PEG300. Vortex thoroughly until the solution is clear and homogenous.
-
Add Tween-80: Add 50 µL of Tween-80 to the mixture. Vortex again to ensure complete mixing.
-
Add Saline: Slowly add 450 µL of sterile saline to the mixture while vortexing to bring the final volume to 1 mL.
-
Final Inspection: Visually inspect the final formulation for any signs of precipitation. If the solution is clear, it is ready for administration. Prepare this formulation fresh before each use.
Protocol 2: General In Vivo Administration
Materials:
-
Prepared this compound formulation
-
Appropriate animal model (e.g., mice)
-
Syringes and needles suitable for the chosen administration route (e.g., oral gavage, intraperitoneal injection)
-
Animal scale
Procedure:
-
Animal Weighing: Weigh each animal to determine the correct dosing volume based on its body weight.
-
Dose Calculation: Calculate the volume of the this compound formulation to be administered to each animal to achieve the desired dosage (in mg/kg).
-
Administration: Administer the calculated volume of the formulation via the chosen route (e.g., oral gavage, intraperitoneal injection).
-
Monitoring: After administration, monitor the animals for any signs of distress or adverse reactions.
-
Control Group: Always include a control group of animals that receives the vehicle only (10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline) to assess any effects of the formulation itself.
Signaling Pathway
The p21-activated kinases (PAKs) are critical regulators of various cellular processes.[7][8] this compound is a selective inhibitor of PAK1.[1][2] The diagram below illustrates a simplified overview of the PAK1 signaling pathway.
Caption: Simplified PAK1 Signaling Pathway and the inhibitory action of this compound.
References
- 1. This compound | PAK1 inhibitor | CAS 1783816-74-9 | Buy this compound from Supplier InvivoChem [invivochem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. selleckchem.com [selleckchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. What are PAK1 inhibitors and how do they work? [synapse.patsnap.com]
- 8. pnas.org [pnas.org]
Technical Support Center: Co-administration of 1-ABT and NVS-PAK1-1
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for researchers, scientists, and drug development professionals utilizing 1-aminobenzotriazole (1-ABT) as a pharmacokinetic inhibitor with the p21-activated kinase 1 (PAK1) inhibitor, NVS-PAK1-1.
I. Frequently Asked Questions (FAQs)
Q1: What is the primary purpose of co-administering 1-ABT with this compound?
A1: this compound, a potent and selective allosteric inhibitor of PAK1, exhibits poor stability in vivo due to rapid metabolism by cytochrome P450 (CYP) enzymes.[1][2] 1-ABT is a non-selective, irreversible inhibitor of CYP enzymes.[3] Co-administration of 1-ABT with this compound is a strategy to inhibit the metabolic degradation of this compound, thereby increasing its systemic exposure and prolonging its half-life for in vivo studies.[2]
Q2: What is the mechanism of action of 1-ABT?
A2: 1-ABT is a mechanism-based inactivator of a broad range of cytochrome P450 enzymes. It is oxidized by CYPs to a reactive intermediate that covalently binds to the heme prosthetic group of the enzyme, leading to irreversible inhibition.[3]
Q3: What is the mechanism of action of this compound?
A3: this compound is a potent and selective allosteric inhibitor of p21-activated kinase 1 (PAK1).[4] It binds to a site distinct from the ATP-binding pocket, inducing a conformational change that inhibits the kinase activity of PAK1.
Q4: Are there any known off-target effects of 1-ABT?
A4: While 1-ABT is a broad inhibitor of CYPs, it has been reported to have minimal effects on other enzymes like flavin-containing monooxygenases (FMOs).[3] However, at high concentrations, it may have other pharmacological effects. It is crucial to include a 1-ABT-only control group in your experiments to account for any potential off-target effects. One study noted that 1-ABT can delay gastric emptying in rats, which could affect the absorption of co-administered oral drugs.[5]
Q5: Can I use a different CYP inhibitor with this compound?
A5: Other CYP inhibitors could potentially be used, but 1-ABT is widely documented for this purpose due to its broad-spectrum activity. If you choose to use an alternative inhibitor, it is essential to validate its efficacy in preventing this compound metabolism and to characterize its own potential off-target effects.
II. Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low or undetectable levels of this compound in plasma/tissue despite co-administration with 1-ABT. | 1. Improper formulation or precipitation of this compound or 1-ABT.2. Incorrect timing of administration.3. Suboptimal dose of 1-ABT. | 1. Prepare fresh formulations for each experiment. Ensure complete dissolution of both compounds. Refer to the detailed formulation protocols below.2. Administer 1-ABT prior to this compound to ensure adequate CYP inhibition. A 2-hour pre-dosing of 1-ABT has been reported to be effective.[5]3. A dose of 100 mg/kg of 1-ABT has been shown to be effective in mice.[2] |
| High variability in this compound pharmacokinetic parameters between animals. | 1. Inconsistent administration technique (e.g., oral gavage).2. Differences in individual animal metabolism not fully inhibited by 1-ABT. | 1. Ensure consistent and accurate dosing for all animals. For oral administration, ensure the gavage needle is correctly placed.2. Increase the number of animals per group to improve statistical power. |
| Unexpected toxicity or adverse effects in animals receiving the combination treatment. | 1. Off-target toxicity of 1-ABT.2. On-target toxicity of this compound due to prolonged high exposure.3. Vehicle-related toxicity. | 1. Include a control group treated with 1-ABT alone to assess its specific toxicological effects.2. Consider a dose-response study for this compound in the presence of 1-ABT to determine the maximum tolerated dose.3. Include a vehicle-only control group. |
| Lack of expected downstream signaling inhibition by this compound in vivo. | 1. Insufficient exposure of this compound at the target tissue.2. Redundancy in signaling pathways. | 1. Confirm this compound concentrations in the target tissue. If necessary, adjust the dosing regimen.2. Investigate the potential involvement of other kinases or compensatory signaling mechanisms. |
III. Data Presentation
Table 1: In Vitro Potency of this compound
| Parameter | Value | Assay |
| IC50 | 5 nM | PAK1 dephosphorylation assay[6] |
| Kd | 7 nM | PAK1 binding assay[7] |
| IC50 (Cell-based) | 4.7 µM (murine schwannoma cells)6.2 µM (human schwannoma cells) | Proliferation assay |
Table 2: In Vivo Dosing Regimen for Mice
| Compound | Dose | Route of Administration | Timing |
| 1-ABT | 100 mg/kg | Oral gavage | 2 hours prior to this compound[2] |
| This compound | 30 mg/kg/day | Oral gavage | Daily[2] |
Note: This is an example protocol from a published study. The optimal dosing regimen may vary depending on the animal model and experimental goals.
IV. Experimental Protocols
A. In Vitro Kinase Assay
This protocol is adapted from commercially available kinase assay platforms.
Objective: To determine the in vitro inhibitory activity of this compound on PAK1.
Materials:
-
Recombinant human PAK1 enzyme
-
Kinase buffer
-
ATP
-
Fluorescently labeled peptide substrate
-
This compound
-
DMSO (for compound dilution)
-
384-well plates
-
Plate reader capable of detecting fluorescence
Procedure:
-
Prepare a serial dilution of this compound in DMSO.
-
Add 50 nL of the this compound dilution or DMSO (vehicle control) to the wells of a 384-well plate.
-
Add 4.5 µL of the PAK1 enzyme solution to each well.
-
Incubate the plate at 30°C for 60 minutes.
-
Initiate the kinase reaction by adding 4.5 µL of the ATP and peptide substrate solution to each well.
-
Incubate the reaction at 30°C for 60 minutes.
-
Stop the reaction by adding 16 µL of a stop solution.
-
Read the plate on a fluorescent plate reader to determine the extent of substrate phosphorylation.
-
Calculate the percent inhibition for each this compound concentration and determine the IC50 value using non-linear regression analysis.
B. In Vivo Co-administration in Mice
This protocol is based on a study investigating the in vivo efficacy of this compound.[2]
Objective: To evaluate the in vivo effects of this compound with co-administration of 1-ABT to inhibit its metabolism.
Materials:
-
This compound
-
1-aminobenzotriazole (1-ABT)
-
Vehicle for this compound (e.g., 0.5% methylcellulose and 0.5% Tween 80 in water)
-
Vehicle for 1-ABT (e.g., water)
-
Experimental mice
-
Oral gavage needles
Procedure:
-
Formulation Preparation:
-
Prepare a suspension of this compound in the chosen vehicle at the desired concentration.
-
Prepare a solution of 1-ABT in water.
-
Note: It is recommended to prepare fresh formulations daily.
-
-
Administration:
-
Administer 1-ABT (100 mg/kg) to the mice via oral gavage.
-
Two hours after 1-ABT administration, administer this compound (30 mg/kg) via oral gavage.
-
-
Monitoring and Endpoint Analysis:
-
Monitor the animals daily for any signs of toxicity.
-
At the desired time points, collect blood and/or tissues for pharmacokinetic and pharmacodynamic analysis.
-
Analyze this compound concentrations in plasma and tissues using a validated method such as LC-MS/MS.
-
Assess the inhibition of PAK1 signaling in target tissues by methods such as Western blotting for phosphorylated downstream targets.
-
V. Visualizations
Signaling Pathway
References
- 1. PAK1 inhibition reduces tumor size and extends the lifespan of mice in a genetically engineered mouse model of Neurofibromatosis Type 2 (NF2) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | Structural Genomics Consortium [thesgc.org]
- 3. 1-Aminobenzotriazole: A Mechanism-Based Cytochrome P450 Inhibitor and Probe of Cytochrome P450 Biology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 1-Aminobenzotriazole modulates oral drug pharmacokinetics through cytochrome P450 inhibition and delay of gastric emptying in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound | PAK1 Inhibitor | Tocris Bioscience [tocris.com]
- 6. Probe this compound | Chemical Probes Portal [chemicalprobes.org]
- 7. researchgate.net [researchgate.net]
minimizing cytotoxicity of NVS-PAK1-1 at high concentrations
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for minimizing the cytotoxicity of the selective PAK1 inhibitor, NVS-PAK1-1, at high concentrations.
Troubleshooting Guide
High concentrations of this compound can lead to off-target effects and subsequent cytotoxicity, primarily through the inhibition of PAK2. The following guide provides systematic steps to identify and mitigate these effects.
Issue: Observed Cytotoxicity at High Concentrations of this compound
dot
Caption: Troubleshooting workflow for this compound cytotoxicity.
Step 1: Confirm On-Target PAK1 Inhibition at the Desired Concentration
Before addressing cytotoxicity, it is crucial to ensure that the intended on-target effect (PAK1 inhibition) is being achieved.
-
Protocol: Perform a dose-response experiment and assess the phosphorylation status of PAK1's direct downstream targets.
-
Expected Outcome: A clear dose-dependent decrease in the phosphorylation of PAK1 substrates.
Step 2: Optimize this compound Concentration
The primary strategy to minimize off-target cytotoxicity is to use the lowest effective concentration that maintains potent and selective PAK1 inhibition.
-
Action: Perform a detailed dose-response curve for both PAK1 inhibition and cell viability.
-
Rationale: this compound is significantly more potent against PAK1 than PAK2. Lowering the concentration can maintain PAK1 inhibition while minimizing PAK2 inhibition, which is associated with cytotoxicity.[1][2][3]
-
Data Interpretation: Identify the concentration that provides maximal PAK1 inhibition with minimal impact on cell viability.
Step 3: Optimize Duration of Exposure
Prolonged exposure to high concentrations of any small molecule inhibitor can lead to cytotoxicity.
-
Action: Conduct a time-course experiment at the lowest effective concentration determined in Step 2.
-
Rationale: Shorter exposure times may be sufficient to achieve the desired biological effect without inducing significant cell death.
-
Data Interpretation: Determine the shortest incubation time that yields the desired level of PAK1 inhibition.
Step 4: Consider Combination Approaches to Reduce this compound Concentration
In some cases, combining this compound with another agent can achieve the desired effect at a lower, less toxic concentration of this compound.
-
Action: If applicable to your research question, explore synergistic interactions with other compounds. For example, combining this compound with chemotherapeutic agents has been shown to increase cytotoxicity in cancer cells, potentially allowing for lower doses of each compound.[4]
-
Rationale: A synergistic interaction may allow for a reduction in the required concentration of this compound to a more selective and less toxic range.
Step 5: Utilize Control Compounds for Specificity Confirmation
To confirm that the observed phenotype is due to PAK1 inhibition and not an off-target effect, use appropriate controls.
-
Action: In parallel with your experiments, treat cells with the inactive control compound, NVS-PAK1-C .[1]
-
Rationale: NVS-PAK1-C is structurally related to this compound but has significantly less activity against PAK1.[1] If the cytotoxic effect is still observed with NVS-PAK1-C, it is likely due to a non-specific effect of the chemical scaffold.
-
Alternative: Consider using the PAK1-selective degrader, BJG-05-039 , which is derived from this compound. This can help to delineate the effects of PAK1 inhibition versus degradation.[5][6]
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of this compound and how does it relate to cytotoxicity?
A1: this compound is a potent and selective allosteric inhibitor of p21-activated kinase 1 (PAK1).[7] It binds to a site distinct from the ATP-binding pocket, leading to the inhibition of PAK1 autophosphorylation and downstream signaling.[1] While highly selective for PAK1, at higher concentrations (in the micromolar range), this compound can also inhibit PAK2.[1][7] This off-target inhibition of PAK2 is the likely cause of cytotoxicity observed at high concentrations.[2]
dot
References
- 1. This compound | Structural Genomics Consortium [thesgc.org]
- 2. PAK1 inhibition reduces tumor size and extends the lifespan of mice in a genetically engineered mouse model of Neurofibromatosis Type 2 (NF2) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | PAK1 inhibitor | CAS 1783816-74-9 | Buy this compound from Supplier InvivoChem [invivochem.com]
- 4. Therapeutic targeting of PD-1/PD-L1 blockade by novel small-molecule inhibitors recruits cytotoxic T cells into solid tumor microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. Development and utility of a PAK1-selective degrader - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
ensuring complete dissolution of NVS-PAK1-1 powder
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the handling and use of NVS-PAK1-1, a potent and selective allosteric PAK1 inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound powder?
A1: For in vitro experiments, this compound is soluble in DMSO and ethanol, with a solubility of up to 100 mM in both solvents[1]. It is crucial to use fresh, anhydrous DMSO, as moisture can significantly reduce the solubility of the compound[2]. For in vivo studies, specific formulations involving DMSO, PEG300, Tween 80, and saline or corn oil are recommended[2][3].
Q2: I am observing incomplete dissolution of the this compound powder. What should I do?
A2: If you encounter solubility issues, please refer to the troubleshooting guide below. Common solutions include ensuring the use of high-quality, anhydrous solvent, warming the solution gently, and using sonication to aid dissolution[4].
Q3: What is the stability of this compound in solution?
A3: Stock solutions of this compound in DMSO can be stored at -20°C for up to one month or at -80°C for up to one year. To avoid repeated freeze-thaw cycles, it is recommended to aliquot the stock solution into smaller volumes[2]. For in vivo formulations, it is best to prepare the solution fresh for immediate use[2]. This compound has shown limited stability in rat liver microsomes, which may impact its use in certain in vivo applications[3][4][5].
Q4: What is the mechanism of action of this compound?
A4: this compound is a potent and selective allosteric inhibitor of p21-activated kinase 1 (PAK1)[1][2][6]. It binds to a pocket formed in the DFG-out conformation of PAK1, which is distinct from the ATP-binding site[7][8]. This allosteric inhibition prevents the autophosphorylation and activation of PAK1, thereby blocking its downstream signaling pathways[6][9].
Q5: How selective is this compound for PAK1?
A5: this compound exhibits high selectivity for PAK1 over other kinases, including the closely related PAK2. The IC50 for PAK1 is approximately 5 nM, while it is significantly higher for PAK2, showing over 50-fold selectivity[1][9]. Kinome scans have confirmed its exquisite selectivity across a large panel of kinases[8][9].
Troubleshooting Guide: Dissolution of this compound
This guide addresses common issues encountered during the dissolution of this compound powder.
| Issue | Potential Cause | Recommended Solution |
| Powder is not dissolving completely in DMSO. | 1. Solvent quality: The DMSO may have absorbed moisture. 2. Insufficient mixing: The powder may not be adequately dispersed. 3. Low temperature: The ambient temperature may be too low for efficient dissolution. | 1. Use fresh, anhydrous (≤0.05% water) DMSO. Store DMSO properly to prevent moisture absorption. 2. Vortex the solution for several minutes. Sonication is also recommended to aid dissolution. 3. Gently warm the solution to 37°C in a water bath. |
| Precipitation observed after adding to aqueous buffer. | 1. Poor aqueous solubility: this compound is poorly soluble in water. 2. High final concentration: The final concentration in the aqueous buffer may exceed its solubility limit. | 1. Ensure the final DMSO concentration in the aqueous buffer is kept as low as possible (typically <0.5%) to maintain solubility. 2. Perform serial dilutions of the DMSO stock solution into the aqueous buffer while vortexing to ensure rapid and even mixing. |
| Cloudy solution or suspension forms in in vivo formulation. | 1. Incorrect order of solvent addition: The order of adding co-solvents is critical for maintaining solubility. 2. Insufficient mixing between steps: Each co-solvent needs to be thoroughly mixed before adding the next. | 1. Follow the recommended sequential order of solvent addition precisely: first dissolve in DMSO, then add PEG300, followed by Tween 80, and finally the aqueous component (saline)[3]. 2. Ensure the solution is clear and homogenous after the addition of each solvent before proceeding to the next step. |
Experimental Protocols
Preparation of a 10 mM DMSO Stock Solution
-
Weigh out the required amount of this compound powder (Molecular Weight: 479.93 g/mol )[1].
-
Add the appropriate volume of fresh, anhydrous DMSO to achieve a final concentration of 10 mM. For example, to prepare 1 mL of a 10 mM stock solution, dissolve 4.799 mg of this compound in 1 mL of DMSO.
-
Vortex the solution thoroughly until the powder is completely dissolved. If necessary, sonicate the vial for 5-10 minutes.
-
Store the stock solution in aliquots at -20°C or -80°C.
In Vitro Kinase Assay Protocol
This protocol provides a general workflow for assessing the inhibitory activity of this compound against PAK1.
Signaling Pathway
This compound targets the PAK1 signaling pathway, which plays a crucial role in various cellular processes.
This diagram illustrates the activation of PAK1 by small GTPases Rac and Cdc42. Activated PAK1 then phosphorylates downstream targets, including MEK1, leading to the activation of the ERK pathway and influencing cellular processes like proliferation. This compound acts as an inhibitor of PAK1, blocking these downstream effects.
References
- 1. This compound, PAK1 inhibitor (CAS 1783816-74-9) | Abcam [abcam.com]
- 2. selleckchem.com [selleckchem.com]
- 3. This compound | PAK1 inhibitor | CAS 1783816-74-9 | Buy this compound from Supplier InvivoChem [invivochem.com]
- 4. This compound | PAK | TargetMol [targetmol.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. This compound | PAK1 Inhibitor | Tocris Bioscience [tocris.com]
- 7. biorxiv.org [biorxiv.org]
- 8. Development and utility of a PAK1-selective degrader - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound | Structural Genomics Consortium [thesgc.org]
Validation & Comparative
A Comparative Guide to PAK1 Inhibitors: NVS-PAK1-1 vs. FRAX-1036
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, data-driven comparison of two prominent p21-activated kinase 1 (PAK1) inhibitors: NVS-PAK1-1 and FRAX-1036. We present a side-by-side analysis of their biochemical potency, selectivity, and cellular activity, supported by experimental data and detailed protocols to aid in the selection of the most appropriate tool compound for your research needs.
At a Glance: Key Differences
| Feature | This compound | FRAX-1036 |
| Mechanism of Action | Allosteric Inhibitor | ATP-Competitive Inhibitor |
| Potency (PAK1) | High (IC50: 5 nM, Kd: 7 nM)[1][2] | High (Ki: 23.3 nM)[3][4] |
| Selectivity | Highly selective for PAK1 over PAK2 and the broader kinome[1][2][5] | Potent against Group I PAKs (PAK1, PAK2)[3][4] |
| Cellular Activity | Inhibits PAK1 autophosphorylation; potent anti-proliferative effects in PAK1-dependent cells, particularly when PAK2 is absent or downregulated[6][7] | Inhibits downstream signaling (MEK, ERK) and induces apoptosis in PAK1-amplified cancer cells[3][8] |
| Limitations | Poor stability in rat liver microsomes, limiting in vivo use[1] | Potential for off-target effects due to broader Group I PAK inhibition[9][10] |
Quantitative Comparison of Inhibitor Potency and Selectivity
The following tables summarize the biochemical potency and selectivity of this compound and FRAX-1036 against PAK isoforms.
Table 1: Biochemical Potency
| Inhibitor | Target | Assay Type | Potency Value |
| This compound | PAK1 (dephosphorylated) | Caliper Assay | IC50 = 5 nM[5][6] |
| PAK1 (phosphorylated) | Caliper Assay | IC50 = 6 nM[6] | |
| PAK1 | Binding Assay | Kd = 7 nM[1][2] | |
| FRAX-1036 | PAK1 | Kinase Assay | Ki = 23.3 nM[3][4] |
Table 2: Selectivity Against PAK Isoforms
| Inhibitor | Target | Assay Type | Potency Value | Selectivity (vs. PAK1) |
| This compound | PAK2 (dephosphorylated) | Caliper Assay | IC50 = 270 nM[6] | ~54-fold |
| PAK2 (phosphorylated) | Caliper Assay | IC50 = 720 nM[6] | ~120-fold | |
| PAK2 | Binding Assay | Kd = 400 nM[1][2] | ~57-fold | |
| FRAX-1036 | PAK2 | Kinase Assay | Ki = 72.4 nM[3][4] | ~3-fold |
| PAK4 | Kinase Assay | Ki = 2.4 µM[4] | ~103-fold |
Signaling Pathways and Experimental Workflows
To understand the context in which these inhibitors function, it is crucial to visualize the PAK1 signaling pathway and the experimental workflows used to characterize these compounds.
Caption: Simplified PAK1 signaling cascade.
The diagram above illustrates the central role of PAK1 as a downstream effector of Rho GTPases, integrating signals from receptor tyrosine kinases and integrins to regulate key cellular processes such as proliferation, survival, and cytoskeletal dynamics.[11][12][13][14]
Caption: General experimental workflow for PAK1 inhibitor characterization.
This workflow outlines the key experimental steps to characterize and compare PAK1 inhibitors, from initial biochemical screens to the evaluation of their effects on cellular signaling and phenotypes.
Detailed Experimental Protocols
1. In Vitro Kinase Inhibition Assay (Caliper Assay)
This assay is utilized to determine the biochemical potency (IC50) of inhibitors against purified kinases.
-
Objective: To measure the direct inhibitory effect of this compound and FRAX-1036 on PAK1 and other kinase activities.
-
Methodology:
-
Kinase reactions are typically performed in 384-well microtiter plates.[1]
-
A dose-response of the inhibitor (e.g., 8-point titration) is prepared in DMSO and dispensed into the wells.[1]
-
The purified kinase (e.g., recombinant human PAK1) is added to the wells containing the inhibitor and pre-incubated.[1]
-
The kinase reaction is initiated by the addition of a solution containing a peptide substrate and ATP.[1]
-
After a defined incubation period at a controlled temperature (e.g., 60 minutes at 30°C), the reaction is terminated by adding a stop solution.[1]
-
The amounts of phosphorylated and unphosphorylated substrate are measured using a microfluidic chip-based electrophoresis system (Caliper Life Sciences), which separates the peptides based on charge and detects them via fluorescence.
-
IC50 values are calculated by fitting the dose-response data to a sigmoidal curve.
-
2. Western Blot Analysis of Cellular Signaling
This technique is used to assess the impact of inhibitors on the phosphorylation status of PAK1 and its downstream substrates within cells.
-
Objective: To confirm target engagement and downstream pathway modulation in a cellular context.
-
Methodology:
-
Select appropriate cell lines (e.g., PAK1-amplified MDA-MB-175 breast cancer cells or OVCAR-3 ovarian cancer cells).[3][8]
-
Culture the cells and treat them with increasing concentrations of the inhibitor (e.g., FRAX-1036) or a vehicle control (DMSO) for a specified duration (e.g., 24 hours).[3]
-
Lyse the cells to extract total protein.
-
Determine protein concentration using a standard method (e.g., BCA assay).
-
Separate the protein lysates by SDS-PAGE and transfer them to a membrane (e.g., PVDF).
-
Probe the membrane with primary antibodies specific for the phosphorylated and total forms of the proteins of interest (e.g., p-PAK1, PAK1, p-MEK, MEK, p-ERK, ERK).
-
Incubate with the appropriate secondary antibodies conjugated to a detection enzyme (e.g., HRP).
-
Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify band intensities to determine the relative change in protein phosphorylation.
-
3. Cell Proliferation Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.
-
Objective: To evaluate the effect of the inhibitors on the growth of cancer cell lines.
-
Methodology:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with a range of inhibitor concentrations for a prolonged period (e.g., 72-96 hours).[15][16]
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for a few hours. Viable cells with active mitochondrial reductases will convert the yellow MTT to purple formazan crystals.
-
Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO or a specialized detergent).
-
Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the EC50 value for anti-proliferative activity.
-
Summary and Recommendations
This compound and FRAX-1036 are both potent inhibitors of PAK1, but they exhibit distinct profiles that make them suitable for different research applications.
This compound is an invaluable tool for studies requiring high selectivity for PAK1. Its allosteric mechanism of action and exceptional selectivity against PAK2 and the wider kinome make it ideal for dissecting the specific roles of PAK1 in cellular processes.[1][2][9] However, its poor metabolic stability may limit its utility in in vivo experiments.[1]
FRAX-1036 , on the other hand, is a potent ATP-competitive inhibitor of Group I PAKs.[3][4] This makes it a suitable tool for investigating the combined roles of PAK1 and PAK2 in cancer cell lines where both isoforms may be relevant.[10] Researchers should be mindful of its activity against PAK2 when interpreting results.
The choice between this compound and FRAX-1036 will ultimately depend on the specific scientific question being addressed. For studies demanding precise inhibition of PAK1, this compound is the superior choice. For broader inhibition of Group I PAK signaling, FRAX-1036 is a well-characterized and effective compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | PAK1 inhibitor | CAS 1783816-74-9 | Buy this compound from Supplier InvivoChem [invivochem.com]
- 3. selleckchem.com [selleckchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. rndsystems.com [rndsystems.com]
- 6. This compound | Structural Genomics Consortium [thesgc.org]
- 7. PAK1 inhibition reduces tumor size and extends the lifespan of mice in a genetically engineered mouse model of Neurofibromatosis Type 2 (NF2) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Group I Pak inhibitor Frax-1036 sensitizes 11q13-amplified ovarian cancer cells to the cytotoxic effects of Rottlerin - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Development and utility of a PAK1-selective degrader - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. The p21‐activated kinase 1 (Pak1) signalling pathway in cardiac disease: from mechanistic study to therapeutic exploration - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 14. pnas.org [pnas.org]
- 15. academic.oup.com [academic.oup.com]
- 16. biorxiv.org [biorxiv.org]
using NVS-PAK1-C as a negative control for NVS-PAK1-1
An Essential Tool for Kinase Research: A Comparative Guide to the PAK1 Inhibitor NVS-PAK1-1 and its Negative Control NVS-PAK1-C
Mechanism of Action: Allosteric Inhibition of PAK1
This compound is distinguished by its allosteric mechanism of action.[1][7] Unlike traditional ATP-competitive inhibitors that bind in the highly conserved ATP pocket of kinases, this compound binds to a novel allosteric site.[7][8] This unique binding mode is responsible for its exceptional selectivity for PAK1 over other kinases, including the closely related PAK2.[1][8] The control compound, NVS-PAK1-C, shares a similar chemical scaffold but lacks the key interactions necessary for high-affinity binding and inhibition, rendering it over 100-fold less active.[1][6]
Data Presentation: A Head-to-Head Comparison
The following tables summarize the quantitative differences in the biochemical and cellular activities of this compound and NVS-PAK1-C.
Table 1: Biochemical Activity of this compound and NVS-PAK1-C
| Compound | Target | Assay Type | IC50 | Kd | Selectivity |
| This compound | dephosphorylated PAK1 | Caliper Assay | 5 nM[1][3] | 7 nM[1][2][9] | >54-fold vs. PAK2 (IC50 = 270 nM)[1] |
| phosphorylated PAK1 | Caliper Assay | 6 nM[1] | Exquisitely selective against 442 kinases[1] | ||
| NVS-PAK1-C | PAK1 | Caliper Assay | >100-fold less active than this compound[1][6] | Not applicable | Not applicable |
Table 2: Cellular Activity of this compound
| Cell Line | Assay Type | Effect | IC50 / Effective Concentration |
| Su86.86 (pancreatic) | PAK1 Autophosphorylation (S144) | Inhibition | 0.25 µM[1] |
| Su86.86 (pancreatic, PAK2 knockdown) | MEK Phosphorylation (S289) | Inhibition | 0.21 µM[1] |
| Su86.86 (pancreatic) | Cell Proliferation | Inhibition | 2 µM[1][2] |
| MS02 (schwannoma) | Cell Proliferation | Inhibition | 4.7 µM[10] |
| HEI-193 (schwannoma) | Cell Proliferation | Inhibition | 6.2 µM[10] |
Visualizing the Molecular Context and Experimental Design
To better understand the role of PAK1 and the experimental approach for validating inhibitors, the following diagrams are provided.
Caption: Simplified PAK1 signaling pathway.
Caption: Experimental workflow for comparing this compound and NVS-PAK1-C.
Experimental Protocols
Detailed methodologies are essential for reproducing and building upon scientific findings. Below are representative protocols for biochemical and cellular assays.
Protocol 1: In Vitro Kinase Inhibition Assay (Caliper Assay)
This assay measures the enzymatic activity of PAK1 by quantifying the phosphorylation of a peptide substrate.
-
Compound Preparation: Prepare serial dilutions of this compound and NVS-PAK1-C in 90-100% DMSO.
-
Assay Plate Preparation: Add 50 nL of the compound solutions to the wells of a 384-well microtiter plate.
-
Enzyme Addition: Add 4.5 µL of recombinant PAK1 enzyme solution to each well.
-
Pre-incubation: Incubate the plate at 30°C for 60 minutes to allow the compounds to bind to the enzyme.
-
Reaction Initiation: Add 4.5 µL of a solution containing the peptide substrate and ATP to initiate the kinase reaction.
-
Reaction Incubation: Incubate the plate for 60 minutes at 30°C.
-
Reaction Termination: Add 16 µL of a stop solution to each well to terminate the reaction.
-
Data Acquisition: Analyze the plate on a Caliper LabChip® EZ Reader. The instrument uses microfluidic mobility shift to separate the phosphorylated product from the unphosphorylated substrate.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to DMSO controls. Determine IC50 values by fitting the data to a dose-response curve using non-linear regression analysis.[2][9]
Protocol 2: Western Blot for Cellular PAK1 Pathway Inhibition
This protocol assesses the ability of this compound to inhibit PAK1 signaling within a cellular context.
-
Cell Culture and Seeding: Seed cells (e.g., Su86.86) in 6-well plates and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of this compound, NVS-PAK1-C (at the highest concentration of this compound used), and a vehicle control (e.g., DMSO) for a specified time (e.g., 2-4 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel and transfer the proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies against phospho-PAK1 (S144), total PAK1, phospho-MEK (S298), and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify the band intensities to determine the relative levels of protein phosphorylation.
Conclusion
This compound is a highly potent and selective tool for interrogating the function of PAK1. Its allosteric mechanism provides a high degree of specificity, which is a desirable trait for a chemical probe. However, the true value of this compound in generating reliable biological data is fully realized only when used in conjunction with its inactive control, NVS-PAK1-C. By demonstrating that the cellular effects are absent with NVS-PAK1-C treatment, researchers can confidently attribute the observed phenotype to the specific inhibition of PAK1 by this compound. This rigorous approach is fundamental to advancing our understanding of kinase signaling in health and disease.
References
- 1. This compound | Structural Genomics Consortium [thesgc.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. pnas.org [pnas.org]
- 5. What are PAK1 inhibitors and how do they work? [synapse.patsnap.com]
- 6. NVS-PAK1-C, inactive control for this compound (CAS 2250019-95-3) | Abcam [abcam.com]
- 7. Targeting PAK1 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Development and utility of a PAK1-selective degrader - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound | PAK1 inhibitor | CAS 1783816-74-9 | Buy this compound from Supplier InvivoChem [invivochem.com]
- 10. researchgate.net [researchgate.net]
A Head-to-Head Comparison of PAK1 Inhibitors: NVS-PAK1-1 vs. G-5555
For researchers, scientists, and drug development professionals, the selection of a suitable chemical probe for target validation and drug discovery is a critical decision. This guide provides an objective comparison of two prominent p21-activated kinase 1 (PAK1) inhibitors, NVS-PAK1-1 and G-5555, focusing on their selectivity and potency, supported by experimental data.
P21-activated kinases (PAKs) are a family of serine/threonine kinases that are key regulators of cytoskeletal dynamics, cell motility, proliferation, and survival. Among the six identified isoforms, PAK1 has emerged as a promising therapeutic target in various cancers and neurological disorders. This comparison focuses on two widely used small molecule inhibitors of PAK1: this compound, a selective allosteric inhibitor, and G-5555, a potent ATP-competitive inhibitor.
In Vitro Potency and Selectivity
A direct comparison of the in vitro potency of this compound and G-5555 reveals that both are highly potent inhibitors of PAK1. This compound exhibits an IC50 of 5 nM against dephosphorylated PAK1 and 6 nM against phosphorylated PAK1 in a Caliper assay.[1][2][3] G-5555 demonstrates a Ki of 3.7 nM for PAK1.[4][5][6]
The key differentiator between these two inhibitors lies in their selectivity profile, particularly within the PAK family and across the broader human kinome.
This compound is characterized by its exceptional selectivity for PAK1. It displays a greater than 50-fold selectivity for PAK1 over the closely related PAK2 isoform, with an IC50 of 270 nM for dephosphorylated PAK2 and 720 nM for phosphorylated PAK2.[1][7] A KINOMEscan™ assay against 442 kinases at a 10 µM concentration showed that this compound is exquisitely selective, with a selectivity score (S10) of 0.003.[1]
G-5555 , while highly potent against PAK1, also potently inhibits other group I PAKs, with a Ki of 11 nM for PAK2.[4][5][6] A kinase panel of 235 kinases revealed that G-5555 inhibits eight other kinases with greater than 70% inhibition, including PAK2, PAK3, KHS1, Lck, MST3, MST4, SIK2, and YSK1.[4][6][8][9]
The following tables summarize the quantitative data for both inhibitors.
Table 1: In Vitro Potency against PAK1
| Compound | Assay Type | Target Form | Potency (nM) |
| This compound | IC50 (Caliper Assay) | Dephosphorylated PAK1 | 5[1][3][10][11][12] |
| IC50 (Caliper Assay) | Phosphorylated PAK1 | 6[1][2][3] | |
| Kd (KINOMEscan™) | PAK1 | 7[1][10][13] | |
| G-5555 | Ki | PAK1 | 3.7[4][5][6] |
Table 2: Selectivity Profile
| Compound | Target | Potency (nM) | Fold Selectivity (PAK2/PAK1) | Off-Targets (>70% inhibition in panel) |
| This compound | PAK1 (IC50) | 5 | >54[1][7] | None reported in a panel of 442 kinases at 10 µM[1] |
| PAK2 (IC50) | 270 (dephosphorylated) | |||
| G-5555 | PAK1 (Ki) | 3.7 | ~3[4][5][6] | PAK2, PAK3, KHS1, Lck, MST3, MST4, SIK2, YSK1[4][6][8][9] |
| PAK2 (Ki) | 11 |
Cellular Activity
In cellular assays, this compound potently inhibits the autophosphorylation of PAK1.[1] However, inhibition of the downstream substrate MEK1 at Ser289 is only observed at higher concentrations (6-20 µM), which also inhibit PAK2.[1][10] This suggests that in some cellular contexts, potent and selective inhibition of PAK1 alone may not be sufficient to block downstream signaling, potentially due to functional redundancy with other PAK isoforms.[14]
G-5555 has demonstrated greater growth inhibitory activity in breast cancer cell lines with PAK1 gene amplification compared to non-amplified lines.[4][14] In a non-small cell lung cancer xenograft model, G-5555 inhibited the phosphorylation of the downstream substrate MEK1 S298.[4][6]
Mechanism of Action
The distinct selectivity profiles of this compound and G-5555 can be attributed to their different mechanisms of action.
This compound is an allosteric inhibitor that binds to a novel pocket adjacent to the ATP-binding site, inducing a DFG-out conformation.[1][7][14] This unique binding mode is thought to be responsible for its high selectivity for PAK1 over PAK2, exploiting subtle differences in the amino acid residues within this allosteric pocket.[7]
G-5555 is an ATP-competitive inhibitor, binding to the highly conserved ATP-binding pocket of the kinase domain.[14] This generally leads to broader activity against closely related kinases that share similar ATP-binding site architectures, as is the case with the group I PAKs.
Signaling Pathway and Experimental Workflow
To provide a better understanding of the context in which these inhibitors function, the following diagrams illustrate the PAK1 signaling pathway and a general workflow for assessing kinase inhibitor selectivity.
Caption: Simplified PAK1 signaling cascade.
Caption: Workflow for inhibitor selectivity.
Experimental Protocols
Caliper Mobility-Shift Kinase Assay (for IC50 determination of this compound)
This assay measures the enzymatic activity of PAK1 by quantifying the conversion of a substrate peptide to its phosphorylated product. The assay is performed in 384-well microtiter plates.[3][10]
-
Compound Plating: 50 nL of the test compound (e.g., this compound) in 90% DMSO is dispensed into the wells. Compounds are typically tested in an 8-point dose-response format.[1][3][10]
-
Enzyme Addition: 4.5 µL of the PAK1 enzyme solution is added to each well.[10]
-
Pre-incubation: The plate is incubated at 30°C for 60 minutes.[10]
-
Reaction Initiation: 4.5 µL of a solution containing the peptide substrate and ATP is added to initiate the kinase reaction.[10]
-
Reaction Incubation: The reaction is allowed to proceed for 60 minutes at 30°C.[10]
-
Reaction Termination: 16 µL of a stop solution is added to each well to terminate the reaction.[10]
-
Data Acquisition: The plate is read on a Caliper LC3000 workstation, which separates the phosphorylated and unphosphorylated substrate based on charge and size, allowing for the quantification of product formation.[10]
-
Data Analysis: IC50 values are calculated from the percent inhibition at different compound concentrations using non-linear regression analysis.[1][3][10]
KINOMEscan™ Assay (for selectivity profiling)
This is a competition binding assay used to determine the binding affinity (Kd) of a test compound to a large panel of kinases.
-
Assay Principle: An active site-directed ligand is immobilized on a solid support. The kinase of interest is fused to a DNA tag. The test compound is allowed to compete with the immobilized ligand for binding to the kinase.
-
Procedure: The assay is typically performed at a single high concentration of the test compound (e.g., 10 µM for this compound) to assess broad selectivity.[1] For potent hits, an 11-point dose-response curve is generated to determine the Kd value.[1]
-
Data Analysis: The amount of kinase bound to the solid support is quantified by qPCR of the DNA tag. The results are reported as percent of control, and for dose-response curves, Kd values are calculated using the Hill equation.[1]
Conclusion
Both this compound and G-5555 are valuable research tools for studying the function of PAK1. The choice between them will largely depend on the specific experimental question.
-
This compound is the inhibitor of choice when a highly selective probe for PAK1 is required, particularly for dissecting the specific roles of PAK1 in the presence of other PAK isoforms. Its allosteric mechanism of action also makes it a unique tool for studying kinase regulation.
-
G-5555 is a suitable tool for studies where potent inhibition of group I PAKs is desired or in cellular systems where PAK1 is the predominantly expressed isoform. Its ATP-competitive nature is representative of a large class of kinase inhibitors.
Researchers should carefully consider the selectivity profile of each inhibitor and the expression of different PAK isoforms in their experimental system to ensure the accurate interpretation of their results.
References
- 1. This compound | Structural Genomics Consortium [thesgc.org]
- 2. This compound - Forlabs Website [forlabs.co.uk]
- 3. AID 1224916 - this compound, a potent allosteric inhibitor of PAK1, IC50 for phoshorylated PAK1 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. selleckchem.com [selleckchem.com]
- 6. G-5555 | PAK | TargetMol [targetmol.com]
- 7. Development and utility of a PAK1-selective degrader - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design of Selective PAK1 Inhibitor G-5555: Improving Properties by Employing an Unorthodox Low-pKa Polar Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 9. G 5555 | P21-activated Kinases | Tocris Bioscience [tocris.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. selleckchem.com [selleckchem.com]
- 12. This compound | PAK1 Inhibitor | Tocris Bioscience [tocris.com]
- 13. Probe this compound | Chemical Probes Portal [chemicalprobes.org]
- 14. Targeting PAK1 - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of NVS-PAK1-1 and IPA-3 Efficacy in PAK1 Inhibition
In the landscape of targeted cancer therapy, p21-activated kinases (PAKs) have emerged as critical signaling nodes, with PAK1, in particular, being implicated in numerous oncogenic pathways. The development of potent and selective PAK1 inhibitors is a key focus for researchers. This guide provides a comparative analysis of two prominent allosteric PAK1 inhibitors, NVS-PAK1-1 and IPA-3, offering a comprehensive overview of their efficacy, selectivity, and mechanisms of action, supported by experimental data. This comparison is intended for researchers, scientists, and drug development professionals to inform their research and therapeutic strategies.
Biochemical Efficacy and Selectivity
This compound and IPA-3 are both allosteric inhibitors of PAK1, meaning they bind to a site distinct from the ATP-binding pocket, offering a potential for higher selectivity compared to ATP-competitive inhibitors. However, their biochemical profiles exhibit significant differences in potency and selectivity.
This compound is a highly potent and selective inhibitor of PAK1.[1] In biochemical assays, it demonstrates an IC50 of 5 nM for PAK1.[1][2][3] Its selectivity for PAK1 over the closely related isoform PAK2 is noteworthy, with a reported biochemical Kd of 7 nM for PAK1 and 400 nM for PAK2.[2][4][5] This represents an approximately 57-fold greater selectivity for PAK1.[6] Furthermore, when screened against a large panel of 442 kinases, this compound was found to be exquisitely selective.[7]
In contrast, IPA-3 is a less potent inhibitor of PAK1, with a reported IC50 of 2.5 µM in a cell-free assay.[8] While it is selective for Group I PAKs (PAK1-3), it does not inhibit Group II PAKs (PAK4-6).[8] The covalent binding of IPA-3 to the autoregulatory domain of PAK1 prevents its activation by Cdc42.[8]
| Inhibitor | Target | IC50 / Kd | Selectivity | Mechanism of Action |
| This compound | PAK1 | IC50: 5 nM[1][2][3] | Highly selective for PAK1 over PAK2 (~57-fold) and a broad panel of kinases.[6][7] | Allosteric inhibitor.[1][2] |
| PAK2 | Kd: 400 nM[2][4][5] | |||
| IPA-3 | PAK1 | IC50: 2.5 µM[8] | Selective for Group I PAKs (PAK1-3); does not inhibit Group II PAKs (PAK4-6).[8] | Allosteric, non-ATP competitive inhibitor; binds covalently to the autoregulatory domain.[8] |
Cellular Efficacy
The differential biochemical potencies of this compound and IPA-3 translate to their effectiveness in cellular contexts.
Studies have shown that this compound can potently inhibit PAK1 autophosphorylation in cellular assays. For instance, in MS02 and HEI-193 schwannoma cell lines, this compound reduced cell proliferation with IC50 values of 4.7 µM and 6.2 µM, respectively.[9][10] In other cancer cell lines such as MCF7 (breast cancer) and OVCAR3 (ovarian cancer), the parental compound of a degrader derived from this compound showed EC50 values of 11.8 µM and 8.9 µM, respectively, for reducing cell proliferation.[11]
IPA-3 has also demonstrated efficacy in various cancer cell lines. It has been shown to induce cell death in human leukemic cell lines with EC50 values ranging from 5 to over 20 µM. Studies in melanoma and colon carcinoma cell lines revealed that cells with NRAS and KRAS mutations are more sensitive to IPA-3.[12][13] In combination with other chemotherapeutic agents, IPA-3 has shown synergistic effects in suppressing colon carcinoma cell growth.[14]
| Inhibitor | Cell Line | Assay | Efficacy (IC50/EC50) |
| This compound | MS02 (schwannoma) | Proliferation | 4.7 µM[9][10] |
| HEI-193 (schwannoma) | Proliferation | 6.2 µM[9][10] | |
| MCF7 (breast cancer) | Proliferation | 11.8 µM[11] | |
| OVCAR3 (ovarian cancer) | Proliferation | 8.9 µM[11] | |
| IPA-3 | Human leukemic cell lines | Cell Death | 5 - >20 µM |
| Melanoma/Colon Carcinoma (NRAS/KRAS mutated) | Cell Viability | More sensitive than BRAF mutated cells.[12][13] |
Signaling Pathways and Experimental Workflows
The inhibitory action of this compound and IPA-3 on PAK1 disrupts downstream signaling pathways crucial for cancer cell proliferation, survival, and motility.
Caption: Simplified PAK1 signaling pathway and points of inhibition.
The efficacy of these inhibitors is typically evaluated through a series of in vitro experiments.
Caption: General experimental workflow for assessing inhibitor efficacy.
The selectivity of an inhibitor is a critical factor in its therapeutic potential, as off-target effects can lead to toxicity.
Caption: Conceptual diagram of inhibitor selectivity.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and interpretation of experimental data. Below are outlines of key experimental protocols.
In Vitro Kinase Assay (for IC50 Determination)
This assay measures the ability of an inhibitor to block the enzymatic activity of purified PAK1.
-
Reagents and Materials:
-
Purified recombinant PAK1 enzyme.
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20).
-
ATP (at a concentration near the Km for PAK1).
-
A specific PAK1 substrate (e.g., a synthetic peptide).
-
Test inhibitors (this compound, IPA-3) at various concentrations.
-
A method for detecting kinase activity (e.g., radiometric assay using [γ-³²P]ATP or a fluorescence-based assay).
-
384-well plates.
-
-
Procedure:
-
Add kinase buffer to the wells of a 384-well plate.
-
Add the test inhibitor at a range of concentrations.
-
Add the purified PAK1 enzyme and incubate for a defined period (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the kinase reaction by adding a mixture of the substrate and ATP.
-
Allow the reaction to proceed for a specific time (e.g., 60 minutes) at a controlled temperature (e.g., 30°C).
-
Stop the reaction (e.g., by adding EDTA).
-
Quantify the amount of phosphorylated substrate using the chosen detection method.
-
Plot the percentage of kinase inhibition against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Cell Proliferation Assay (for EC50 Determination)
This assay assesses the effect of the inhibitors on the growth of cancer cell lines.
-
Reagents and Materials:
-
Cancer cell line of interest (e.g., MCF7, OVCAR3).
-
Complete cell culture medium.
-
Test inhibitors (this compound, IPA-3) at various concentrations.
-
A reagent for measuring cell viability/proliferation (e.g., MTT, resazurin, or a reagent for quantifying ATP like CellTiter-Glo®).
-
96-well cell culture plates.
-
Plate reader.
-
-
Procedure:
-
Seed the cells into 96-well plates at a predetermined density and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the test inhibitors. Include a vehicle control (e.g., DMSO).
-
Incubate the cells for a specified period (e.g., 72 hours).
-
Add the cell proliferation reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time to allow for the colorimetric or luminescent reaction to occur.
-
Measure the absorbance or luminescence using a plate reader.
-
Calculate the percentage of cell proliferation relative to the vehicle control.
-
Plot the percentage of proliferation against the inhibitor concentration and fit the data to a dose-response curve to determine the EC50 value.
-
Conclusion
This compound and IPA-3 represent two distinct classes of allosteric PAK1 inhibitors with differing potency and selectivity profiles. This compound is a highly potent and selective tool for probing the function of PAK1 with minimal off-target effects. Its high selectivity for PAK1 over PAK2 is a significant advantage, given the potential for toxicity associated with PAK2 inhibition. IPA-3, while less potent, serves as a valuable tool for studying the effects of inhibiting Group I PAKs. The choice between these inhibitors will depend on the specific research question, the required potency, and the desired selectivity profile. The provided data and experimental outlines offer a foundation for researchers to make informed decisions in their pursuit of novel cancer therapeutics targeting the PAK1 signaling pathway.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. rndsystems.com [rndsystems.com]
- 4. This compound | PAK1 inhibitor | CAS 1783816-74-9 | Buy this compound from Supplier InvivoChem [invivochem.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Probe this compound | Chemical Probes Portal [chemicalprobes.org]
- 7. This compound | Structural Genomics Consortium [thesgc.org]
- 8. selleckchem.com [selleckchem.com]
- 9. researchgate.net [researchgate.net]
- 10. PAK1 inhibition reduces tumor size and extends the lifespan of mice in a genetically engineered mouse model of Neurofibromatosis Type 2 (NF2) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Development and utility of a PAK1-selective degrader - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The response to PAK1 inhibitor IPA3 distinguishes between cancer cells with mutations in BRAF and Ras oncogenes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The response to PAK1 inhibitor IPA3 distinguishes between cancer cells with mutations in BRAF and Ras oncogenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Combination of PAKs inhibitors IPA-3 and PF-3758309 effectively suppresses colon carcinoma cell growth by perturbing DNA damage response - PubMed [pubmed.ncbi.nlm.nih.gov]
NVS-PAK1-1: A Comparative Analysis of Selectivity for PAK1 over PAK2
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of NVS-PAK1-1's inhibitory activity against p21-activated kinase 1 (PAK1) versus PAK2, supported by experimental data and detailed protocols.
This compound is a potent, allosteric inhibitor of PAK1, demonstrating significant selectivity for this isoform over the closely related PAK2.[1][2][3] This selectivity is noteworthy given the high degree of identity (93%) within the catalytic domains of PAK1 and PAK2.[3] The mechanism of this specificity is attributed to this compound binding to a novel allosteric site adjacent to the ATP-binding pocket, a conformation that results in a steric clash with Leu301 in PAK2.[3][4] This guide summarizes the quantitative evidence of this selectivity and outlines the methodologies used to establish these findings.
Quantitative Assessment of Kinase Inhibition
The inhibitory potency of this compound against PAK1 and PAK2 has been quantified using various biochemical assays, primarily measuring the half-maximal inhibitory concentration (IC50) and the dissociation constant (Kd). The data consistently demonstrates a significant preference for PAK1.
| Target Kinase | Parameter | Value (nM) | Assay Type | Reference |
| Dephosphorylated PAK1 | IC50 | 5 | Caliper Assay | [1][2][5] |
| Phosphorylated PAK1 | IC50 | 6 | Caliper Assay | [2] |
| Dephosphorylated PAK2 | IC50 | 270 | Caliper Assay | [2] |
| Phosphorylated PAK2 | IC50 | 720 | Caliper Assay | [2] |
| PAK2 | IC50 | 824 | In vitro Kinase Assay | [3] |
| PAK1 | Kd | 7 | DiscoverX | [5][6][7] |
| PAK2 | Kd | 400 | DiscoverX | [5][7] |
As the data indicates, this compound is over 54-fold more selective for dephosphorylated PAK1 compared to dephosphorylated PAK2 based on IC50 values from Caliper assays.[2]
Experimental Protocols
The determination of this compound's selectivity relies on robust in vitro kinase assays. The primary methods cited are the Caliper assay for measuring IC50 and the DiscoverX KINOMEscan™ for assessing binding affinity (Kd).
In Vitro Kinase Inhibition Assay (Caliper Assay)
This assay quantifies the inhibitory effect of a compound on the kinase activity of a specific enzyme.
Protocol:
-
Compound Preparation : this compound is prepared in an 8-point dose-response format in 90% DMSO.
-
Assay Plate Preparation : 50 nL of the compound solution is dispensed into each well of a 384-well microtiter plate.
-
Enzyme Addition : 4.5 µL of the PAK1 or PAK2 enzyme solution is added to each well.
-
Pre-incubation : The plate is incubated at 30°C for 60 minutes to allow the compound to bind to the kinase.
-
Reaction Initiation : 4.5 µL of a solution containing the peptide substrate and ATP is added to each well to start the kinase reaction.
-
Reaction Incubation : The plate is incubated for an additional 60 minutes at 30°C.
-
Reaction Termination : 16 μL of a stop solution is added to each well to terminate the reaction.
-
Data Acquisition : The plates are read on a Caliper LC3000 workstation to measure the extent of peptide phosphorylation, from which IC50 values are calculated.[5][7]
Kinase Binding Assay (DiscoverX KINOMEscan™)
This assay measures the binding affinity (Kd) of a test compound to a large panel of kinases. It provides a broad overview of a compound's selectivity.
Protocol:
-
Assay Principle : The assay is based on a competition binding format. An immobilized kinase is incubated with the test compound (this compound) and a known, tagged ligand.
-
Quantification : The amount of the tagged ligand that binds to the kinase is quantified. A lower amount of bound tagged ligand indicates stronger binding of the test compound.
-
Selectivity Profiling : this compound was profiled against a panel of 442 kinases to determine its binding affinity and overall selectivity.[2] The results confirmed a high affinity for PAK1 and significantly lower affinity for PAK2 and other kinases.[2]
Visualizing Experimental and Biological Pathways
To better illustrate the processes involved, the following diagrams depict the experimental workflow for determining kinase selectivity and the simplified signaling pathway of Group I PAKs.
Caption: Workflow for the in vitro kinase inhibition (Caliper) assay.
Caption: Simplified signaling pathway for Group I PAKs (PAK1/PAK2).
References
- 1. selleckchem.com [selleckchem.com]
- 2. This compound | Structural Genomics Consortium [thesgc.org]
- 3. Development and utility of a PAK1-selective degrader - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting PAK1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Probe this compound | Chemical Probes Portal [chemicalprobes.org]
- 7. This compound | PAK1 inhibitor | CAS 1783816-74-9 | Buy this compound from Supplier InvivoChem [invivochem.com]
Validating NVS-PAK1-1 Efficacy Through shRNA-Mediated Knockdown of PAK1
A Comparative Guide for Researchers
This guide provides a comprehensive comparison of two distinct methods for inhibiting p21-activated kinase 1 (PAK1) function: the small molecule inhibitor NVS-PAK1-1 and short hairpin RNA (shRNA)-mediated gene knockdown. For researchers investigating PAK1 signaling and its therapeutic potential, understanding the concordance between chemical inhibition and genetic silencing is crucial for validating on-target effects and interpreting experimental outcomes. This document outlines the experimental framework, presents comparative data, and details the methodologies required to rigorously assess the biological consequences of PAK1 inhibition.
Introduction: The Importance of On-Target Validation
P21-activated kinase 1 (PAK1) is a key signaling node involved in a multitude of cellular processes, including cytoskeletal dynamics, cell proliferation, and survival.[1][2][3] Its dysregulation is implicated in various diseases, most notably cancer, making it an attractive therapeutic target.[3][4] this compound is a potent and selective allosteric inhibitor of PAK1, exhibiting high affinity with an IC50 of 5 nM for dephosphorylated PAK1.[1][5][6] While potent, small molecule inhibitors can sometimes exhibit off-target effects. Therefore, validating that the observed cellular phenotypes are a direct consequence of PAK1 inhibition is paramount.
A robust method for such validation is to compare the effects of the chemical inhibitor with a genetic approach, such as shRNA-mediated knockdown, which specifically reduces the expression of the target protein.[7][8] A high degree of correlation between the phenotypic outcomes of this compound treatment and PAK1 shRNA knockdown provides strong evidence for the on-target activity of the compound.
This guide details the experimental workflow to perform this comparison, focusing on key cellular readouts such as cell proliferation and apoptosis.
Experimental Workflow and Signaling Pathway
A logical workflow is essential for a direct and reliable comparison. The following diagram illustrates the key steps, from cell line selection to data analysis.
References
- 1. This compound | Structural Genomics Consortium [thesgc.org]
- 2. The p21‐activated kinase 1 (Pak1) signalling pathway in cardiac disease: from mechanistic study to therapeutic exploration - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. Molecular Pathways: Targeting P21-activated Kinase 1 Signaling in Cancer: Opportunities, Challenges and Limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. This compound | PAK1 Inhibitor | Tocris Bioscience [tocris.com]
- 7. Targeting p21-activated kinase 1 (PAK1) to induce apoptosis of tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Potency Showdown: A Comparative Analysis of the PAK1 Inhibitor NVS-PAK1-1 and the PROTAC Degrader BJG-05-039
For Immediate Release
This guide provides a detailed comparison of NVS-PAK1-1, a potent and selective allosteric inhibitor of p21-activated kinase 1 (PAK1), and BJG-05-039, a Proteolysis Targeting Chimera (PROTAC) degrader derived from it. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of targeting the PAK1 signaling pathway.
Introduction to the Compounds
This compound is a highly selective, allosteric small-molecule inhibitor of PAK1.[1][2][3] It demonstrates potent inhibition of PAK1 kinase activity with a half-maximal inhibitory concentration (IC50) in the low nanomolar range.[1][2][3] Its high selectivity for PAK1 over other kinases, including the closely related PAK2, makes it a valuable chemical probe for studying PAK1 function.[1]
BJG-05-039 represents a different therapeutic modality. It is a PROTAC degrader that incorporates the this compound molecule conjugated to a ligand for the Cereblon (CRBN) E3 ubiquitin ligase.[4][5][6] Instead of merely inhibiting PAK1's enzymatic activity, BJG-05-039 is designed to induce the selective degradation of the PAK1 protein via the ubiquitin-proteasome system.[5][6][7]
Comparative Potency Analysis
Experimental data reveals a nuanced picture of potency. While this compound is a more potent direct inhibitor of PAK1's kinase activity in biochemical assays, BJG-05-039 demonstrates vastly superior potency in cellular anti-proliferative assays, highlighting the efficacy of the degrader approach.
Table 1: Biochemical Inhibitory Potency (IC50)
This table summarizes the half-maximal inhibitory concentration (IC50) of each compound against PAK1 and PAK2 kinase activity in in-vitro biochemical assays. Lower values indicate higher potency.
| Compound | Target | IC50 (nM) | Selectivity (over PAK2) | Source |
| This compound | PAK1 | 5 - 29.6 | ~28x | [1][4][8] |
| PAK2 | 824 | [4][8] | ||
| BJG-05-039 | PAK1 | 233 | >42x | [4][5][8] |
| PAK2 | >10,000 | [4][5] |
Note: IC50 values for this compound vary slightly between sources, which may be due to different assay conditions.
Table 2: Cellular Anti-Proliferative Potency (EC50)
This table shows the half-maximal effective concentration (EC50) required to inhibit cell proliferation in two different cancer cell lines. Lower values indicate higher potency.
| Compound | Cell Line | EC50 (µM) | Source |
| This compound | MCF7 (Breast Cancer) | 11.8 - 11.9 | [4][8] |
| OVCAR3 (Ovarian Cancer) | 3.68 - 8.9 | [4][8] | |
| BJG-05-039 | MCF7 (Breast Cancer) | 0.003 - 0.086 | [4][8] |
| OVCAR3 (Ovarian Cancer) | 0.0084 - 0.1 | [4][8] |
The data clearly indicates that by inducing protein degradation, BJG-05-039 achieves a far more potent anti-proliferative effect in these PAK1-dependent cell lines than catalytic inhibition alone.[4][6][9]
Signaling Pathways and Mechanism of Action
PAK1 is a key signaling node that acts as a downstream effector for small GTPases like Rac1 and Cdc42.[10][11] It plays a crucial role in regulating cell proliferation, survival, and cytoskeletal dynamics, primarily through the Raf-MEK-ERK (MAPK) and AKT signaling pathways.[12][13]
Caption: Simplified PAK1 signaling pathway and points of intervention.
This compound acts by allosterically inhibiting the kinase function of PAK1, thereby preventing the phosphorylation of downstream targets like MEK1.[2] BJG-05-039, however, forms a ternary complex between PAK1 and the CRBN E3 ligase, leading to the ubiquitination and subsequent degradation of PAK1 by the proteasome. This removes the entire protein scaffold, preventing both catalytic and non-catalytic functions.[4][5]
Experimental Protocols
The following are generalized methodologies for the key experiments used to assess the potency of these compounds.
In Vitro Kinase Inhibition Assay (IC50 Determination)
This assay quantifies the direct inhibitory effect of a compound on the kinase's enzymatic activity.
-
Reagents: Recombinant PAK1 enzyme, a suitable peptide substrate, and ATP are prepared in an assay buffer.
-
Compound Preparation: this compound or BJG-05-039 is serially diluted to create a range of concentrations.
-
Reaction: The kinase, peptide substrate, and compound are incubated together. The reaction is initiated by adding ATP.
-
Detection: After a set incubation period, the reaction is stopped. The amount of phosphorylated substrate is measured, often using methods like Caliper-based mobility shift assays or fluorescence resonance energy transfer (FRET).[2]
-
Analysis: The percentage of inhibition at each compound concentration is calculated relative to a control (e.g., DMSO). The IC50 value is determined by fitting the data to a dose-response curve.
Caption: Workflow for a typical in-vitro kinase inhibition assay.
Cellular Proliferation Assay (EC50 Determination)
This assay measures the effect of a compound on the growth and viability of cultured cells.
-
Cell Culture: Cancer cell lines (e.g., MCF7, OVCAR3) are seeded into multi-well plates and allowed to adhere overnight.
-
Treatment: The cells are treated with a range of concentrations of this compound or BJG-05-039.
-
Incubation: The plates are incubated for a period of time, typically 72 hours, to allow for cell division.
-
Viability Measurement: A viability reagent (e.g., CellTiter-Glo®, resazurin) is added to the wells. The signal produced, which is proportional to the number of viable cells, is measured using a plate reader.
-
Analysis: The viability data is normalized to untreated controls, and the EC50 is calculated from the resulting dose-response curve.
Conclusion
The comparison between this compound and BJG-05-039 provides a compelling case for the potential advantages of targeted protein degradation over simple enzymatic inhibition. While this compound is a more potent direct inhibitor in biochemical assays, the PROTAC degrader BJG-05-039 demonstrates orders of magnitude greater potency in cellular models of cancer.[4] This enhanced cellular efficacy is attributed to the complete removal of the PAK1 protein, which eliminates both its kinase-dependent and independent functions. These findings suggest that for targets like PAK1, a degrader strategy may offer a more profound and durable therapeutic effect.
References
- 1. rndsystems.com [rndsystems.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. Development and utility of a PAK1-selective degrader - PMC [pmc.ncbi.nlm.nih.gov]
- 5. BJG-05-039 | PAK1 PROTAC | Probechem Biochemicals [probechem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. profiles.foxchase.org [profiles.foxchase.org]
- 8. biorxiv.org [biorxiv.org]
- 9. Development and utility of a PAK1-selective degrader | bioRxiv [biorxiv.org]
- 10. pnas.org [pnas.org]
- 11. P21-Activated Kinase 1: Emerging biological functions and potential therapeutic targets in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Molecular Pathways: Targeting P21-activated Kinase 1 Signaling in Cancer: Opportunities, Challenges and Limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 13. aacrjournals.org [aacrjournals.org]
Safety Operating Guide
Essential Guide to the Proper Disposal of NVS-PAK1-1
This document provides crucial safety and logistical information for the proper disposal of NVS-PAK1-1, a potent and selective allosteric p21-activated kinase 1 (PAK1) inhibitor. The following procedures are designed for researchers, scientists, and drug development professionals to ensure the safe handling and disposal of this compound, thereby minimizing environmental impact and maintaining laboratory safety.
This compound: Key Data Summary
For easy reference, the following table summarizes essential quantitative data for this compound.
| Property | Value |
| Molecular Weight | 479.93 g/mol |
| Formula | C₂₃H₂₅ClF₃N₅O |
| CAS Number | 1783816-74-9 |
| IC₅₀ (PAK1) | 5 nM |
| Storage Temperature | -20°C |
Procedural Guidance for Disposal
The proper disposal of this compound is critical due to its potential hazards. The compound is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects[1]. Therefore, it must be treated as hazardous chemical waste. The following step-by-step protocol outlines the recommended disposal procedure.
Experimental Protocol: Disposal of this compound
Objective: To safely dispose of this compound in solid form and in solutions, as well as contaminated labware, in compliance with standard laboratory safety and environmental regulations.
Materials:
-
This compound waste (solid or in solution)
-
Designated hazardous waste container (leak-proof, with a secure lid, clearly labeled for cytotoxic/hazardous chemical waste)
-
Personal Protective Equipment (PPE): chemical-resistant gloves, safety goggles, lab coat
-
Chemical fume hood
-
Waste labels (e.g., "Hazardous Waste," "Cytotoxic")
-
Absorbent material (for spills)
Procedure:
-
Risk Assessment and Preparation:
-
Before handling, review the Safety Data Sheet (SDS) for this compound.
-
Conduct all disposal procedures within a certified chemical fume hood to avoid inhalation of any dust or aerosols.
-
Ensure all necessary PPE is worn correctly.
-
-
Segregation of Waste:
-
This compound waste must be segregated from general laboratory waste.
-
Do not mix with other incompatible waste streams.
-
-
Disposal of Solid this compound:
-
Carefully transfer any unused or waste solid this compound into a designated hazardous waste container.
-
Avoid generating dust. If necessary, moisten the solid with a small amount of a suitable solvent (e.g., the solvent it was last used with) to prevent airborne particles.
-
-
Disposal of this compound Solutions:
-
Collect all solutions containing this compound in a sealable, chemical-resistant waste container.
-
Do not dispose of this compound solutions down the drain, as it is very toxic to aquatic life[1].
-
-
Disposal of Contaminated Labware:
-
Disposable items such as pipette tips, gloves, and bench paper that have come into contact with this compound should be placed in a designated, sealed bag or container for cytotoxic waste[1][2].
-
Non-disposable glassware should be decontaminated by rinsing with a suitable solvent, and the rinsate collected as hazardous waste.
-
-
Labeling and Storage of Waste:
-
Clearly label the hazardous waste container with "Hazardous Waste," the full chemical name "this compound," and the appropriate hazard symbols (e.g., "Toxic," "Harmful," "Environmentally Hazardous").
-
Store the sealed waste container in a designated, secure area away from incompatible materials until it is collected by a certified waste disposal service.
-
-
Waste Collection:
-
Arrange for the collection of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor. Disposal via high-temperature incineration is the recommended method for cytotoxic waste[3].
-
Visualizing the Disposal Workflow
To further clarify the proper disposal procedure for this compound, the following diagram illustrates the decision-making process and necessary steps.
Caption: Disposal workflow for this compound from generation to final pickup.
References
Personal protective equipment for handling NVS-PAK1-1
This guide provides crucial safety, operational, and disposal protocols for researchers, scientists, and drug development professionals handling the potent and selective allosteric PAK1 inhibitor, NVS-PAK1-1. Adherence to these procedures is vital for ensuring a safe laboratory environment and minimizing exposure risk.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified with acute oral toxicity (Category 4) and is very toxic to aquatic life with long-lasting effects[1]. Therefore, a comprehensive personal protection strategy is mandatory.
Recommended Personal Protective Equipment (PPE):
Based on the hazard profile and general guidelines for handling potent kinase inhibitors, the following PPE is required.
| PPE Category | Item | Specifications |
| Eye/Face Protection | Safety Goggles with Side-Shields | Must be worn at all times in the laboratory to protect from splashes. A face shield may also be required for splash-prone procedures[2]. |
| Hand Protection | Chemotherapy-Rated Gloves | Two pairs of gloves tested to ASTM D6978 standards are required, especially when handling stock solutions[3][4][5]. |
| Body Protection | Impermeable Laboratory Gown | Must be long-sleeved with a closed back and be resistant to chemical permeation[3][4]. |
| Respiratory Protection | N95 or higher Respirator | Required when handling the compound as a powder outside of a certified chemical fume hood or biological safety cabinet to prevent aerosol inhalation[2][3]. |
Note: All disposable PPE should not be reused. Reusable PPE must be properly decontaminated after each use.[4]
Operational Protocols: Step-by-Step Handling
1. Preparation and Workspace Setup:
-
Don PPE: Before handling the compound, put on all required PPE as specified in the table above.
-
Containment: All handling of this compound, particularly weighing the solid and preparing stock solutions, must be conducted in a certified chemical fume hood or a Class II Biosafety Cabinet[3].
-
Workspace: Cover the work surface with absorbent, plastic-backed paper to contain any potential spills.
2. Weighing and Solution Preparation:
-
Weighing: Use a dedicated, calibrated analytical balance inside the containment unit. Handle the container carefully to avoid generating dust.
-
Dissolving: When preparing solutions, add the solvent slowly to the solid to prevent splashing. This compound is soluble in DMSO[6][7].
-
Labeling: Clearly label all solutions with the compound name, concentration, preparation date, and your initials.
3. Storage:
-
Powder: Store the solid compound at -20°C in a tightly sealed container[1].
-
Solutions: Store stock solutions at -80°C to maintain stability[1][8].
Emergency and Disposal Procedures
First Aid Measures:
-
Eye Contact: Immediately flush eyes with large amounts of water for at least 15 minutes, holding eyelids apart. Seek prompt medical attention[1].
-
Skin Contact: Rinse the affected skin area thoroughly with water. Remove contaminated clothing and shoes and seek medical advice[1].
-
Inhalation: Move the individual to fresh air immediately. If breathing is difficult, administer oxygen or perform CPR if necessary. Avoid mouth-to-mouth resuscitation[1].
-
Ingestion: Wash out the mouth with water. Do NOT induce vomiting. Call a physician or poison control center immediately[1].
Spill Management:
-
In case of a spill, collect the spillage to prevent it from entering drains[1]. Decontaminate the area according to your institution's established protocols for hazardous chemicals.
Disposal Plan:
-
All waste, including empty containers, contaminated PPE, and unused material, must be disposed of as hazardous waste. Dispose of the contents and container at an approved waste disposal facility to avoid environmental release[1].
Experimental Workflow and Safety Diagramdot
References
- 1. This compound|1783816-74-9|MSDS [dcchemicals.com]
- 2. datasheets.scbt.com [datasheets.scbt.com]
- 3. benchchem.com [benchchem.com]
- 4. pogo.ca [pogo.ca]
- 5. publications.ashp.org [publications.ashp.org]
- 6. caymanchem.com [caymanchem.com]
- 7. selleckchem.com [selleckchem.com]
- 8. medchemexpress.com [medchemexpress.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
